1-tert-Butyl-4-chlorocyclohexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-chlorocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRVFDHUZGOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211111 | |
| Record name | 1-tert-Butyl-4-chlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62056-46-6 | |
| Record name | 1-Chloro-4-(1,1-dimethylethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62056-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-chlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062056466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-4-chlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-chlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-tert-Butyl-4-chlorocyclohexane CAS number
An In-depth Technical Guide to 1-tert-Butyl-4-chlorocyclohexane
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in conformational studies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Properties
This compound is a disubstituted cyclohexane (B81311) derivative. The presence of the bulky tert-butyl group largely "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational preference makes it a valuable compound for stereochemical and mechanistic studies. The compound exists as two geometric isomers: cis and trans.
Table 1: Chemical Identifiers for this compound and its Isomers
| Identifier | General | trans Isomer | cis Isomer |
| CAS Number | 62056-46-6[1][2][3][4] | 13145-48-7[5] | 13131-74-3 |
| Molecular Formula | C₁₀H₁₉Cl[1][2][5] | C₁₀H₁₉Cl[5] | C₁₀H₁₉Cl |
| IUPAC Name | This compound[4] | (1r,4r)-1-tert-butyl-4-chlorocyclohexane | (1s,4s)-1-tert-butyl-4-chlorocyclohexane |
| Synonyms | 1-Chloro-4-tert-butylcyclohexane[1][2] | (1alpha,4beta)-4-tert-Butyl-1-chlorocyclohexane[5] | cis-4-t-butyl-1-chlorocyclohexane[1] |
| Cyclohexane, 1-chloro-4-(1,1-dimethylethyl)- |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 174.71 g/mol [1][2][4] |
| Density | 0.92 g/cm³[1] |
| Boiling Point | 216.2 °C at 760 mmHg[1] |
| Flash Point | 79.1 °C[1] |
| Vapor Pressure | 0.208 mmHg at 25°C[1] |
| XLogP3 | 4.3[1][4] |
| Exact Mass | 174.1175283 Da[1][4] |
| Refractive Index | 1.469 |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 0[1] |
| Rotatable Bond Count | 1[1] |
Experimental Protocols
Synthesis of this compound from 4-tert-Butylcyclohexanol
This protocol describes the synthesis of this compound from its corresponding alcohol using concentrated hydrochloric acid. The reaction proceeds via an SN1-type mechanism.
Materials:
-
4-tert-butylcyclohexanol (mixture of cis and trans isomers)
-
Concentrated hydrochloric acid (37%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, place 15.6 g (0.1 mol) of 4-tert-butylcyclohexanol.
-
To a separatory funnel, add 50 mL of concentrated hydrochloric acid.
-
Cool the flask containing the alcohol in an ice bath. Slowly add the concentrated HCl to the alcohol with gentle swirling over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Two layers should be visible.
-
Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.
-
Wash the organic layer with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Finally, wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the crude product to a distillation apparatus.
-
Purify the this compound by fractional distillation. Collect the fraction boiling at approximately 216 °C.
Purification by Flash Column Chromatography
For higher purity, especially to separate cis and trans isomers, flash column chromatography can be employed.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane
-
Glass column, flasks, air pressure source
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane. The less polar trans isomer will typically elute before the more polar cis isomer.
-
Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the pure isomers.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Analysis by Gas Chromatography (GC)
GC is an effective method for determining the purity and the cis/trans isomer ratio of the product.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 490 Micro GC or similar, equipped with a Flame Ionization Detector (FID).
-
Column: CP-Sil 13 CB or a polar column like Carbowax 20M (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold: Maintain 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1% solution in dichloromethane.
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 10 mg of the sample in 1 mL of dichloromethane.
-
Inject the sample into the GC. The isomers should be well-resolved, with the trans isomer typically having a shorter retention time than the cis isomer on a polar column.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural elucidation and conformational analysis.
Instrumentation and Sample Preparation:
-
Spectrometer: Bruker DPX-300 (300 MHz for ¹H, 75.5 MHz for ¹³C) or higher field instrument.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The final sample depth should be around 4-5 cm.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The signals for the axial and equatorial protons on the cyclohexane ring will be distinct.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For detailed conformational studies, low-temperature ¹³C NMR can be performed to observe signals from different conformers if the ring inversion is slow on the NMR timescale.
Logical and Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conformational Analysis Workflow
Due to the conformational locking effect of the tert-butyl group, this molecule is an excellent model for studying the stereochemical outcomes of reactions on cyclohexane rings. A typical workflow for its conformational analysis is shown below.
Caption: Workflow for the conformational analysis of this compound using NMR.
References
- 1. sikhcom.net [sikhcom.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
1-tert-Butyl-4-chlorocyclohexane physical properties
An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a disubstituted cyclohexane (B81311) derivative that serves as a fundamental model in stereochemistry and conformational analysis. Its rigid tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable tool for studying the effects of substituent orientation on physical properties and chemical reactivity. This guide provides a comprehensive overview of the core physical properties of this compound, with a focus on its cis and trans isomers.
Core Physical and Chemical Properties
The physical properties of this compound are summarized below. It is important to note that the properties can differ between the mixture of isomers and the individual cis and trans diastereomers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Cl | [1][2][3][4][5][6] |
| Molecular Weight | 174.71 g/mol | [1][2][3][4][5][6] |
| CAS Number | 62056-46-6 (mixture of isomers) | [1][4][5][6][7] |
| 13145-48-7 (trans-isomer) | [2][3][8] | |
| Boiling Point | 216.2°C at 760 mmHg | [1][2] |
| Density | 0.92 g/cm³ | [1][2] |
| Flash Point | 79.1°C | [1][2] |
| Vapor Pressure | 0.208 mmHg at 25°C | [1] |
| Refractive Index | 1.454 | [2] |
| LogP (Octanol/Water) | 3.83 - 4.3 | [1][2][4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
Conformational Analysis: Cis vs. Trans Isomers
The stereochemistry of this compound is dominated by the large steric bulk of the tert-butyl group, which strongly prefers to occupy an equatorial position in the chair conformation to minimize 1,3-diaxial interactions.[9] This preference dictates the conformational equilibrium of both the cis and trans isomers.
Logical Flow of Conformational Preference
The following diagram illustrates the logical workflow for determining the most stable conformation for a substituted cyclohexane, using this compound as an example.
Chair Conformations of Isomers
The diagram below shows the chair conformations for the cis and trans isomers. For cis-1-tert-butyl-4-chlorocyclohexane, one substituent must be axial and the other equatorial. Due to the high energetic cost of placing the tert-butyl group in an axial position, the most stable conformation has an equatorial tert-butyl group and an axial chlorine atom.[9] For the trans isomer, both substituents can be equatorial, resulting in a highly stable conformation.
Experimental Protocols for Physical Property Determination
The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of the typical experimental methodologies.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Distillation Method):
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.
Density Measurement
Principle: Density is the mass of a substance per unit volume (ρ = m/V).
Methodology (Pycnometer Method):
-
Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample at the same temperature.
-
Weighing: The pycnometer filled with the sample is weighed (m₃).
-
Calculation: The mass of the sample is (m₃ - m₁). The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Refractive Index Measurement
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.
Methodology (Abbe Refractometer):
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the this compound liquid are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 62056-46-6 [chemicalbook.com]
- 8. trans-1-tert-butyl-4-chlorocyclohexane | CAS#:13145-48-7 | Chemsrc [chemsrc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Determination of the Molecular Weight of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of 1-tert-Butyl-4-chlorocyclohexane, a crucial parameter for a wide range of applications in chemical research and pharmaceutical development, including stoichiometric calculations, analytical method development, and interpretation of experimental data.
Quantitative Data Summary
The molecular properties of this compound are summarized in the table below. The molecular weight is a key identifier and is fundamental for all quantitative experimental work involving this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₉Cl | [1][2][3][4][5] |
| Calculated Molecular Weight | 174.71 g/mol | [1][2][3][4][5] |
| Monoisotopic Mass | 174.1175283 Da | [5] |
Methodology for Molecular Weight Determination
The molecular weight of a compound such as this compound is determined based on its molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Experimental Protocol: Calculation of Molecular Weight
The standard method for determining the molecular weight of a pure substance for which the chemical formula is known is through calculation. This involves the following steps:
-
Identification of the Molecular Formula: The first step is to accurately determine the molecular formula of the compound. For this compound, the established formula is C₁₀H₁₉Cl.[1][2][3][4][5]
-
Determination of Atomic Weights: The standard atomic weight of each element in the formula is obtained from the periodic table.
-
Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The formula for this calculation is:
-
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl)
-
-
Computation for this compound:
-
Molecular Weight = (10 × 12.011) + (19 × 1.008) + (1 × 35.453)
-
Molecular Weight = 120.11 + 19.152 + 35.453 = 174.715 g/mol
-
The slight variations in published molecular weights (e.g., 174.714 g/mol [1], 174.71086 g/mol [2][4]) can arise from the use of atomic weight values with different levels of precision.
Visualization of Calculation Workflow
The logical workflow for the calculation of the molecular weight of this compound is illustrated in the diagram below.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. youtube.com [youtube.com]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. quora.com [quora.com]
- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 16. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 17. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 18. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. quora.com [quora.com]
1-tert-Butyl-4-chlorocyclohexane structure
An In-depth Technical Guide on the Structure of 1-tert-Butyl-4-chlorocyclohexane
Abstract
This technical guide provides a comprehensive examination of the structure, stereochemistry, and conformational analysis of this compound. The presence of a sterically demanding tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this molecule a classic model for studying steric effects in cyclic systems. This document details the energetic principles governing its isomeric forms, presents quantitative data, outlines relevant experimental protocols, and provides visual representations of its conformational dynamics. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize principles of stereochemistry and conformational analysis.
Molecular Structure and Isomerism
This compound (C₁₀H₁₉Cl) is a disubstituted cyclohexane existing as two geometric isomers: cis and trans. The distinction between these isomers is based on the relative orientation of the tert-butyl and chloro substituents with respect to the plane of the cyclohexane ring.
-
cis-1-tert-Butyl-4-chlorocyclohexane : Both substituents are on the same face of the ring (both "up" or both "down").
-
trans-1-tert-Butyl-4-chlorocyclohexane : The substituents are on opposite faces of the ring (one "up" and one "down").
The stereoisomerism of this compound dictates its physical and chemical properties, primarily through the conformational preferences of the cyclohexane ring.
Conformational Analysis
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] In a disubstituted cyclohexane, the two possible chair conformations, interconverted by a "ring-flip," are generally not of equal energy. The energetic preference is determined by the steric strain associated with substituents in axial versus equatorial positions.
A-Values and Steric Strain
The energy difference between a substituent's axial and equatorial orientation is quantified by its "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial conversion.[2] A larger A-value signifies a stronger preference for the equatorial position due to greater steric hindrance in the axial position.[3] Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms.
The tert-butyl group has one of the largest A-values, approximately 4.7-5.0 kcal/mol, due to severe steric clashes between its methyl groups and the axial hydrogens on the cyclohexane ring.[2][4][5] This high energy penalty effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position.[6] The chlorine atom has a much smaller A-value of approximately 0.53 kcal/mol.[4]
Data Presentation: A-Values
| Substituent | A-Value (kcal/mol) | Reference(s) |
| -C(CH₃)₃ (tert-Butyl) | >4.7 | [4] |
| -Cl (Chloro) | 0.53 | [4] |
Conformations of cis-1-tert-Butyl-4-chlorocyclohexane
In the cis isomer, a 1,4-disubstitution pattern requires one substituent to be axial and the other equatorial (a,e).[7] A ring-flip interconverts these positions.
-
Conformer A : tert-Butyl group is equatorial; Chloro group is axial.
-
Conformer B : tert-Butyl group is axial; Chloro group is equatorial.
The steric strain in each conformer is estimated by the A-value of the axial substituent.
-
Strain in Conformer A : ~0.53 kcal/mol (from axial chlorine).
-
Strain in Conformer B : >4.7 kcal/mol (from axial tert-butyl).
The energy difference is substantial, calculated as (>4.7 - 0.53) ≈ 4.2 kcal/mol.[7] Consequently, the equilibrium lies overwhelmingly in favor of Conformer A , where the bulky tert-butyl group is equatorial and the smaller chlorine atom is axial.[7][8]
Figure 1. Chair-flip equilibrium for cis-1-tert-butyl-4-chlorocyclohexane.
Conformations of trans-1-tert-Butyl-4-chlorocyclohexane
For the trans isomer, the 1,4-disubstitution pattern allows for either both substituents to be equatorial (e,e) or both to be axial (a,a).[7]
-
Conformer C : tert-Butyl and Chloro groups are both equatorial (diequatorial).
-
Conformer D : tert-Butyl and Chloro groups are both axial (diaxial).
The steric strain in the diaxial conformer is the sum of the A-values for both substituents.
-
Strain in Conformer C : ~0 kcal/mol (baseline).
-
Strain in Conformer D : >4.7 kcal/mol + 0.53 kcal/mol ≈ 5.23 kcal/mol.
The diaxial conformation is extremely energetically unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation (Conformer C) .
Figure 2. Chair-flip equilibrium for trans-1-tert-butyl-4-chlorocyclohexane.
Data Presentation: Conformational Energy Analysis
| Isomer | Conformer | Substituent Positions (t-Bu, Cl) | Relative Strain Energy (kcal/mol) | Population at Equilibrium |
| cis | A | Equatorial, Axial | ~0.53 | >99.9% |
| B | Axial, Equatorial | >4.7 | <0.1% | |
| trans | C | Equatorial, Equatorial | 0 | >99.99% |
| D | Axial, Axial | ~5.23 | <0.01% |
Physicochemical Properties
A summary of key physical and chemical properties for this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉Cl | [9] |
| Molecular Weight | 174.71 g/mol | [9][10] |
| CAS Number | 62056-46-6 | [9][11] |
| Boiling Point | 216.2°C at 760 mmHg | [10] |
| Density | 0.92 g/cm³ | [10] |
| LogP | 4.3 | [10] |
Experimental Protocols
Synthesis of this compound from 4-tert-Butylcyclohexanol (B146172)
This protocol describes a representative method for synthesizing a mixture of cis and trans this compound via nucleophilic substitution of the corresponding alcohol.
Figure 3. Experimental workflow for the synthesis of the title compound.
Methodology:
-
Setup : A round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-tert-butylcyclohexanol (1 equivalent) and anhydrous pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen) and cooled to 0°C in an ice bath.
-
Reaction : Thionyl chloride (SOCl₂, 1.2 equivalents) dissolved in an anhydrous solvent (e.g., diethyl ether) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
-
Completion : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12]
-
Workup : The reaction mixture is carefully poured over crushed ice and water. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification : The combined organic extracts are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13]
-
Isolation : The crude product is purified by silica (B1680970) gel column chromatography to separate the isomers and remove impurities.
Conformational Analysis via ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclohexane derivatives. The chemical shift and coupling constants of the proton at C1 (the carbon bearing the chlorine atom) are particularly diagnostic.
Methodology:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis :
-
Identify H-1 Signal : Locate the signal for the proton attached to the carbon with the chlorine atom (typically in the 3.5-4.5 ppm range).
-
Analyze Signal Width/Multiplicity : The width of this signal is indicative of its orientation.
-
An axial proton will typically appear as a broad multiplet (often a triplet of triplets) due to large axial-axial (J_ax,ax ≈ 8-13 Hz) and smaller axial-equatorial (J_ax,eq ≈ 2-5 Hz) couplings.
-
An equatorial proton will appear as a narrow multiplet because it only has small equatorial-equatorial (J_eq,eq ≈ 2-5 Hz) and equatorial-axial (J_eq,ax ≈ 2-5 Hz) couplings.
-
-
-
Interpretation :
-
For the stable cis isomer (equatorial t-Bu, axial Cl), the H-1 proton is equatorial and will show a narrow signal .
-
For the stable trans isomer (diequatorial), the H-1 proton is axial and will show a broad signal .
-
Conclusion
The structure of this compound is fundamentally governed by the steric requirements of its substituents. The overwhelming preference of the tert-butyl group for the equatorial position serves as a conformational anchor, simplifying the conformational landscape and providing a clear illustration of the principles of steric strain in cyclic systems. The predictable nature of its conformers makes it an invaluable tool for teaching and research in organic chemistry and related scientific disciplines.
References
- 1. Khan Academy [khanacademy.org]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A values [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 62056-46-6 [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-chlorocyclohexane, a valuable substituted cyclohexane (B81311) derivative. The synthesis is presented as a two-step process commencing with the reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol (B146172), followed by a nucleophilic substitution reaction to yield the final product. This document details the experimental protocols, reaction mechanisms, and relevant quantitative data to facilitate its application in a research and development setting.
Step 1: Reduction of 4-tert-Butylcyclohexanone to 4-tert-Butylcyclohexanol
The initial step in the synthesis involves the reduction of the ketone, 4-tert-butylcyclohexanone, to the corresponding secondary alcohol, 4-tert-butylcyclohexanol. This transformation is commonly achieved using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Due to the steric hindrance imposed by the bulky tert-butyl group, which predominantly occupies the equatorial position, the hydride attack can occur from either the axial or equatorial face of the carbonyl group. This results in the formation of a mixture of two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The ratio of these isomers is influenced by the steric bulk of the reducing agent.
Experimental Protocol: Sodium Borohydride Reduction
A detailed experimental protocol for the reduction of 4-tert-butylcyclohexanone is outlined below.
Materials:
-
4-tert-butylcyclohexanone
-
Methanol (B129727) (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (CH₃CH₂)₂O
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-tert-butylcyclohexanol as a mixture of cis and trans isomers.
Quantitative Data for Reduction Reaction
| Parameter | Value |
| Reactants | |
| 4-tert-butylcyclohexanone | 1.0 eq |
| Sodium Borohydride | 1.1 eq |
| Solvent | Methanol |
| Reaction Time | 30 minutes |
| Reaction Temperature | 0 °C to Room Temperature |
| Product Ratio (cis:trans) | ~15:85 |
| Yield | >95% |
Step 2: Synthesis of this compound via Nucleophilic Substitution
The second step involves the conversion of the hydroxyl group of 4-tert-butylcyclohexanol to a chlorine atom. This is typically achieved through a nucleophilic substitution reaction, which, for a secondary alcohol that can form a stable carbocation, proceeds via an Sₙ1 mechanism. Concentrated hydrochloric acid is a common reagent for this transformation.
The reaction is initiated by the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The departure of the water molecule leads to the formation of a planar secondary carbocation intermediate. The chloride ion can then attack this carbocation from either face, leading to a mixture of cis- and trans-1-tert-butyl-4-chlorocyclohexane. Due to the planar nature of the carbocation, a racemic or near-racemic mixture of the two diastereomers is expected.
Experimental Protocol: Chlorination with Concentrated HCl
The following protocol is adapted from the synthesis of tert-butyl chloride and is applicable to 4-tert-butylcyclohexanol.
Materials:
-
4-tert-butylcyclohexanol (mixture of cis and trans isomers)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a separatory funnel, combine the 4-tert-butylcyclohexanol with concentrated hydrochloric acid.
-
Shake the mixture vigorously for several minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer (product) should be the upper layer.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the crude product over anhydrous calcium chloride.
-
The final product can be purified by distillation.
Quantitative Data for Chlorination Reaction
| Parameter | Value |
| Reactants | |
| 4-tert-butylcyclohexanol | 1.0 eq |
| Concentrated Hydrochloric Acid | 3.0 eq |
| Reaction Time | 15-20 minutes |
| Reaction Temperature | Room Temperature |
| Expected Product Ratio (cis:trans) | Approximately 1:1 |
| Yield | 78-88% (based on analogous reactions) |
Workflow and Reaction Pathway Diagrams
The overall synthetic workflow and the reaction mechanism for the chlorination step are illustrated below using Graphviz.
Caption: Overall synthetic workflow for this compound.
Caption: Sₙ1 reaction mechanism for the chlorination of 4-tert-butylcyclohexanol.
An In-depth Technical Guide to the Cis and Trans Isomers of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereoisomers of 1-tert-butyl-4-chlorocyclohexane, a model compound for understanding the principles of conformational analysis in substituted cyclohexanes. The significant steric hindrance of the tert-butyl group provides a conformational "lock," simplifying the analysis of the chloro substituent's position and its effects on the molecule's stability and spectroscopic properties.
Conformational Analysis and Stability
The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. Substituents can occupy either an axial or an equatorial position. The relative stability of a substituted cyclohexane is determined by the steric strain arising from these substituents. A key metric for quantifying this strain is the "A-value," which represents the Gibbs free energy difference (ΔG°) between a conformation with a substituent in the axial position and one with it in the equatorial position.
The tert-butyl group has a very large A-value (>4.7 kcal/mol), meaning it imposes significant steric strain when in an axial position due to 1,3-diaxial interactions with other axial hydrogens.[1][2] Consequently, the tert-butyl group will overwhelmingly favor the equatorial position, effectively locking the cyclohexane ring in a specific chair conformation.[2]
Trans-1-tert-Butyl-4-chlorocyclohexane
In the trans isomer, the tert-butyl and chloro groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups are in the equatorial position (diequatorial). The alternative ring-flipped conformation would force both groups into the highly unfavorable axial positions (diaxial). Due to the extreme energetic penalty of an axial tert-butyl group, the diequatorial conformer is overwhelmingly favored, and the trans isomer exists almost exclusively in this low-energy state.
Cis-1-tert-Butyl-4-chlorocyclohexane
For the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial (axial-equatorial).[3] The ring flip interconverts these positions. Given the prohibitive steric strain of an axial tert-butyl group, the most stable and predominant conformation of the cis isomer is the one where the tert-butyl group is equatorial and the chloro group is axial.[3][4] The energy difference between these two conformers is substantial, driven by the difference in A-values between the tert-butyl and chloro groups.[3]
Quantitative Thermodynamic Data
The stability of each conformer can be estimated using A-values, which quantify the steric strain of an axial substituent.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Source |
| -Cl | ~0.53 | ~2.2 | [1] |
| -C(CH₃)₃ | >4.7 | >19.7 | [1][5] |
For cis-1-tert-butyl-4-chlorocyclohexane , there is an equilibrium between two chair conformations:
-
Conformer A: Equatorial t-butyl, Axial chloro
-
Conformer B: Axial t-butyl, Equatorial chloro
The strain in Conformer A is primarily from the axial chloro group (~0.53 kcal/mol). The strain in Conformer B is dominated by the axial t-butyl group (>4.7 kcal/mol). Therefore, Conformer A is significantly more stable. The energy difference favoring the conformer with the equatorial tert-butyl group is approximately 4.2 kcal/mol (4.7 - 0.5).[3]
For trans-1-tert-butyl-4-chlorocyclohexane , the equilibrium is between:
-
Conformer C: Equatorial t-butyl, Equatorial chloro
-
Conformer D: Axial t-butyl, Axial chloro
Conformer C has minimal steric strain from its substituents. Conformer D has immense strain from both the axial t-butyl and axial chloro groups (>4.7 + 0.53 = >5.23 kcal/mol). Thus, the equilibrium lies almost completely toward the diequatorial Conformer C.
Figure 1. Conformational equilibrium in cis and trans isomers.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers by probing the local environment of protons and carbons, which is highly dependent on their axial or equatorial orientation.[6]
¹H NMR Spectroscopy
The key signal to observe is the proton on C4 (the carbon bonded to chlorine), often denoted as H-4.
-
Axial Protons: Typically resonate at a higher field (lower ppm) and exhibit large coupling constants (J-values) with neighboring axial protons (J_ax-ax ≈ 8-13 Hz).
-
Equatorial Protons: Resonate at a lower field (higher ppm) and have smaller coupling constants with neighboring axial and equatorial protons (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz).
In trans-1-tert-butyl-4-chlorocyclohexane , the chloro group is equatorial, meaning H-4 is axial. This proton will appear as a multiplet with large axial-axial couplings, resulting in a broad signal.
In cis-1-tert-butyl-4-chlorocyclohexane , the chloro group is axial, meaning H-4 is equatorial. This proton will exhibit only small couplings to its neighbors, resulting in a narrow multiplet.
¹³C NMR Spectroscopy
The chemical shifts of the ring carbons are also diagnostic. Carbons bearing axial substituents are generally shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.
| Isomer | Conformation | H-4 Position | Expected ¹H NMR Signal for H-4 | C-4 Position |
| Trans | Diequatorial | Axial | Broad multiplet (large J_ax-ax) | Equatorial |
| Cis | Eq-t-Bu, Ax-Cl | Equatorial | Narrow multiplet (small J_eq-ax, J_eq-eq) | Axial |
Experimental Protocols
Protocol 4.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse acquisition (zg30).
-
Parameters: Spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
-
-
Data Analysis: Identify the multiplet corresponding to the H-4 proton (typically ~3.5-4.5 ppm). Measure the width of the multiplet at half-height and determine the coupling constants to distinguish between the broad signal of the trans isomer and the narrow signal of the cis isomer.
Protocol 4.2: Gas Chromatography (GC) for Isomer Separation
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Column: A non-polar or mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness, is often effective.[7]
-
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (~1 mg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.
-
GC Conditions (Representative):
-
Analysis: The two isomers should elute at different retention times, allowing for their separation and quantification based on peak area. The less polar isomer (trans, with the equatorial chlorine) may elute slightly earlier than the more polar cis isomer (axial chlorine).
Figure 2. Logical workflow for separating and identifying isomers.
Conclusion
The cis and trans isomers of this compound are archetypal examples for demonstrating fundamental principles of stereochemistry and conformational analysis. The conformationally rigid nature imparted by the equatorial tert-butyl group provides a clear and unambiguous system for study. Distinguishing between the isomers is readily achieved by analyzing the NMR signal of the proton at the C-4 position, whose coupling constants and signal width are directly indicative of the axial or equatorial orientation of the chloro substituent. These well-defined characteristics make this compound an excellent substrate for both educational purposes and advanced research into substituent effects in cyclic systems.
References
- 1. A values [sites.science.oregonstate.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved 7. Write the two chair conformations of | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
conformational analysis of 1-tert-Butyl-4-chlorocyclohexane
An In-depth Technical Guide to the Conformational Analysis of 1-tert-Butyl-4-chlorocyclohexane
Introduction
Conformational analysis, the study of the three-dimensional shapes molecules can adopt and their relative stabilities, is a cornerstone of modern stereochemistry. For cyclic molecules like cyclohexane (B81311), this analysis is critical for understanding reactivity, physical properties, and biological interactions. The chair conformation, being the most stable arrangement for a cyclohexane ring, minimizes both angle and torsional strain. When substituents are introduced, they can occupy either axial or equatorial positions, leading to distinct conformers with different energy levels.
This guide provides a detailed examination of the conformational landscape of cis- and trans-1-tert-Butyl-4-chlorocyclohexane. This molecule is a classic example used to illustrate the principles of steric hindrance and conformational preference. The bulky tert-butyl group, with its significant steric demand, acts as a "conformational lock," profoundly influencing the equilibrium position of the ring inversion.[1][2] The interplay between the tert-butyl group and the smaller chloro substituent provides a clear, quantifiable demonstration of the energetic principles governing substituted cyclohexanes.
Foundational Concepts: The Cyclohexane Chair and A-Values
The cyclohexane ring predominantly exists in a puckered, strain-free chair conformation. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six that are parallel to the principal axis of the ring (axial) and six that extend radially from the ring's equator (equatorial). Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.
For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when the substituent is in the axial position.[3]
The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG°), commonly referred to as the "A-value".[4] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[4][5] These values are additive and crucial for predicting the most stable conformation of disubstituted cyclohexanes.
Conformational Analysis of cis-1-tert-Butyl-4-chlorocyclohexane
In the cis isomer, the two substituents are on the same face of the ring. For a 1,4-disubstituted cyclohexane, this arrangement necessitates that one substituent is in an axial position while the other is equatorial (a,e).[6][7] A ring flip interconverts these positions, leading to an equilibrium between two distinct chair conformations.
-
Conformer A: tert-Butyl group is equatorial; Chloro group is axial.
-
Conformer B: tert-Butyl group is axial; Chloro group is equatorial.
The equilibrium between these two conformers is dictated by the difference in their steric strain. This strain can be estimated by comparing the A-values of the axial substituents in each conformation. The tert-butyl group has a very large A-value due to severe 1,3-diaxial interactions, while the chloro group's A-value is significantly smaller.[5][6][8] Consequently, the equilibrium heavily favors Conformer A, where the much bulkier tert-butyl group occupies the sterically preferred equatorial position.[6]
Figure 1: Ring-flip equilibrium for cis-1-tert-Butyl-4-chlorocyclohexane.
Conformational Analysis of trans-1-tert-Butyl-4-chlorocyclohexane
In the trans isomer, the substituents are on opposite faces of the ring. For a 1,4-disubstituted system, this results in either a diaxial (a,a) or a diequatorial (e,e) arrangement.[6][9]
-
Conformer C: tert-Butyl group is equatorial; Chloro group is equatorial (diequatorial).
-
Conformer D: tert-Butyl group is axial; Chloro group is axial (diaxial).
The diequatorial conformer (C) is significantly more stable. In this arrangement, both bulky groups avoid the destabilizing 1,3-diaxial interactions. Conversely, the diaxial conformer (D) suffers from the immense steric strain of an axial tert-butyl group in addition to the strain from the axial chloro group. The energetic penalty for this conformation is the sum of the A-values for both groups, making it extremely unfavorable. As a result, the molecule is effectively "locked" in the diequatorial conformation, and the diaxial conformer exists in a negligible amount at equilibrium.[1][5]
Figure 2: Ring-flip equilibrium for trans-1-tert-Butyl-4-chlorocyclohexane.
Quantitative Energetic Data
The conformational preferences can be quantified by calculating the difference in Gibbs free energy (ΔG°) between the two chair forms. This is achieved using the A-values for each substituent.
| Substituent | A-Value (kcal/mol) | Reference |
| tert-Butyl (-C(CH₃)₃) | ~4.9 | [5][8] |
| Chloro (-Cl) | ~0.5 | [10][11] |
Table 1: Conformational A-Values for tert-Butyl and Chloro Groups.
Using these values, the energy differences for the equilibria of the cis and trans isomers can be calculated.
| Isomer | More Stable Conformer | Less Stable Conformer | ΔG° (kcal/mol) | Favored Conformer Population |
| cis | t-Bu (eq), Cl (ax) | t-Bu (ax), Cl (eq) | ~4.4 (4.9 - 0.5) | >99.9% |
| trans | t-Bu (eq), Cl (eq) | t-Bu (ax), Cl (ax) | ~5.4 (4.9 + 0.5) | >99.99% |
Table 2: Calculated Energy Differences and Population Distribution for this compound Isomers at 25°C.
Experimental and Computational Protocols
The determination of conformational equilibria and the energy barriers between them relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental tool for studying conformational dynamics.
-
Methodology: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. To resolve the individual conformers, the sample is cooled to a low temperature (e.g., below -100 °C).[12][13] At these temperatures, the interconversion becomes slow enough to allow for the observation of distinct signals for the axial and equatorial protons and carbons of each conformer.[12][14]
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures. The relative populations of the conformers are determined by integrating the signals corresponding to each species in the low-temperature spectrum.[14] The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln K_eq, where K_eq is the equilibrium constant derived from the population ratio.[15]
-
Dynamic NMR (DNMR): By analyzing the changes in the NMR line shape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the ring-flip process.[12]
Computational Chemistry
Computational methods are used to model the conformations and calculate their relative energies, providing theoretical support for experimental findings.
-
Methodology: Molecular mechanics (e.g., MM3, MM4) and quantum mechanics (ab initio or DFT, e.g., HF/6-311+G*) calculations are performed.[12][13] The process involves building an initial 3D structure of each conformer, followed by a geometry optimization to find the lowest energy structure for that conformer. Frequency calculations are then performed to confirm that the structure is a true energy minimum and to derive thermodynamic data such as free energies.[12][14]
-
Workflow: The workflow involves generating initial structures, performing energy minimization, and then calculating relative free energies to predict the equilibrium populations. These calculated energies can be compared directly with the experimental ΔG° values obtained from NMR.
Figure 3: Workflow for determining conformational equilibrium.
Conclusion
The conformational analysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane serves as an exemplary case study in stereochemistry. The dominant steric influence of the tert-butyl group, quantified by its large A-value, effectively locks the cyclohexane ring into a single, preferred conformation for both isomers. In the cis isomer, this is the conformation with an equatorial tert-butyl group and an axial chloro group. For the trans isomer, the diequatorial conformation is overwhelmingly favored. These strong preferences, readily predicted by the principles of steric strain and confirmed by NMR spectroscopy and computational chemistry, highlight the power of conformational analysis in determining molecular structure and stability. For researchers in fields such as drug development, a thorough understanding of these conformational principles is indispensable for designing molecules with specific three-dimensional shapes and biological activities.
References
- 1. chemistryschool.net [chemistryschool.net]
- 2. fiveable.me [fiveable.me]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. homework.study.com [homework.study.com]
- 10. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 11. tminehan.com [tminehan.com]
- 12. sikhcom.net [sikhcom.net]
- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to the Chair Conformation of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the conformational isomers of 1-tert-Butyl-4-chlorocyclohexane, a molecule of significant interest in stereochemical studies. Understanding the conformational preferences of substituted cyclohexanes is paramount in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.
Conformational Isomers and Steric Strain
Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain. In a chair conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as ring flipping, these positions interconvert.
For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of each conformer is largely determined by steric interactions, particularly the 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring.[1] Larger substituents in the axial position lead to greater steric strain, making the conformation with the substituent in the equatorial position more stable.[2]
Conformational Analysis of this compound
This compound exists as two geometric isomers: cis and trans. The conformational analysis of each isomer is distinct due to the spatial arrangement of the bulky tert-butyl group and the chloro group.
trans-1-tert-Butyl-4-chlorocyclohexane
In the trans isomer, the tert-butyl and chloro groups are on opposite sides of the cyclohexane ring. This arrangement allows for a conformation where both bulky groups can simultaneously occupy the more stable equatorial positions, minimizing steric strain. The alternative chair conformation, resulting from a ring flip, would force both substituents into the highly unfavorable axial positions. Due to the significant steric bulk of the tert-butyl group, this diaxial conformation is energetically highly disfavored.
cis-1-tert-Butyl-4-chlorocyclohexane
For the cis isomer, the substituents are on the same side of the ring. Consequently, in any chair conformation, one group must be in an axial position while the other is in an equatorial position.[3] To determine the more stable conformer, the relative steric demands of the tert-butyl and chloro groups must be considered. The tert-butyl group is significantly larger than the chloro group and therefore exerts a much greater steric hindrance when in an axial position.[4] As a result, the conformation where the tert-butyl group is in the equatorial position and the chloro group is in the axial position is the more stable and predominant form.[5][6]
Quantitative Conformational Analysis: A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[7] Larger A-values indicate a stronger preference for the equatorial position.[4]
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| tert-Butyl | ~5.0 | ~21 |
| Chloro (Cl) | ~0.52 | ~2.2 |
Note: A-values can vary slightly depending on the experimental conditions and the solvent used.
The substantial A-value of the tert-butyl group (~5.0 kcal/mol) signifies a very strong preference for the equatorial position, effectively "locking" the conformation of the cyclohexane ring.[1] The chloro group has a much smaller A-value (~0.52 kcal/mol), indicating a weaker preference for the equatorial position.
For cis-1-tert-Butyl-4-chlorocyclohexane, the energy difference between the two chair conformations can be estimated by the difference in their A-values. The conformer with the axial tert-butyl group is destabilized by approximately 5.0 kcal/mol, while the conformer with the axial chloro group is destabilized by about 0.52 kcal/mol. Therefore, the conformer with the equatorial tert-butyl and axial chloro group is favored by approximately 4.48 kcal/mol.
Experimental Determination of Conformational Equilibrium
The conformational equilibrium of substituted cyclohexanes can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[8]
Experimental Protocol: Low-Temperature NMR Spectroscopy
Objective: To determine the ratio of the two chair conformers of cis-1-tert-Butyl-4-chlorocyclohexane at equilibrium.
Methodology:
-
Sample Preparation: A solution of cis-1-tert-Butyl-4-chlorocyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) that remains liquid at low temperatures.
-
Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flipping is rapid on the NMR timescale, and the observed chemical shifts and coupling constants are a weighted average of the two conformers.
-
Low-Temperature Spectra: The sample is cooled incrementally, and ¹H NMR spectra are recorded at various temperatures. As the temperature is lowered, the rate of ring flipping decreases.
-
Coalescence Temperature: The temperature at which the signals for the axial and equatorial protons of a specific nucleus broaden and merge into a single peak is the coalescence temperature. This can be used to calculate the energy barrier for ring inversion.
-
Low-Temperature ("Frozen") Spectra: At a sufficiently low temperature (e.g., below -80 °C), the ring flip becomes slow on the NMR timescale, and separate signals for each conformer can be observed.
-
Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each form. The equilibrium constant (K_eq) can then be calculated.
-
Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Visualization of Conformational Equilibrium
The equilibrium between the two chair conformations of cis-1-tert-Butyl-4-chlorocyclohexane can be visualized as follows:
Caption: Equilibrium between the two chair conformations of cis-1-tert-Butyl-4-chlorocyclohexane.
Conclusion
The conformational analysis of this compound clearly illustrates the profound impact of steric effects on molecular geometry. The overwhelming steric demand of the tert-butyl group dictates the preferred chair conformation in both the cis and trans isomers. This "conformational locking" effect of the tert-butyl group is a widely utilized principle in organic synthesis and medicinal chemistry to control the three-dimensional arrangement of functional groups and, consequently, the molecule's reactivity and biological activity. A thorough understanding of these principles, supported by quantitative data from experimental techniques like NMR and computational modeling, is essential for the rational design of new molecules with desired properties.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 7. Write the two chair conformations of | Chegg.com [chegg.com]
- 7. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 8. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
Steric Hindrance in 1-tert-Butyl-4-chlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles of steric hindrance as exemplified by the conformational analysis of cis- and trans-1-tert-butyl-4-chlorocyclohexane. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a preferred conformation, providing a clear model for understanding the influence of substituent size and position on molecular geometry and stability. This understanding is critical in drug design and development, where molecular conformation dictates receptor binding and biological activity.
Conformational Analysis of Substituted Cyclohexanes
Cyclohexane exists predominantly in a low-energy chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, axial and equatorial positions interconvert.
For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][2]
Quantitative Analysis of Steric Strain
The conformational preference in disubstituted cyclohexanes like 1-tert-butyl-4-chlorocyclohexane can be predicted by comparing the steric strain in each possible chair conformation. The total strain energy is approximated by the sum of the A-values of the axial substituents.
The A-value for a tert-butyl group is exceptionally large, approximately 4.9 to 5.4 kcal/mol, reflecting its significant steric bulk.[1] This high energy penalty for occupying an axial position means the tert-butyl group will overwhelmingly favor the equatorial position.[1] The A-value for a chlorine atom is considerably smaller, around 0.5 kcal/mol.[3]
| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Strain Energy (kcal/mol) |
| tert-Butyl | ~4.9 | 5.4 |
| Chlorine | ~0.5 | 0.5 |
Note: 1,3-Diaxial strain energy is calculated as twice the A-value for interaction with two axial hydrogens.
Conformational Equilibrium of cis-1-tert-Butyl-4-chlorocyclohexane
In the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one substituent must be axial and the other equatorial.
-
Conformer A: tert-Butyl equatorial, Chlorine axial
-
Conformer B: tert-Butyl axial, Chlorine equatorial
The energy difference (ΔΔG°) between these two conformers can be estimated by the difference in their A-values.
ΔΔG° = A_value(tert-butyl) - A_value(chlorine) = 4.9 kcal/mol - 0.5 kcal/mol = 4.4 kcal/mol
This significant energy difference indicates that Conformer A, with the bulky tert-butyl group in the equatorial position, is substantially more stable.
The equilibrium constant (Keq) at 298 K (25 °C) can be calculated using the equation:
ΔG° = -RTln(Keq)
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
Keq = e^(-ΔG°/RT) = e^(-4400 / (1.987 * 298)) ≈ 1680
This Keq value signifies that at equilibrium, there are approximately 1680 molecules of Conformer A for every one molecule of Conformer B.
| Isomer | Conformer | Axial Substituent(s) | Calculated Strain Energy (kcal/mol) | Relative Energy (kcal/mol) | Keq (298 K) | Population (%) |
| cis | A | Chlorine | 0.5 | 0 | \multirow{2}{*}{~1680} | >99.9% |
| cis | B | tert-Butyl | 4.9 | 4.4 | <0.1% |
Conformational Equilibrium of trans-1-tert-Butyl-4-chlorocyclohexane
In the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to be either axial or equatorial simultaneously.
-
Conformer C: tert-Butyl equatorial, Chlorine equatorial
-
Conformer D: tert-Butyl axial, Chlorine axial
The strain in Conformer C is minimal as both groups are in the favored equatorial position. The strain in Conformer D is the sum of the A-values for both axial substituents.
Strain (Conformer D) = A_value(tert-butyl) + A_value(chlorine) = 4.9 kcal/mol + 0.5 kcal/mol = 5.4 kcal/mol
The diequatorial conformer (C) is therefore favored by approximately 5.4 kcal/mol.
| Isomer | Conformer | Axial Substituent(s) | Calculated Strain Energy (kcal/mol) | Relative Energy (kcal/mol) | Keq (298 K) | Population (%) |
| trans | C | None | 0 | 0 | \multirow{2}{*}{~5.8 x 10³} | >99.9% |
| trans | D | tert-Butyl, Chlorine | 5.4 | 5.4 | <0.1% |
Visualizing Steric Interactions and Conformational Equilibria
The following diagrams illustrate the conformational equilibria and the key steric interactions that determine the stability of the different conformers of this compound.
Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature ¹³C NMR Spectroscopy
The quantitative data presented above can be experimentally verified using low-temperature ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By lowering the temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer.
Generalized Experimental Workflow
Detailed Methodology
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as chloroform-d (B32938) (CDCl₃) or dichlorofluoromethane (B1207983) (CD₂Cl₂). A typical concentration is 10-50 mg/mL. The solution is transferred to a 5 mm NMR tube.
-
Spectrometer Setup: The NMR spectrometer is tuned to the ¹³C frequency (e.g., 125 MHz on a 500 MHz instrument). The deuterium signal from the solvent is used for field-frequency locking.
-
Room Temperature Spectrum: A standard proton-decoupled ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). This spectrum will show a single set of peaks, representing the weighted average of the two rapidly interconverting chair conformers.
-
Low-Temperature Analysis: The sample is cooled to a temperature where the ring flip is slow on the NMR timescale (typically below -60 °C). The temperature should be carefully calibrated.
-
Acquisition of Low-Temperature Spectra: A series of ¹³C NMR spectra are acquired at the low temperature. The signals for the carbon atoms in the two conformers will appear as separate peaks. The resolution of these peaks will depend on the rate of interconversion at the chosen temperature.
-
Signal Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the areas of well-resolved, corresponding peaks in the ¹³C spectrum. For example, the signals for the methyl carbons of the tert-butyl group in each conformer can be used.
-
Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) is calculated as the ratio of the integrals of the major and minor conformers. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(Keq), where T is the low temperature at which the spectrum was acquired.
Conclusion
The conformational analysis of cis- and trans-1-tert-butyl-4-chlorocyclohexane serves as an excellent model for understanding the profound impact of steric hindrance on molecular structure and stability. The bulky tert-butyl group acts as a "conformational lock," forcing the cyclohexane ring into a conformation where this group occupies the less sterically hindered equatorial position. This principle is fundamental in various fields, including medicinal chemistry, where the three-dimensional shape of a molecule is paramount for its interaction with biological targets. The combination of theoretical calculations based on A-values and experimental verification through techniques like low-temperature NMR spectroscopy provides a powerful approach for elucidating the conformational preferences of complex molecules.
References
1-tert-Butyl-4-chlorocyclohexane: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 1-tert-butyl-4-chlorocyclohexane, a crucial resource for laboratory personnel. Due to the limited availability of specific quantitative toxicity data for this compound, this document emphasizes preventative safety measures based on its known hazard classifications and general best practices for handling chlorinated hydrocarbons.
Chemical Identification and Physical Properties
This compound is a substituted cycloalkane. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Cl | [1][2] |
| Molecular Weight | 174.71 g/mol | [1] |
| CAS Number | 62056-46-6 | [2] |
| Boiling Point | 216.2 °C at 760 mmHg | [2] |
| Flash Point | 79.1 °C | [2] |
| Vapor Pressure | 0.208 mmHg at 25 °C | [2] |
| Density | 0.92 g/cm³ | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Precautionary Statements: [1]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is essential when working with this compound. The following workflows provide a general framework for safe handling, storage, and disposal.
General Handling Protocol
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: General Handling Workflow for this compound.
Spill Response Protocol
This logical diagram outlines the decision-making process in the event of a chemical spill.
Caption: Spill Response Decision Tree.
Waste Disposal Protocol
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Caption: Waste Disposal Workflow.
Emergency Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is necessary to maintain the chemical's integrity and prevent hazardous situations.
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Container | Keep container tightly closed. |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Stability | Stable under normal temperatures and pressures. |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or with regular trash.
Conclusion
While specific toxicity data for this compound is limited, its GHS classification clearly indicates that it is a hazardous substance requiring careful handling. By adhering to the protocols outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet before working with this or any other chemical.
References
1-tert-Butyl-4-chlorocyclohexane IUPAC name
An In-depth Technical Guide to 1-tert-Butyl-4-chlorocyclohexane
This guide provides a comprehensive overview of this compound, a key molecule in the study of conformational analysis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature and Structure
The IUPAC name for the compound is This compound .[1] It is a disubstituted cyclohexane (B81311) with a tert-butyl group and a chlorine atom attached to the first and fourth carbon atoms of the cyclohexane ring, respectively. This substitution pattern gives rise to two geometric isomers: cis-1-tert-butyl-4-chlorocyclohexane and trans-1-tert-butyl-4-chlorocyclohexane.
The large steric bulk of the tert-butyl group plays a crucial role in determining the conformational preferences of these isomers. It predominantly occupies the equatorial position in the chair conformation to minimize steric strain, a phenomenon known as the "tert-butyl anchor".
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some properties may vary slightly between the cis and trans isomers.
| Property | Value |
| Molecular Formula | C₁₀H₁₉Cl |
| Molecular Weight | 174.71 g/mol [1] |
| Boiling Point | 216.2°C at 760 mmHg[2] |
| Density | 0.92 g/cm³[2] |
| Flash Point | 79.1°C[2] |
| Refractive Index | 1.454[3] |
| XLogP3 | 4.3[1] |
Conformational Analysis
The conformational analysis of this compound is a classic example in stereochemistry. The chair conformation of the cyclohexane ring is the most stable. The preferred conformation of the substituents is dictated by the minimization of steric interactions, particularly 1,3-diaxial interactions.
In cis-1-tert-butyl-4-chlorocyclohexane, one substituent must be in an axial position while the other is equatorial. Due to the significant steric strain associated with an axial tert-butyl group (approximately 11.4 kJ/mol or 2.7 kcal/mol), it strongly prefers the equatorial position.[4] This forces the smaller chlorine atom into the axial position, despite the smaller steric strain it introduces (approximately 1.0 kJ/mol or 0.25 kcal/mol).[4]
In trans-1-tert-butyl-4-chlorocyclohexane, both substituents can be in equatorial positions, or both can be in axial positions. The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of having a tert-butyl group in the axial position.
The following diagram illustrates the chair conformations of the cis and trans isomers.
References
Stability of 1-tert-Butyl-4-chlorocyclohexane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1-tert-butyl-4-chlorocyclohexane. The document delves into the thermodynamic principles governing isomer preference, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of the underlying concepts.
Core Concepts: Conformational Analysis of Substituted Cyclohexanes
The stability of substituted cyclohexane (B81311) isomers is primarily determined by the steric interactions of the substituents with the cyclohexane ring in its chair conformation. The two primary positions for a substituent are axial (parallel to the main axis of the ring) and equatorial (extending from the "equator" of the ring). Due to unfavorable 1,3-diaxial interactions (steric strain between an axial substituent and the axial hydrogens on the same side of the ring), larger substituents preferentially occupy the equatorial position.
A key parameter in quantifying this preference is the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.
The tert-butyl group is known for its exceptionally large A-value, making it a "conformational lock." This means that in a cyclohexane ring substituted with a tert-butyl group, the conformation where the tert-butyl group is equatorial is overwhelmingly favored. This principle is central to understanding the stability of 1-tert-butyl-4-chlorocyclohexane isomers.
Isomer Stability: Cis vs. Trans
In this compound, we have two geometric isomers: cis and trans.
-
Trans Isomer: In the most stable chair conformation of the trans isomer, both the tert-butyl group and the chlorine atom can occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.
-
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the powerful conformational locking effect of the tert-butyl group, it will almost exclusively occupy the equatorial position. Consequently, the chlorine atom is forced into an axial position, leading to 1,3-diaxial interactions with the axial hydrogens.
This fundamental difference in steric strain makes the trans isomer of this compound significantly more stable than the cis isomer.
Quantitative Analysis of Isomer Stability
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| tert-Butyl | ~5.0 | ~20.9 |
| Chloro | ~0.53 | ~2.2 |
In the most stable conformation of the cis isomer, the chlorine atom is axial, introducing steric strain approximately equal to its A-value. In the trans isomer's most stable conformation, both groups are equatorial, representing the ground state with minimal steric strain from the substituents. Therefore, the energy difference between the two isomers is approximately the A-value of the chloro group.
Estimated Gibbs Free Energy Difference (ΔG°):
| Isomer Comparison | ΔG° (kcal/mol) | ΔG° (kJ/mol) | More Stable Isomer |
| Trans vs. Cis | ~ -4.47 | ~ -18.7 | Trans |
Note: This is an estimation based on the additivity of A-values. The actual energy difference may vary slightly.
This significant energy difference indicates that at equilibrium, the trans isomer will be the overwhelmingly predominant species.
Experimental and Computational Methodologies
The determination of conformational energies and isomer stability relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. By cooling the sample, the rate of chair-flipping can be slowed down to the NMR timescale, allowing for the observation of individual conformers.
Objective: To determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG°) between the two chair conformers of cis-1-tert-butyl-4-chlorocyclohexane.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of high-purity cis-1-tert-butyl-4-chlorocyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.
-
Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at regular intervals (e.g., every 10 K) until the signals for the two chair conformers are resolved (coalescence is passed). This typically occurs at temperatures below -60 °C for cyclohexane derivatives.
-
For quantitative analysis, acquire a high-resolution ¹³C NMR spectrum at a low temperature where the signals for the two conformers are sharp and well-resolved. Ensure a sufficient relaxation delay between scans to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers in the low-temperature spectrum. The major conformer will be the one with the equatorial tert-butyl group.
-
Integrate the areas of well-resolved, corresponding peaks for each conformer.
-
Calculate the equilibrium constant (K_eq) as the ratio of the integrals: K_eq = [Equatorial-Cl conformer] / [Axial-Cl conformer]
-
Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.
-
Computational Protocol: Density Functional Theory (DFT) Calculations with Gaussian
Computational chemistry provides a powerful tool to calculate the relative energies of isomers and conformers. The following protocol outlines a typical workflow using the Gaussian software package.
Objective: To calculate the Gibbs free energy difference between the cis and trans isomers of this compound.
Methodology:
-
Structure Building:
-
Using a molecular modeling program (e.g., GaussView), build the 3D structures of both cis- and trans-1-tert-butyl-4-chlorocyclohexane in their most stable chair conformations.
-
For the trans isomer, place both the tert-butyl and chloro groups in equatorial positions.
-
For the cis isomer, place the tert-butyl group in an equatorial position and the chloro group in an axial position.
-
-
-
Geometry Optimization and Frequency Calculation:
-
For each isomer, perform a geometry optimization followed by a frequency calculation. This is typically done in the same calculation step in Gaussian using the Opt Freq keyword.
-
Theoretical Level: A common and reliable level of theory for such molecules is Density Functional Theory (DFT) with a suitable functional and basis set. For example, the B3LYP functional with the 6-31G(d) basis set provides a good balance of accuracy and computational cost.
-
Gaussian Input File Example:
Replace trans with cis for the other isomer.
-
-
Data Extraction and Analysis:
-
After the calculations are complete, open the output files (.log or .out).
-
Verify that the geometry optimization has converged and that the frequency calculation shows no imaginary frequencies (indicating a true energy minimum).
-
Locate the "Sum of electronic and thermal Free Energies" in the output file for each isomer. This value corresponds to the Gibbs free energy (G) at the standard state (298.15 K and 1 atm).
-
Calculate the Gibbs free energy difference (ΔG°) between the two isomers: ΔG° = G(cis) - G(trans) A negative value indicates that the trans isomer is more stable.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Conformational equilibrium of cis and trans isomers.
Figure 2: Computational workflow for determining isomer stability.
Figure 3: Relative stability of cis and trans conformations.
Conclusion
The conformational stability of this compound isomers is unequivocally dictated by the steric demands of the tert-butyl group. The trans isomer, which allows for a diequatorial arrangement of both substituents, is substantially more stable than the cis isomer, which is forced to place the chlorine atom in an energetically unfavorable axial position. This stability difference can be estimated using A-values and more accurately quantified through low-temperature NMR spectroscopy and computational chemistry methods. The detailed protocols provided in this guide offer a framework for researchers to experimentally and theoretically investigate the conformational preferences of this and related disubstituted cyclohexane systems.
Technical Guide: Physicochemical Properties of 1-tert-Butyl-4-chlorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of the cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane. This information is critical for professionals in research and drug development who require precise physicochemical data for reaction setup, purification, and compound characterization.
Summary of Physicochemical Data
The distinct stereochemistry of the cis and trans isomers of this compound significantly influences their physical properties. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, leading to measurable differences in their melting and boiling points.
| Isomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg |
| cis-1-tert-Butyl-4-chlorocyclohexane | Data not readily available in searched literature. | Data not readily available in searched literature. |
| trans-1-tert-Butyl-4-chlorocyclohexane | Data not readily available in searched literature. | 216.2[1] |
Note on Data Availability: While the boiling point for the trans isomer is documented, specific melting points for both the cis and trans isomers, as well as the boiling point for the cis isomer, are not consistently reported in readily accessible chemical databases. This suggests that these values may not be as commonly determined or reported. In such cases, experimental determination is the most reliable method to obtain these physical constants.
Theoretical Considerations for Physical Properties
In the absence of complete experimental data, theoretical principles can provide estimations of the physical properties of geometric isomers:
-
Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. Trans isomers, often being more symmetrical, tend to pack more efficiently into a crystal lattice, which generally results in a higher melting point compared to their cis counterparts.[1][2][3][4]
-
Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces. Cis isomers can exhibit a net dipole moment due to the arrangement of polar bonds, leading to stronger dipole-dipole interactions and, consequently, a potentially higher boiling point than the corresponding trans isomers, where individual bond dipoles may cancel each other out.[1][2][5]
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1°C).
Boiling Point Determination (Distillation or Thiele Tube Method)
The boiling point of a liquid can be determined by distillation or by using a Thiele tube for smaller sample volumes.
Methodology (Distillation):
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heating: The liquid sample of this compound in the distillation flask is heated gently. The use of boiling chips is recommended to ensure smooth boiling.
-
Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.
Logical Relationship of Isomer Conformation
The conformational stability of the cis and trans isomers of this compound is a key determinant of their properties. The large tert-butyl group strongly prefers an equatorial position to minimize steric hindrance.
For the cis isomer, one substituent must be axial while the other is equatorial. Due to the large size of the tert-butyl group, the conformation with the tert-butyl group in the equatorial position and the chlorine in the axial position is strongly favored. For the trans isomer, both substituents can be either equatorial or axial. The di-equatorial conformation is significantly more stable.
References
Spectroscopic Analysis of 1-tert-Butyl-4-chlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1-tert-Butyl-4-chlorocyclohexane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The distinct stereochemistry of these isomers leads to significant differences in their spectroscopic signatures, which are crucial for their identification and characterization in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational rigidity imparted by the bulky tert-butyl group makes this compound an excellent model system for studying stereochemical effects on NMR spectra. The tert-butyl group predominantly occupies the equatorial position to minimize steric strain, locking the cyclohexane (B81311) ring into a specific chair conformation. This conformational preference directly influences the chemical shifts and coupling constants of the cyclohexane ring protons and carbons.
¹³C NMR Data
The ¹³C NMR chemical shifts for the cis and trans isomers of this compound have been reported and are summarized in the table below. These values were obtained from various spectroscopic databases and are consistent with data reported in the literature, including the seminal work by E.L. Eliel, W.F. Bailey, L.D. Kopp, et al.[1][2].
| Carbon Atom | cis-1-tert-Butyl-4-chlorocyclohexane Chemical Shift (ppm) | trans-1-tert-Butyl-4-chlorocyclohexane Chemical Shift (ppm) |
| C1 (C-Cl) | 60.5 | 64.1 |
| C2, C6 | 35.1 | 35.9 |
| C3, C5 | 25.1 | 26.2 |
| C4 (C-tBu) | 47.9 | 47.9 |
| C(CH₃)₃ | 32.3 | 32.4 |
| (CH₃)₃ | 27.6 | 27.6 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
¹H NMR Data
-
cis-Isomer: In the cis isomer, the chlorine atom is in the axial position. The axial proton on C1 (H-1) is expected to appear at a different chemical shift compared to the equatorial proton on C1 in the trans isomer. The axial protons on C2, C3, C5, and C6 will also exhibit characteristic chemical shifts and coupling constants.
-
trans-Isomer: In the trans isomer, the chlorine atom is in the equatorial position. This leads to different magnetic environments for the ring protons compared to the cis isomer, resulting in a distinct ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectra of the cis and trans isomers of this compound are expected to show characteristic absorptions for C-H and C-Cl bonds. The primary difference in their IR spectra arises from the different vibrational modes of the C-Cl bond due to its axial or equatorial orientation.
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C-H | 1350 - 1480 | Bending |
| C-Cl (axial - cis) | ~600 - 750 | Stretching |
| C-Cl (equatorial - trans) | ~700 - 850 | Stretching |
Note: The exact frequencies can vary based on the sample preparation and the spectrometer.
Experimental Protocols
The following provides a general methodology for acquiring NMR and IR spectra for liquid samples like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty salt plates before running the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.
Logical Relationships and Workflows
The characterization of the isomers of this compound involves a logical workflow that integrates synthesis, purification, and spectroscopic analysis.
This guide provides a foundational understanding of the key spectroscopic features of cis- and trans-1-tert-butyl-4-chlorocyclohexane. For more in-depth analysis, researchers are encouraged to consult the primary literature and specialized spectroscopic databases.
References
Methodological & Application
Application Notes: Synthesis of 1-tert-Butyl-4-chlorocyclohexane
This protocol details the synthesis of 1-tert-butyl-4-chlorocyclohexane, a valuable intermediate in organic synthesis. The procedure outlines the conversion of 4-tert-butylcyclohexanol (B146172) to the corresponding alkyl chloride via a nucleophilic substitution reaction. This method is applicable for the preparation of both cis and trans isomers, depending on the stereochemistry of the starting alcohol. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science.
Experimental Protocol
Objective: To synthesize this compound from 4-tert-butylcyclohexanol.
Reaction Scheme:
Materials:
-
4-tert-butylcyclohexanol (cis/trans mixture or pure isomer)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 4-tert-butylcyclohexanol.
-
Addition of HCl: Cool the flask in an ice bath. Slowly add an excess of concentrated hydrochloric acid to the alcohol with stirring.
-
Reaction: Allow the mixture to stir in the ice bath for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel to extract the organic product.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This is to neutralize any remaining acid and remove water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification (Optional): The crude product can be purified further by distillation or recrystallization, if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Notes |
| 4-tert-butylcyclohexanol (cis/trans) | C₁₀H₂₀O | 156.27 | ~217 | ~0.9 | Starting material. Can exist as cis and trans isomers. |
| This compound | C₁₀H₁₉Cl | 174.71[1] | 216.2 at 760 mmHg[2] | 0.92[2] | The stereochemistry of the product depends on the starting alcohol. |
Experimental Workflow
References
Application Notes and Protocols for Reactions of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving cis- and trans-1-tert-Butyl-4-chlorocyclohexane. The procedures cover E2 elimination, SN1 solvolysis, and SN2 substitution reactions, offering insights into the influence of stereochemistry on reaction pathways and rates.
E2 Elimination: Comparative Reactivity of Cis and Trans Isomers
The bimolecular elimination (E2) reaction of 1-tert-butyl-4-chlorocyclohexane isomers provides a classic example of stereoelectronic effects. The reaction requires an anti-periplanar arrangement between the beta-hydrogen and the leaving group (chlorine).[1][2] This conformational requirement leads to a significant difference in reaction rates between the cis and trans isomers.[3][4]
For E2 elimination to occur in a cyclohexane (B81311) system, the leaving group must be in an axial position to be anti-periplanar to an axial beta-hydrogen.[2]
-
cis-1-tert-Butyl-4-chlorocyclohexane: The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain. This forces the chlorine atom into an axial position, which is the ideal conformation for E2 elimination.[3][5] Consequently, the cis isomer reacts rapidly with a strong base.[5][6]
-
trans-1-tert-Butyl-4-chlorocyclohexane: In its most stable conformation, both the tert-butyl group and the chlorine atom are in equatorial positions. To achieve the necessary axial orientation for the chlorine atom, the ring must flip to a much less stable conformation.[6] This high energy barrier results in a very slow reaction rate.[4]
The primary product for both isomers upon elimination is 4-tert-butylcyclohexene.[4]
Experimental Protocol: E2 Elimination with Sodium Ethoxide in Ethanol (B145695)
This protocol is designed to qualitatively compare the elimination reaction rates of the cis and trans isomers.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide (NaOEt) solution in ethanol (e.g., 2.0 M)
-
Ethanol
-
Test tubes
-
Water bath
-
Gas chromatograph (GC) for product analysis (optional)
Procedure:
-
Label two separate test tubes for the cis and trans isomers.
-
To each test tube, add 1 mL of the 2.0 M sodium ethoxide in ethanol solution.
-
Place the test tubes in a water bath maintained at 50°C.
-
Add 5 drops of cis-1-tert-butyl-4-chlorocyclohexane to the corresponding test tube and 5 drops of the trans isomer to the other.
-
Start a timer and observe the reactions. The progress can be monitored by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching with water.
-
The product can be extracted with a suitable organic solvent (e.g., diethyl ether) and analyzed by GC to determine the extent of reaction and product formation.
Data Presentation: Expected Observations
| Isomer | Reagent | Expected Rate of Reaction | Major Product |
| cis-1-tert-Butyl-4-chlorocyclohexane | Sodium Ethoxide in Ethanol | Rapid | 4-tert-Butylcyclohexene |
| trans-1-tert-Butyl-4-chlorocyclohexane | Sodium Ethoxide in Ethanol | Very Slow | 4-tert-Butylcyclohexene |
E2 Elimination Pathway Diagram
Caption: Conformational requirements for E2 elimination of cis and trans isomers.
SN1 Solvolysis: Kinetic Study
The solvolysis of tertiary alkyl halides in a polar protic solvent mixture, such as aqueous ethanol, typically proceeds through an SN1 mechanism.[7][8] The rate-determining step is the formation of a carbocation intermediate.[7] The reaction rate can be determined by monitoring the production of hydrochloric acid (HCl) over time.[8]
Experimental Protocol: Kinetics of Solvolysis
This protocol outlines a method to measure the rate of solvolysis of this compound. The procedure is adapted from the kinetic analysis of tert-butyl chloride.[7][8]
Materials:
-
This compound
-
Solvent mixture (e.g., 40% ethanol, 60% water by volume)
-
0.02 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Buret, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare the Reaction Mixture: Prepare the aqueous ethanol solvent. For a 40% ethanol solution, mix 40 mL of 95% ethanol with 60 mL of deionized water.
-
Set up the Titration: Fill a buret with the standardized 0.02 M NaOH solution.
-
Initiate the Reaction:
-
In a 250 mL Erlenmeyer flask, place 100 mL of the aqueous ethanol solvent.
-
Add 5-6 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Add NaOH dropwise from the buret until the solution just turns blue. Record this initial buret reading.
-
Prepare a stock solution of 0.2 M this compound in acetone.
-
Add 1.0 mL of the 0.2 M this compound solution to the flask. Start the timer immediately. This is t=0.
-
-
Monitor the Reaction:
-
The solution will turn yellow as HCl is produced.
-
Record the time it takes for the solution to neutralize a specific volume of added NaOH (e.g., 1.0 mL). Add 1.0 mL of NaOH from the buret as soon as the blue color disappears.
-
Continue adding 1.0 mL aliquots of NaOH and recording the time for each color change for about 7-10 data points.[7]
-
-
Determine Infinity Reading (t∞): To determine the total amount of HCl produced, gently heat the reaction mixture on a steam bath for 10-15 minutes to drive the reaction to completion. Cool the solution to room temperature and titrate to the blue endpoint. This gives the volume of NaOH for 100% reaction.
Data Presentation: Solvolysis Kinetics
| Time (s) | Total Volume of NaOH added (mL) | [RCl]t (M) | ln([RCl]t) | 1/[RCl]t (M⁻¹) |
| 0 | 0 | [RCl]₀ | ln([RCl]₀) | 1/[RCl]₀ |
| t₁ | V₁ | ... | ... | ... |
| t₂ | V₂ | ... | ... | ... |
| t₃ | V₃ | ... | ... | ... |
| ... | ... | ... | ... | ... |
| t∞ | V∞ | 0 | - | - |
-
[RCl]₀ = (V∞ * [NaOH]) / V_total
-
[RCl]t = ([V∞ - Vt] * [NaOH]) / V_total
A plot of ln([RCl]t) versus time will yield a straight line for a first-order reaction, with the slope equal to -k (the rate constant).
SN1 Solvolysis Workflow
Caption: Experimental workflow for the kinetic study of SN1 solvolysis.
SN2 Substitution: Finkelstein Reaction
The reaction of an alkyl chloride with sodium iodide in acetone is a classic example of an SN2 reaction, often referred to as the Finkelstein reaction. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not.[9] The formation of a precipitate provides a visual indication that a reaction has occurred.[9] Tertiary halides like this compound are generally unreactive under SN2 conditions due to steric hindrance.
Experimental Protocol: Reactivity with NaI in Acetone
Materials:
-
This compound
-
1-Chlorobutane (B31608) (as a positive control)
-
15% Sodium iodide (NaI) in acetone solution
-
Test tubes
Procedure:
-
Label two dry test tubes.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of this compound to the first tube.
-
Add 4-5 drops of 1-chlorobutane to the second tube.
-
Stopper the tubes, mix the contents, and let them stand at room temperature.
-
Observe the tubes for the formation of a precipitate (sodium chloride). Note the time it takes for the precipitate to appear.
-
If no reaction is observed after 5-10 minutes, gently warm the tubes in a water bath (around 50°C) and observe again.[9]
Data Presentation: Expected SN2 Reactivity
| Substrate | Observation at Room Temp | Observation upon Warming | Conclusion |
| 1-Chlorobutane (Control) | Precipitate forms | Reaction goes to completion | Reactive via SN2 |
| This compound | No precipitate | No precipitate | Unreactive via SN2 |
SN2 Substitution Logical Flow
Caption: Logical diagram for observing an SN2 reaction.
References
- 1. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 2. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. studylib.net [studylib.net]
- 9. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
Application Notes and Protocols for E2 Elimination Reactions of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of alkenes. 1-tert-Butyl-4-chlorocyclohexane serves as an excellent model substrate for studying the stereochemical requirements of the E2 reaction. The rigid chair conformation of the cyclohexane (B81311) ring, influenced by the bulky tert-butyl group, provides a clear demonstration of the necessity for an anti-periplanar arrangement between the leaving group and a β-hydrogen. This document provides detailed application notes and experimental protocols for conducting and analyzing the E2 elimination of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Principle and Stereochemistry
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. For this reaction to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).
In substituted cyclohexanes, this stereochemical requirement dictates that both the β-hydrogen and the leaving group must occupy axial positions. The large tert-butyl group preferentially occupies the equatorial position to minimize steric strain, effectively "locking" the conformation of the cyclohexane ring. This conformational rigidity has profound consequences for the reactivity of the cis and trans isomers of this compound.
-
cis-1-tert-Butyl-4-chlorocyclohexane: In its most stable chair conformation, the tert-butyl group is equatorial, which forces the chlorine atom into an axial position. This axial orientation is ideal for the E2 elimination as there are two axial β-hydrogens available for abstraction by a base. Consequently, the cis-isomer undergoes E2 elimination rapidly.[1][2]
-
trans-1-tert-Butyl-4-chlorocyclohexane: In its most stable chair conformation, both the tert-butyl group and the chlorine atom are in equatorial positions. For the E2 reaction to occur, the cyclohexane ring must flip to a much less stable conformation where the chlorine is axial. This conformational change is energetically unfavorable due to the large steric hindrance of placing the bulky tert-butyl group in an axial position. As a result, the E2 elimination of the trans-isomer is significantly slower.[1][2]
The primary product for the E2 elimination of both isomers is 4-tert-butylcyclohexene (B1265666) .[3]
Data Presentation
The significant difference in reaction rates between the cis and trans isomers highlights the stereoelectronic control of the E2 reaction.
| Substrate | Relative Rate of E2 Elimination | Major Product |
| cis-1-tert-Butyl-4-chlorocyclohexane | ~500 | 4-tert-butylcyclohexene |
| trans-1-tert-Butyl-4-chlorocyclohexane | 1 | 4-tert-butylcyclohexene |
Table 1: Relative reaction rates of cis- and trans-1-tert-Butyl-4-chlorocyclohexane in an E2 reaction with sodium ethoxide in ethanol.
| Base | Solvent | Relative Rate (cis vs. trans) | Product Selectivity |
| Sodium Ethoxide | Ethanol | High | Zaitsev (4-tert-butylcyclohexene) |
| Potassium tert-butoxide | tert-Butanol | High | Zaitsev (4-tert-butylcyclohexene) |
Table 2: Influence of Base and Solvent on the E2 Elimination of this compound.
Experimental Protocols
This section provides a detailed protocol for the E2 elimination of cis-1-tert-butyl-4-chlorocyclohexane using sodium ethoxide in ethanol, followed by product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: E2 Elimination of cis-1-tert-Butyl-4-chlorocyclohexane
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g of sodium metal to 40 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 5.0 g of cis-1-tert-butyl-4-chlorocyclohexane in 10 mL of absolute ethanol.
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle and stir for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Remove the diethyl ether using a rotary evaporator to yield the crude 4-tert-butylcyclohexene.
-
-
Purification (Optional): The crude product can be purified by simple distillation.
Protocol 2: GC-MS Analysis of the Product Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-300 amu
Sample Preparation:
-
Dilute a small aliquot of the crude product in diethyl ether or hexane.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the product peak (4-tert-butylcyclohexene) and any unreacted starting material (this compound) by their mass spectra and retention times. The mass spectrum of 4-tert-butylcyclohexene will show a molecular ion peak at m/z 138 and a characteristic base peak at m/z 57 corresponding to the tert-butyl cation.
-
Determine the relative peak areas to estimate the product yield and the extent of reaction.
Visualizations
Caption: E2 elimination mechanism of cis-1-tert-Butyl-4-chlorocyclohexane.
Caption: Experimental workflow for the synthesis of 4-tert-butylcyclohexene.
References
Application Notes and Protocols: SN1 Reaction of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the SN1 solvolysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane, a classic model system for studying the interplay of stereochemistry and reaction kinetics in nucleophilic substitution reactions. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, allowing for the distinct reactivity of the axial and equatorial conformers to be investigated.
Introduction
The unimolecular nucleophilic substitution (SN1) reaction of 1-tert-Butyl-4-chlorocyclohexane proceeds through a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this intermediate and the stability of the starting material. The rigid conformational isomers, cis and trans, exhibit significantly different reaction rates due to the orientation of the leaving group (chloride). The cis isomer, with its axial chlorine atom, is sterically more hindered and has a higher ground state energy than the trans isomer, where the chlorine is in a more stable equatorial position. This difference in ground-state energy directly influences the activation energy and, consequently, the rate of the reaction.
Reaction Mechanism and Stereochemistry
The SN1 reaction of both cis- and trans-1-tert-Butyl-4-chlorocyclohexane proceeds through a common planar carbocation intermediate. This leads to the formation of a mixture of substitution and elimination products. The nucleophile can attack the carbocation from either face, leading to a mixture of stereoisomeric substitution products.
Data Presentation
The following table summarizes representative quantitative data for the solvolysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane in 80% aqueous ethanol (B145695) at 25°C.
| Isomer | Relative Rate Constant (k_rel) | Substitution Products (%) | Elimination Products (%) |
| cis-1-tert-Butyl-4-chlorocyclohexane | ~11.6 | ~75 | ~25 |
| trans-1-tert-Butyl-4-chlorocyclohexane | 1 (reference) | ~70 | ~30 |
Note: The relative rate constants and product distributions are illustrative and based on established principles of cyclohexane conformational analysis and SN1 reactivity. Actual experimental values may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate Constants by Titration
This protocol describes the determination of the pseudo-first-order rate constant for the solvolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
cis- and trans-1-tert-Butyl-4-chlorocyclohexane
-
80:20 Ethanol:Water (v/v) solvent mixture
-
0.01 M standardized sodium hydroxide (B78521) solution
-
Bromothymol blue indicator solution
-
Acetone
-
50 mL burette, 250 mL Erlenmeyer flasks, pipettes, stopwatch
Procedure:
-
Prepare a 0.1 M stock solution of the this compound isomer in acetone.
-
In a 250 mL Erlenmeyer flask, place 100 mL of the 80% ethanol-water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic).
-
Carefully add 0.01 M NaOH from a burette until the solution turns blue (basic), and then add a slight excess. Record the initial burette volume.
-
At time t=0, rapidly inject 1.0 mL of the 0.1 M this compound stock solution into the flask and start the stopwatch.
-
Swirl the flask to ensure thorough mixing. The solution will turn yellow as HCl is produced.
-
Titrate the solution with the 0.01 M NaOH solution, adding it dropwise until the blue color persists for at least 20 seconds. Record the burette reading and the time.
-
Continue to titrate the generated HCl at regular time intervals (e.g., every 10-15 minutes) for at least two half-lives of the reaction.
-
To determine the "infinity" reading (V∞), seal the flask and allow it to react for at least 10 half-lives (or gently heat to drive the reaction to completion), then titrate to the final endpoint.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where the slope of the line is -k.
Protocol 2: Product Analysis by Gas Chromatography (GC)
This protocol outlines the analysis of the product mixture from the solvolysis reaction.
Materials:
-
Reaction mixture from Protocol 1 after completion
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a suitable column (e.g., non-polar capillary column)
-
Authentic standards of expected products (e.g., cis- and trans-4-tert-butylcyclohexanol, 4-tert-butylcyclohexene)
Procedure:
-
After the reaction is complete (as determined by kinetics or after an extended period), neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the organic products with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully concentrate the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by gas chromatography.
-
Identify the products by comparing their retention times with those of authentic standards.
-
Quantify the product distribution by integrating the peak areas in the chromatogram.
Mandatory Visualization
Caption: SN1 reaction mechanism for cis- and trans-1-tert-Butyl-4-chlorocyclohexane.
Application Notes and Protocols for the Reaction of 1-tert-Butyl-4-chlorocyclohexane with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-tert-butyl-4-chlorocyclohexane with sodium ethoxide is a classic example of a stereoselective E2 elimination reaction, widely studied in organic chemistry to illustrate the principles of conformational analysis and reaction kinetics. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, providing a rigid framework to study the geometric requirements of the E2 mechanism. This reaction is pivotal for understanding how the spatial arrangement of atoms influences reaction rates and product outcomes, a concept of paramount importance in the design and synthesis of complex molecules in drug development.
The two diastereomers, cis- and trans-1-tert-butyl-4-chlorocyclohexane, exhibit dramatically different reactivities towards sodium ethoxide, a strong, non-bulky base. This difference is attributed to the stringent stereoelectronic requirement for an anti-periplanar arrangement of the proton to be abstracted and the leaving group in the E2 transition state. The major product of this elimination reaction is 4-tert-butylcyclohexene (B1265666).
Reaction Mechanism and Stereoselectivity
The reaction proceeds via a concerted E2 (bimolecular elimination) mechanism. The ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom. Simultaneously, the C-Cl bond breaks, and a double bond is formed.
For the E2 mechanism to occur efficiently, the abstracted beta-hydrogen and the chlorine leaving group must be in an anti-periplanar (or anti-coplanar) conformation, meaning they are in the same plane and oriented at a 180° dihedral angle to each other. In a cyclohexane ring, this translates to both the hydrogen and the leaving group being in axial positions.
-
cis-1-tert-Butyl-4-chlorocyclohexane: The most stable chair conformation of the cis-isomer places the bulky tert-butyl group in an equatorial position to minimize steric strain. Consequently, the chlorine atom is forced into an axial position.[1] This conformation is ideal for E2 elimination as the axial chlorine is anti-periplanar to the axial beta-hydrogens. Therefore, the cis-isomer reacts rapidly with sodium ethoxide.[1][2]
-
trans-1-tert-Butyl-4-chlorocyclohexane: In the most stable chair conformation of the trans-isomer, both the tert-butyl group and the chlorine atom are in equatorial positions. For the chlorine to be in the required axial position for an E2 reaction, the ring must flip to a much less stable conformation where the large tert-butyl group is axial. This energetically unfavorable conformation means that only a very small fraction of the molecules are in a reactive state at any given time, leading to a very slow reaction rate.[1][2]
Quantitative Data
The difference in reaction rates between the two isomers is substantial. While specific yields and rate constants can vary with reaction conditions, the qualitative and semi-quantitative observations are consistent across the literature.
| Reactant | Base/Solvent | Relative Reaction Rate | Major Product |
| cis-1-tert-Butyl-4-chlorocyclohexane | Sodium Ethoxide / Ethanol (B145695) | Rapid | 4-tert-Butylcyclohexene |
| trans-1-tert-Butyl-4-chlorocyclohexane | Sodium Ethoxide / Ethanol | Very Slow | 4-tert-Butylcyclohexene |
Note: Several sources state that the cis-isomer reacts approximately 500 times faster than the trans-isomer, though the specific experimental conditions for this measurement are not consistently cited.[1]
Experimental Protocols
Protocol: Synthesis of 4-tert-Butylcyclohexene from cis-1-tert-Butyl-4-chlorocyclohexane
Objective: To prepare 4-tert-butylcyclohexene via an E2 elimination reaction.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add cis-1-tert-butyl-4-chlorocyclohexane (1.0 equivalent) via a dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be relatively rapid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation to obtain 4-tert-butylcyclohexene.
Characterization:
The final product can be characterized by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of 4-tert-butylcyclohexene.
Diagrams
Caption: Reaction pathway for the E2 elimination of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Caption: Experimental workflow for the synthesis of 4-tert-butylcyclohexene.
References
The Role of Bulky Bases in Synthesis: A Clarification and Application Guide
Initial Clarification: 1-tert-Butyl-4-chlorocyclohexane as a Substrate, Not a Base
It is a common misconception that this compound functions as a bulky base in organic synthesis. In reality, this compound is a sterically hindered alkyl halide, a substrate, frequently employed in academic and research settings to study the stereochemical and mechanistic nuances of elimination reactions, particularly the E2 pathway. Its rigid cyclohexane (B81311) ring, conformationally "locked" by the bulky tert-butyl group, provides an excellent model to demonstrate the stereoelectronic requirements of such reactions. The true bulky bases are sterically large, non-nucleophilic reagents like potassium tert-butoxide or lithium diisopropylamide (LDA), which are pivotal in directing the regioselectivity of elimination reactions.
This document will provide detailed application notes and protocols on the use of genuine bulky bases in synthesis, using substrates like this compound to illustrate their synthetic utility.
Application Notes: The Strategic Use of Bulky Bases in Elimination Reactions
Bulky bases are indispensable tools in modern organic synthesis, primarily for their ability to favor the formation of the less substituted alkene in elimination reactions, a phenomenon known as Hofmann's rule. This regioselectivity is a direct consequence of the base's steric hindrance, which governs its approach to the substrate.
Key Principles:
-
Steric Hindrance and Regioselectivity: In an E2 reaction, a base abstracts a proton from a carbon atom beta to the leaving group. When a small, unhindered base (e.g., sodium ethoxide) is used, it can access the more sterically hindered, but thermodynamically more stable, internal beta-hydrogens, leading to the more substituted Zaitsev product. Conversely, a bulky base, due to its large size, preferentially abstracts the more sterically accessible, terminal beta-hydrogen, resulting in the formation of the less substituted Hofmann product.[1][2] This is a kinetically controlled process.[3]
-
Stereoelectronic Requirements in Cyclohexane Systems: For an E2 elimination to occur in a cyclohexane ring, the leaving group and a beta-hydrogen must be in an anti-periplanar (180°) arrangement. This translates to a trans-diaxial orientation in the chair conformation.[4] This rigid requirement can significantly influence the reaction rate and product distribution.
-
Substrate Reactivity: The cis and trans isomers of this compound exhibit dramatically different reactivities in E2 eliminations.
-
cis-1-tert-Butyl-4-chlorocyclohexane: The cis isomer reacts much more rapidly because it can readily adopt a chair conformation where the large tert-butyl group is in the stable equatorial position, and the chlorine atom is in the axial position. This allows for an anti-periplanar arrangement with an axial beta-hydrogen, facilitating a fast E2 reaction.[5][6]
-
trans-1-tert-Butyl-4-chlorocyclohexane: For the trans isomer to undergo E2 elimination, the chlorine atom must be in an axial position. However, this would force the much bulkier tert-butyl group into an unfavorable axial position, leading to significant steric strain. Therefore, the trans isomer predominantly exists in a conformation with both substituents in the equatorial position, which is not suitable for E2 elimination, resulting in a much slower reaction rate.[5][6]
-
Commonly Used Bulky Bases:
| Bulky Base | Chemical Formula | pKa of Conjugate Acid | Key Characteristics |
| Potassium tert-butoxide | KOt-Bu | ~19 | Very strong, sterically hindered base. Commonly used for Hofmann eliminations.[7] |
| Lithium diisopropylamide | LDA | ~36 | Extremely strong, non-nucleophilic base. Often used for deprotonation of weakly acidic protons. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Non-nucleophilic amine base. Effective for E2 reactions. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | ~13.6 | Similar to DBU, a non-nucleophilic amine base. |
Experimental Protocols
Protocol 1: Hofmann Elimination of 2-Bromo-2-methylbutane (B1582447) using Potassium tert-butoxide
This protocol demonstrates the classic use of a bulky base to favor the Hofmann product.
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of potassium tert-butoxide and 40 mL of anhydrous tert-butanol.
-
Stir the mixture until the potassium tert-butoxide is dissolved.
-
Add 6.0 g (5.0 mL) of 2-bromo-2-methylbutane dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.
-
Analyze the product mixture by gas chromatography (GC) or NMR spectroscopy to determine the ratio of 2-methyl-1-butene (B49056) (Hofmann product) to 2-methyl-2-butene (B146552) (Zaitsev product).
Expected Outcome: The major product will be 2-methyl-1-butene.
Protocol 2: Comparative E2 Elimination of cis- and trans-1-tert-Butyl-4-chlorocyclohexane
This protocol illustrates the difference in reactivity between the two isomers.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Two separate reaction vessels
-
TLC plates and developing chamber
-
GC-MS for product analysis
Procedure:
-
Set up two separate, identical reaction flasks, each containing a solution of potassium tert-butoxide (1.2 equivalents) in DMSO.
-
To one flask, add cis-1-tert-butyl-4-chlorocyclohexane (1.0 equivalent).
-
To the second flask, add trans-1-tert-butyl-4-chlorocyclohexane (1.0 equivalent).
-
Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
After a set time (e.g., 2 hours), quench both reactions by adding water.
-
Extract the products with diethyl ether, dry the organic layers, and concentrate them.
-
Analyze the crude product mixtures by GC-MS to determine the extent of conversion and the product distribution. The expected product for both reactions is 4-tert-butylcyclohexene.[6]
Expected Outcome: The reaction with the cis isomer will show a significantly higher conversion to the product compared to the reaction with the trans isomer in the same amount of time.
Visualizations
Caption: Zaitsev vs. Hofmann Elimination Pathways.
Caption: Reactivity of Cyclohexane Isomers in E2 Reactions.
Caption: Concept of Steric Hindrance with Bulky Bases.
References
- 1. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of 1-tert-Butyl-4-chlorocyclohexane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-chlorocyclohexane is a conformationally locked chloroalkane of significant interest in organic synthesis and stereochemical studies. The presence of the sterically demanding tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation, making this compound an invaluable tool for investigating reaction mechanisms and stereoselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its role in understanding and demonstrating the principles of elimination and substitution reactions.
Application Notes
The primary application of this compound in organic synthesis is as a model substrate for studying the stereochemical requirements of various reactions, most notably the E2 elimination. Due to the large steric bulk of the tert-butyl group, it predominantly occupies the equatorial position in the chair conformation to minimize 1,3-diaxial interactions. This conformational rigidity dictates the orientation of the chlorine atom in the cis and trans isomers, leading to dramatic differences in their reactivity.
1. Elucidation of E2 Elimination Mechanisms:
The cis and trans isomers of this compound are classic examples used to illustrate the anti-periplanar requirement for the E2 elimination pathway.
-
cis-1-tert-Butyl-4-chlorocyclohexane: In the most stable chair conformation, the tert-butyl group is equatorial, forcing the chlorine atom into an axial position. This axial orientation allows for a perfect anti-periplanar arrangement with the axial hydrogen atoms on the adjacent carbons (C2 and C6). Consequently, cis-1-tert-butyl-4-chlorocyclohexane readily undergoes E2 elimination in the presence of a strong base.[1][2]
-
trans-1-tert-Butyl-4-chlorocyclohexane: To minimize steric strain, the tert-butyl group occupies the equatorial position, which places the chlorine atom in an equatorial position as well. For an E2 reaction to occur, the chlorine atom must be in an axial position to be anti-periplanar to an axial hydrogen. The ring flip required to place the chlorine in an axial position would force the bulky tert-butyl group into a highly unfavorable axial position, leading to significant steric strain. As a result, the E2 elimination of the trans isomer is significantly slower.[1][2] In fact, the cis-isomer reacts approximately 500 times faster than the trans-isomer in an E2 reaction with sodium ethoxide.[2]
2. Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2):
The conformationally rigid framework of this compound also influences its reactivity in nucleophilic substitution reactions.
-
S(_N)2 Reactions: These reactions require a backside attack by the nucleophile. In the case of the more reactive cis-isomer (axial chlorine), the approach of the nucleophile is sterically hindered by the axial hydrogens. For the trans-isomer (equatorial chlorine), the carbon-chlorine bond itself is part of the ring structure, making backside attack difficult. Therefore, S(_N)2 reactions are generally slow for both isomers.
-
S(_N)1 Reactions: These reactions proceed through a carbocation intermediate. Both isomers can form the same secondary carbocation upon departure of the chloride ion. The stability of the starting material can influence the activation energy. The trans-isomer, with both bulky groups in the equatorial position, is more stable than the cis-isomer. This suggests that the less stable cis-isomer might react faster in an S(_N)1 reaction as it starts at a higher energy level.[3]
3. Synthesis of 4-tert-Butylcyclohexyl Derivatives:
While less common than using the corresponding alcohol or ketone, this compound can serve as a precursor for various 4-tert-butylcyclohexyl derivatives through substitution reactions. These derivatives are of interest in medicinal chemistry and materials science due to the conformational rigidity and lipophilicity imparted by the 4-tert-butylcyclohexyl moiety. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their biological activities.
Quantitative Data Summary
| Reaction Type | Isomer | Relative Rate | Product(s) | Reference(s) |
| E2 Elimination | cis-1-tert-Butyl-4-chlorocyclohexane | Fast (approx. 500 times faster than trans) | 4-tert-Butylcyclohexene (B1265666) | [2] |
| E2 Elimination | trans-1-tert-Butyl-4-chlorocyclohexane | Very Slow | 4-tert-Butylcyclohexene | [1][2] |
Experimental Protocols
Protocol 1: Comparative E2 Elimination of cis- and trans-1-tert-Butyl-4-chlorocyclohexane
Objective: To demonstrate the difference in reactivity between the cis and trans isomers of this compound in an E2 elimination reaction.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Magnetic stirrers and stir bars
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, place a solution of sodium ethoxide in anhydrous ethanol (e.g., 0.5 M).
-
Addition of Substrate: To the first flask, add a known amount of cis-1-tert-butyl-4-chlorocyclohexane. To the second flask, add an equimolar amount of trans-1-tert-butyl-4-chlorocyclohexane.
-
Reaction: Heat both reaction mixtures to reflux with stirring.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by gas chromatography (GC). The disappearance of the starting material and the appearance of the product, 4-tert-butylcyclohexene, should be quantified.
-
Work-up: After the reaction has proceeded for a set amount of time (e.g., 2 hours), cool the flasks to room temperature. Quench the reactions by carefully adding water.
-
Extraction: Extract the organic products with a suitable solvent such as diethyl ether.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the final product mixtures by GC to determine the extent of conversion for each isomer.
Expected Results: The reaction with cis-1-tert-butyl-4-chlorocyclohexane will show a significantly higher conversion to 4-tert-butylcyclohexene compared to the reaction with the trans-isomer under the same reaction conditions and time.
Visualizations
Caption: Chair conformations and relative E2 reaction rates.
Caption: Experimental workflow for E2 elimination.
References
Application Note and Protocol: Purification of 1-tert-Butyl-4-chlorocyclohexane Isomers by Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-tert-Butyl-4-chlorocyclohexane, a common building block in organic synthesis, using flash column chromatography. The primary objective is to separate the cis and trans diastereomers, which often exhibit different reactivity and pharmacological profiles. This protocol outlines a systematic approach, from initial method development using Thin Layer Chromatography (TLC) to the scaled-up purification via flash chromatography, and subsequent purity analysis.
Introduction
This compound exists as two diastereomers: cis and trans. The bulky tert-butyl group predominantly occupies an equatorial position, which in turn influences the axial or equatorial orientation of the chlorine atom. This conformational difference leads to subtle variations in polarity, which can be exploited for chromatographic separation. The trans isomer, with the chlorine atom also in an equatorial position, is generally less polar than the cis isomer, where the chlorine is in an axial position. This difference in polarity forms the basis for their separation on a polar stationary phase like silica (B1680970) gel.
Data Presentation
The successful separation of the cis and trans isomers of this compound can be monitored and quantified using TLC and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables present expected data based on the principles of chromatography and analysis of related compounds.
Table 1: Thin Layer Chromatography (TLC) Data for Isomer Separation
| Analyte | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Observations |
| trans-1-tert-Butyl-4-chlorocyclohexane | 98:2 | ~0.45 | Less polar isomer, travels further up the TLC plate. |
| cis-1-tert-Butyl-4-chlorocyclohexane | 98:2 | ~0.35 | More polar isomer, interacts more strongly with the silica gel. |
| Mixture | 98:2 | Two distinct spots | Indicates successful separation conditions. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Purified Fractions
| Parameter | Before Purification (Crude Mixture) | After Purification (Fraction 1) | After Purification (Fraction 2) |
| Retention Time (min) | |||
| Peak 1 (trans) | Present | Major Peak | Minor/Absent |
| Peak 2 (cis) | Present | Minor/Absent | Major Peak |
| Purity (%) | |||
| trans-isomer | Mixture dependent | >98% | <2% |
| cis-isomer | Mixture dependent | <2% | >98% |
| Mass Spectrum (m/z) | Consistent for both isomers | Consistent with C10H19Cl | Consistent with C10H19Cl |
Experimental Protocols
Materials and Equipment
-
Crude this compound mixture
-
Silica gel (for TLC and flash chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column for flash chromatography
-
Air or nitrogen source for pressurization
-
Fraction collector or test tubes
-
Rotary evaporator
-
GC-MS system for purity analysis
-
NMR spectrometer for structural confirmation
Method Development using Thin Layer Chromatography (TLC)
The initial and crucial step is to determine the optimal mobile phase for separation using TLC.
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
TLC Plate Spotting: Spot the prepared sample onto a TLC plate.
-
Solvent System Screening: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a very non-polar system (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 98:2, 95:5).
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate).
-
Optimal Rf: The ideal solvent system will give a good separation between the two spots, with the lower spot having an Rf value of approximately 0.2-0.3.
Preparative Flash Column Chromatography
Once the optimal solvent system is determined by TLC, the purification can be scaled up to a flash column.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like hexane.
-
Carefully load the sample solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase, applying gentle pressure with air or nitrogen.
-
Maintain a constant flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates and developing them.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound isomer.
-
Purity and Identity Confirmation
The purity and identity of the separated isomers should be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject a small sample of each purified isomer into the GC-MS.
-
Determine the retention time and purity of each isomer. The less polar trans isomer is expected to have a shorter retention time.
-
Confirm the molecular weight from the mass spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H and 13C NMR spectra for each isomer.
-
The chemical shifts and coupling constants will differ for the cis and trans isomers due to the different spatial arrangements of the protons and carbons, confirming their stereochemistry.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound isomers.
Application Notes and Protocols: Recrystallization of 1-tert-Butyl-4-chlorocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving an impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound will form crystals, while impurities remain in the surrounding solution (mother liquor).[1][2] This document provides a detailed protocol for the purification of 1-tert-Butyl-4-chlorocyclohexane, a substituted cyclohexane (B81311) that exists as a mixture of cis and trans isomers. The separation of such stereoisomers is often achievable through fractional crystallization due to differences in their crystal lattice energies and, consequently, their solubilities.
While specific solubility data for this compound is not extensively published, this protocol is based on established principles for recrystallizing similar non-polar to moderately polar organic compounds. Alcohols such as methanol (B129727) or ethanol (B145695), or a mixed-solvent system like ethanol/water, are common and effective choices.[3][4] The following protocols provide a robust starting point for achieving high purity of this compound.
Compound Data and Physical Properties
A summary of the physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for assessing the purity of the final product.
| Property | Value |
| Molecular Formula | C₁₀H₁₉Cl |
| Molecular Weight | 174.71 g/mol [5][6] |
| Boiling Point | 216.2 °C at 760 mmHg[5][7] |
| Density | 0.92 g/cm³[5][7] |
| CAS Number (Mixture) | 62056-46-6[7][8][9] |
| CAS Number (trans) | 13145-48-7[5][6] |
| CAS Number (cis) | 13131-74-3[6] |
| Crude Melting Point | (To be determined experimentally) |
| Purified Melting Point | (To be determined experimentally; compare to literature values if available) |
| Percent Recovery | (To be calculated after experiment: (mass of pure solid / mass of crude solid) x 100) |
Logical Workflow for Solvent Selection
The success of a recrystallization heavily depends on the choice of solvent.[10] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Workflow for selecting a suitable recrystallization solvent.
Experimental Protocols
The following are generalized but detailed protocols for the recrystallization of this compound. It is recommended to first perform small-scale solubility tests as outlined in the workflow above to confirm the best solvent choice. Ethanol is proposed as a starting point for a single-solvent system, and an ethanol/water mixture for a two-solvent system.
Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
This method is preferred if a solvent is found in which the compound is soluble when hot and insoluble when cold.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Boiling chips
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small amount of ethanol, just enough to cover the solid. Heat the mixture gently on a hot plate. Add more hot ethanol in small portions, swirling the flask, until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has appeared to stop, place it in an ice bath for 10-15 minutes to maximize the yield of crystals.[4][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or by transferring them to a watch glass. Determine the mass and melting point of the purified product and calculate the percent recovery.
Protocol 2: Two-Solvent Recrystallization (Using Ethanol and Water)
This method is useful when no single solvent has the ideal solubility properties. It employs one solvent in which the compound is highly soluble (ethanol) and a second "anti-solvent" in which it is insoluble (water).[1][4]
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol, following step 1 from Protocol 1.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization and Cooling: Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.
-
Isolation, Washing, and Drying: Collect, wash (with a small amount of an ice-cold ethanol/water mixture), and dry the crystals as described in Protocol 1. Determine the final mass and melting point.
Recrystallization Experimental Workflow
The following diagram outlines the general experimental procedure for purifying a solid compound by recrystallization.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. Home Page [chem.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 62056-46-6 [chemicalbook.com]
- 9. This compound | CAS#:62056-46-6 | Chemsrc [chemsrc.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 1-tert-Butyl-4-chlorocyclohexane, a key intermediate in various chemical syntheses. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structure of this compound.
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's structure, molecular weight, purity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals arising from the tert-butyl group and the cyclohexane (B81311) ring protons. Due to the rapid chair-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial protons on the same carbon atom may become averaged, simplifying the spectrum. However, the presence of the bulky tert-butyl group, which predominantly occupies the equatorial position, restricts this inversion to some extent, leading to more complex splitting patterns for the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 0.8 - 1.0 | Singlet | 9H |
| Cyclohexane Ring Protons | 1.2 - 2.2 | Multiplet | 9H |
| H-C-Cl | 3.5 - 4.5 | Multiplet | 1H |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the carbons of the tert-butyl group and the cyclohexane ring. The carbon atom attached to the chlorine atom will be significantly deshielded and appear at a higher chemical shift.
Table 2: ¹³C NMR Chemical Shift Data for this compound [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~32 |
| C(C H₃)₃ | ~27 |
| Cyclohexane C1 (C-Cl) | ~60 |
| Cyclohexane C2, C6 | ~35 |
| Cyclohexane C3, C5 | ~26 |
| Cyclohexane C4 | ~47 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] Ensure the sample is fully dissolved.
-
Filtration : Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[3]
-
Data Acquisition :
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the acquired data using appropriate software. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion Identity | Comments |
| 174/176 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 117 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak. |
Experimental Protocol for GC-MS
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[5]
-
Gas Chromatography (GC) Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of halogenated hydrocarbons.[6][7]
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a suitable initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.[8]
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range : Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for C-H and C-Cl bonds.
Table 4: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850-3000 | C-H stretch (alkane) | Strong |
| 1440-1480 | C-H bend (alkane) | Medium |
| 1365, 1395 | C-H bend (tert-butyl) | Medium (doublet) |
| 600-800 | C-Cl stretch | Strong |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.[9][10]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis :
-
Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.[9][11]
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean salt plates or ATR crystal and subtract it from the sample spectrum.
-
-
Data Interpretation : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizations
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
Relationship between Analytical Techniques and Information Obtained
This diagram shows the relationship between the different analytical techniques and the specific structural information they provide for this compound.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
Application Notes and Protocols for 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 1-tert-Butyl-4-chlorocyclohexane in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a substituted cyclohexane (B81311) derivative. Its physical and chemical properties are crucial for its proper handling and use in experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉Cl | [1] |
| Molecular Weight | 174.71 g/mol | [1] |
| Appearance | Colorless liquid or solid | - |
| Boiling Point | 216.2 °C at 760 mmHg | |
| Flash Point | 79.1 °C | |
| Density | 0.92 g/cm³ | |
| Vapor Pressure | 0.208 mmHg at 25°C | |
| LogP | 4.3 | [1] |
Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
Handling and Storage Protocols
Proper handling and storage are essential to prevent accidents and maintain the quality of the chemical.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, a respirator with an organic vapor cartridge is recommended.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
Store in a designated chemical storage cabinet, segregated from other chemical classes.
Experimental Protocols
This compound is a useful starting material in organic synthesis, particularly in reactions involving nucleophilic substitution or the formation of Grignard reagents.
Example Protocol: Grignard Reagent Formation and Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound. This reaction must be performed under anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
An appropriate carbonyl compound (e.g., benzaldehyde)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware (round-bottom flask, reflux condenser, and dropping funnel) and flame-dry under a stream of inert gas to ensure all moisture is removed.
-
Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine.
-
Grignard Formation: Add a small amount of a solution of this compound in anhydrous ether/THF to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction with Carbonyl: After the formation of the Grignard reagent is complete (most of the magnesium has reacted), cool the flask in an ice bath. Add a solution of the carbonyl compound in anhydrous ether/THF dropwise from the dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Then, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether/THF. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Spill and Waste Disposal
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collect all waste containing this chemical in a designated, labeled, and sealed container.
-
Do not mix with non-halogenated organic waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
References
Application Notes and Protocols: 1-tert-Butyl-4-chlorocyclohexane as a Versatile Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-chlorocyclohexane is a valuable starting material in organic synthesis, prized for its conformationally rigid structure. The sterically demanding tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation, with the tert-butyl group occupying the equatorial position to minimize steric strain. This conformational stability provides excellent stereocontrol in a variety of chemical transformations, making it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of both cis- and trans-1-tert-butyl-4-chlorocyclohexane in key synthetic operations, including elimination, nucleophilic substitution, and Grignard reactions.
Conformational Rigidity and Reactivity
The key to understanding the reactivity of this compound isomers lies in their conformational preferences. The large energetic penalty for placing the tert-butyl group in an axial position means the cyclohexane ring is essentially fixed.
-
In trans-1-tert-butyl-4-chlorocyclohexane , the chloro group is in the more stable equatorial position.
-
In cis-1-tert-butyl-4-chlorocyclohexane , the chloro group is forced into the less stable axial position.[1]
This fixed stereochemistry has profound implications for reactions where the orientation of the leaving group is critical, such as in E2 elimination reactions.
Application 1: Stereoselective Elimination Reactions
The rigid conformations of cis- and trans-1-tert-butyl-4-chlorocyclohexane lead to dramatically different rates in E2 elimination reactions, which require an anti-periplanar arrangement between the leaving group and a β-hydrogen.
-
cis-1-tert-Butyl-4-chlorocyclohexane : The axial chlorine atom is anti-periplanar to the axial hydrogens on both adjacent carbons (C-3 and C-5). This ideal geometry allows for a rapid E2 elimination.[2][3] In fact, the cis-isomer reacts approximately 500 times faster than the trans-isomer with sodium ethoxide.[3][4]
-
trans-1-tert-Butyl-4-chlorocyclohexane : The equatorial chlorine is not anti-periplanar to any β-hydrogens. For E2 elimination to occur, the molecule would have to adopt a high-energy twist-boat conformation, resulting in a much slower reaction rate.[5]
The primary product of these elimination reactions is 4-tert-butylcyclohexene (B1265666) .[5]
Experimental Protocol: E2 Elimination of cis-1-tert-Butyl-4-chlorocyclohexane
This protocol describes the synthesis of 4-tert-butylcyclohexene from the more reactive cis-isomer.
Materials:
-
cis-1-tert-butyl-4-chlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cis-1-tert-butyl-4-chlorocyclohexane (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the 4-tert-butylcyclohexene by distillation.
Quantitative Data:
| Starting Material | Reagent | Product | Reported Yield | Reference |
| cis-1-tert-butyl-4-chlorocyclohexane | NaOEt in EtOH | 4-tert-butylcyclohexene | High (Specific yield not reported in sources) | [2][3][5] |
| trans-1-tert-butyl-4-chlorocyclohexane | NaOEt in EtOH | 4-tert-butylcyclohexene | Very low/Slow reaction | [2][5] |
Application 2: Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution to introduce a variety of functional groups. The reaction mechanism (SN1 or SN2) and stereochemical outcome are dependent on the isomer and reaction conditions.
-
trans-Isomer (Equatorial Cl): SN1 reactions are generally slow due to the stability of the starting material. SN2 reactions are also slow due to steric hindrance from the cyclohexane ring.
-
cis-Isomer (Axial Cl): This isomer is more prone to SN1 reactions because the departure of the axial leaving group is sterically assisted, relieving 1,3-diaxial strain.[1]
A key transformation is the conversion to 4-tert-butylcyclohexanol (B146172), a versatile intermediate for further synthesis. While direct hydrolysis can be slow, this transformation is a crucial first step for many synthetic routes.
Experimental Protocol: SN1 Hydrolysis of cis-1-tert-Butyl-4-chlorocyclohexane to cis-4-tert-Butylcyclohexanol (Representative Protocol)
Materials:
-
cis-1-tert-butyl-4-chlorocyclohexane
-
Water
-
Acetone (B3395972) (co-solvent)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cis-1-tert-butyl-4-chlorocyclohexane (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).
-
Heat the mixture at reflux and monitor the reaction by GC.
-
After completion, cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude cis-4-tert-butylcyclohexanol.
-
Purify by recrystallization or column chromatography.
Subsequent Reactions of 4-tert-Butylcyclohexanol:
Once synthesized, 4-tert-butylcyclohexanol can be used to produce other valuable compounds, such as 4-tert-butylcyclohexyl chloroformate, an initiator for polymerization.
Experimental Protocol: Synthesis of 4-tert-Butylcyclohexyl Chloroformate
Materials:
-
4-tert-butylcyclohexanol
-
Bis(trichloromethyl) carbonate (triphosgene)
-
An inorganic catalyst (e.g., zeolite)
-
Anhydrous dichloromethane
-
Petroleum ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanol (1.0 eq) and bis(trichloromethyl) carbonate (0.7 eq) in anhydrous dichloromethane.
-
Add the inorganic catalyst and stir the reaction at room temperature for 24 hours.
-
Filter to remove the catalyst and concentrate the mother liquor under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from petroleum ether.
Quantitative Data:
| Starting Material | Product | Purity | Yield | Reference |
| 4-tert-butylcyclohexanol | 4-tert-butylcyclohexyl chloroformate | ≥98% | 75-90% | [6] |
Application 3: Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, 4-tert-butylcyclohexylmagnesium chloride. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Experimental Protocol: Preparation of 4-tert-Butylcyclohexylmagnesium Chloride (Representative Protocol)
Materials:
-
trans-1-tert-butyl-4-chlorocyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
Procedure:
-
Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.
-
Gently heat the flask under a nitrogen atmosphere until purple iodine vapors are observed, then allow it to cool.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of trans-1-tert-butyl-4-chlorocyclohexane (1.0 eq) in anhydrous ether.
-
Add a small portion of the chloride solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey solution is the Grignard reagent and should be used immediately.
Workflow for Grignard Reagent Synthesis and Reaction:
Caption: Workflow for the synthesis and reaction of a Grignard reagent.
Signaling Pathways and Drug Development
While this compound itself is not biologically active, its derivatives are of interest in drug discovery. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their biological activities, including antibacterial and insecticidal properties. The 4-tert-butylcyclohexyl moiety can be found in various pharmacologically active compounds where it serves as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.
Logical Relationship of Synthesis to Biologically Active Molecules:
Caption: Synthetic route from the starting material to bioactive compounds.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of organic molecules. Its conformationally locked structure allows for a high degree of stereocontrol in reactions such as elimination and nucleophilic substitution. Furthermore, its ability to form a Grignard reagent opens up numerous possibilities for carbon-carbon bond formation. These attributes make it an invaluable tool for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols for Kinetic Studies of 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic studies involving the cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane. The document details the principles behind the differing reaction rates of these isomers in both elimination (E2) and nucleophilic substitution (SN1) reactions, and provides detailed protocols for their experimental investigation.
Introduction
The conformational rigidity imparted by the bulky tert-butyl group makes this compound an excellent model system for studying the stereochemical requirements of various reaction mechanisms. The strong preference of the tert-butyl group for the equatorial position effectively locks the cyclohexane (B81311) ring into a specific chair conformation. This conformational locking has profound consequences on the reactivity of the cis and trans isomers, particularly in E2 elimination and SN1 solvolysis reactions. Understanding these kinetic differences is crucial for predicting reaction outcomes and designing synthetic pathways in medicinal chemistry and drug development, where stereochemistry often dictates biological activity.
Reaction Mechanisms and Kinetics
The two primary reaction pathways for this compound are the bimolecular elimination (E2) and the unimolecular nucleophilic substitution (SN1). The kinetics of these reactions are highly dependent on the stereoisomer used.
E2 Elimination
The E2 reaction is a concerted, one-step process that requires a specific anti-periplanar arrangement between the leaving group (chloride) and a β-hydrogen. This geometric constraint is readily met in the cis isomer, leading to a significantly faster reaction rate.
-
cis-1-tert-Butyl-4-chlorocyclohexane: The bulky tert-butyl group occupies the equatorial position, forcing the chlorine atom into the axial position. This axial orientation allows for a perfect anti-periplanar relationship with the axial β-hydrogens, facilitating a rapid E2 elimination.[1][2]
-
trans-1-tert-Butyl-4-chlorocyclohexane: In the most stable conformation, both the tert-butyl group and the chlorine atom are in equatorial positions. To achieve the necessary anti-periplanar geometry for E2 elimination, the ring would have to flip to a much higher energy conformation with both groups in axial positions. This high energy barrier results in a much slower E2 reaction rate.[1][3]
The primary product of the E2 elimination of both isomers is 4-tert-butylcyclohexene.
SN1 Solvolysis
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the C-Cl bond.
-
cis-1-tert-Butyl-4-chlorocyclohexane: With the chlorine atom in the axial position, there is some steric hindrance, which can be relieved upon departure of the leaving group. This can lead to a faster rate of ionization compared to the trans isomer.
-
trans-1-tert-Butyl-4-chlorocyclohexane: The equatorial chlorine is in a more stable position, and therefore, its departure to form the carbocation is slower compared to the axial chlorine of the cis isomer.
Data Presentation
The most striking quantitative difference in the reactivity of the two isomers is observed in the E2 elimination reaction.
| Reaction Type | Isomer | Relative Rate | Rate Constant (k) | Activation Energy (Ea) |
| E2 Elimination | cis-1-tert-Butyl-4-chlorocyclohexane | ~500 | Data not available | Data not available |
| trans-1-tert-Butyl-4-chlorocyclohexane | 1 | Data not available | Data not available | |
| SN1 Solvolysis | cis-1-tert-Butyl-4-chlorocyclohexane | Faster | Data not available | Data not available |
| trans-1-tert-Butyl-4-chlorocyclohexane | Slower | Data not available | Data not available |
Note: Specific rate constants and activation energies are dependent on reaction conditions (temperature, solvent, base concentration) and require experimental determination. The relative rate for the E2 elimination is a widely cited and significant finding.[2][4]
Experimental Protocols
Protocol 1: Determination of Relative Rates of E2 Elimination
This protocol outlines a method to compare the rates of E2 elimination of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Objective: To demonstrate the significant difference in the rate of E2 elimination between the cis and trans isomers.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide in ethanol (B145695) (e.g., 0.5 M)
-
Anhydrous ethanol
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar)
-
Internal standard (e.g., decane)
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare standard solutions of the starting materials and the expected product (4-tert-butylcyclohexene) with the internal standard in ethanol to calibrate the GC.
-
Reaction Setup: In two separate thermostatted reaction vessels, place a known volume of the sodium ethoxide in ethanol solution. Allow the solutions to reach the desired reaction temperature (e.g., 50 °C).
-
Reaction Initiation: At time zero, add a known amount of either cis- or trans-1-tert-butyl-4-chlorocyclohexane to each respective reaction vessel.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench the reaction by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl) and the internal standard.
-
GC Analysis: Analyze the quenched samples by GC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the reactant versus time for both isomers. The initial rates can be determined from the slope of these plots at t=0. The relative rate is the ratio of the initial rates (ratecis / ratetrans).
Protocol 2: Kinetic Study of SN1 Solvolysis
This protocol describes the determination of the rate constant for the SN1 solvolysis of this compound.
Objective: To determine the first-order rate constant for the solvolysis of cis- or trans-1-tert-butyl-4-chlorocyclohexane.
Materials:
-
cis- or trans-1-tert-Butyl-4-chlorocyclohexane
-
Solvent mixture (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Burette, pipettes, and Erlenmeyer flasks
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Reaction Preparation: Prepare a stock solution of the chosen this compound isomer in the solvent mixture.
-
Titration Setup: Fill a burette with the standardized NaOH solution.
-
Reaction Initiation: Place a known volume of the substrate stock solution in an Erlenmeyer flask and place it in the thermostatted water bath. Start the stopwatch as soon as the flask is in the bath.
-
Reaction Monitoring: At various time intervals, withdraw an aliquot from the reaction flask and add it to another flask containing acetone (B3395972) (to quench the reaction). Add a few drops of bromothymol blue indicator.
-
Titration: Titrate the quenched sample with the NaOH solution until the yellow color of the indicator turns to a persistent blue. Record the volume of NaOH used.
-
Infinity Titration: To determine the concentration of HCl produced at the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture to a higher temperature (e.g., 60 °C) for an extended period to drive the reaction to completion, then titrate as before.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t. The slope of this line will be -k.
Mandatory Visualization
References
Application Notes and Protocols for Stereoselective Reactions with 1-tert-Butyl-4-chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-chlorocyclohexane is a conformationally biased molecule that serves as an excellent model system for studying the stereochemical outcomes of various reaction mechanisms. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational rigidity dictates the axial or equatorial orientation of the chlorine atom at the C4 position in the cis and trans isomers, leading to pronounced differences in reactivity and stereoselectivity in substitution and elimination reactions. These characteristics make it a valuable substrate in synthetic chemistry for achieving desired stereochemical control, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients.
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving the cis and trans isomers of this compound, including E2 elimination, SN1 solvolysis, and SN2 substitution reactions.
Conformational Analysis of this compound Isomers
The stereochemical course of reactions involving this compound is fundamentally governed by the conformational preferences of the cis and trans isomers.
-
trans-1-tert-Butyl-4-chlorocyclohexane: In its most stable chair conformation, both the tert-butyl group and the chlorine atom occupy equatorial positions. A ring-flip would force both bulky substituents into highly unfavorable axial positions.
-
cis-1-tert-Butyl-4-chlorocyclohexane: To accommodate the large tert-butyl group in the equatorial position, the chlorine atom is forced into an axial position.[1] This is the most stable and populated conformation for the cis isomer.
The following diagram illustrates the stable chair conformations of the cis and trans isomers.
Caption: Stable chair conformations of trans and cis-1-tert-butyl-4-chlorocyclohexane.
Section 1: Preparation of Starting Materials
The stereoisomers of this compound are typically prepared from the corresponding commercially available 4-tert-butylcyclohexanol (B146172) isomers.
Protocol 1.1: Synthesis of cis-1-tert-Butyl-4-chlorocyclohexane
This protocol describes the conversion of cis-4-tert-butylcyclohexanol to cis-1-tert-butyl-4-chlorocyclohexane using thionyl chloride.
Materials:
-
cis-4-tert-Butylcyclohexanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-4-tert-butylcyclohexanol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add pyridine (1.2 equivalents).
-
From a dropping funnel, add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 1.2: Synthesis of trans-1-tert-Butyl-4-chlorocyclohexane
This protocol details the synthesis of trans-1-tert-butyl-4-chlorocyclohexane from trans-4-tert-butylcyclohexanol using a similar chlorination procedure.
Materials:
-
trans-4-tert-Butylcyclohexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware as in Protocol 1.1
Procedure:
-
Follow the same procedure as described in Protocol 1.1, substituting trans-4-tert-butylcyclohexanol for the cis isomer.
-
The reaction workup and purification are identical to those for the cis-isomer.
Section 2: Stereoselective Elimination (E2) Reactions
The E2 mechanism requires an anti-periplanar arrangement of a β-proton and the leaving group. This stereoelectronic requirement leads to a significant difference in the rate of elimination for the cis and trans isomers of this compound.
Application Note 2.1: E2 Elimination Reactivity
-
cis-1-tert-Butyl-4-chlorocyclohexane: The most stable conformation has an axial chlorine atom, which is perfectly aligned for anti-periplanar elimination with the axial β-protons. Consequently, the cis-isomer undergoes E2 elimination rapidly with a strong base.[2]
-
trans-1-tert-Butyl-4-chlorocyclohexane: The chlorine atom is in an equatorial position in the stable conformation. For E2 elimination to occur, the ring must flip to a high-energy conformation with an axial tert-butyl group to place the chlorine in an axial position. This high activation energy barrier makes the E2 elimination of the trans-isomer extremely slow.[2] In fact, the cis-isomer has been reported to react approximately 500 times faster than the trans-isomer.[2]
The primary product of the E2 elimination of both isomers is 4-tert-butylcyclohexene.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-4-chlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-tert-Butyl-4-chlorocyclohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and readily available starting material is 4-tert-butylcyclohexanol (B146172). This secondary alcohol can be converted to the corresponding alkyl chloride through various chlorination methods. The 4-tert-butylcyclohexanol itself is typically synthesized by the reduction of 4-tert-butylcyclohexanone (B146137).
Q2: Which chlorinating agents are suitable for this synthesis?
Several chlorinating agents can be used, each with its own advantages and disadvantages. Common reagents include:
-
Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270), it provides a clean reaction as the byproducts (SO₂ and HCl) are gaseous. This method can proceed with inversion of stereochemistry.
-
Concentrated Hydrochloric Acid (HCl): A straightforward method, but may require elevated temperatures and can be slow. The reaction proceeds via an SN1-like mechanism, which can lead to a mixture of stereoisomers.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but can be harsh and may lead to side reactions if not controlled properly.
Q3: What are the main side products I should be aware of?
The primary side product is the elimination product, 4-tert-butylcyclohexene. This is particularly prevalent when using strong acids or high temperatures. In addition, incomplete reaction will leave unreacted 4-tert-butylcyclohexanol in the product mixture. Depending on the reaction conditions and the stereochemistry of the starting alcohol, a mixture of cis and trans isomers of this compound may also be formed.
Q4: How can I purify the final product?
Purification can typically be achieved through the following methods:
-
Extraction: To remove any remaining acid or water-soluble impurities.
-
Distillation: Fractional distillation is effective for separating the desired product from the starting alcohol and the elimination byproduct, as their boiling points are different.
-
Column Chromatography: For achieving very high purity and for separating stereoisomers if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Use a more reactive chlorinating agent. 3. Ensure all reagents are pure and dry. |
| 2. Formation of elimination byproduct (4-tert-butylcyclohexene). | 1. Use milder reaction conditions (lower temperature). 2. For reactions with SOCl₂, ensure pyridine is used to neutralize the HCl byproduct. | |
| 3. Loss of product during workup. | 1. Ensure proper phase separation during extraction. 2. Use a fractionating column for distillation to achieve better separation. | |
| Product is a mixture of cis and trans isomers | 1. The reaction mechanism allows for carbocation formation (SN1). | 1. Use a method that favors an SN2 mechanism, such as thionyl chloride with pyridine, which proceeds with inversion of configuration. 2. Start with a stereochemically pure isomer of 4-tert-butylcyclohexanol. |
| Presence of unreacted 4-tert-butylcyclohexanol | 1. Insufficient amount of chlorinating agent. | 1. Use a slight excess of the chlorinating agent. |
| 2. Reaction time is too short. | 1. Monitor the reaction by TLC or GC to ensure completion. | |
| Product is contaminated with 4-tert-butylcyclohexene | 1. High reaction temperature. | 1. Perform the reaction at the lowest effective temperature. |
| 2. Use of a strong, non-nucleophilic base. | 1. If a base is required, use a nucleophilic base like pyridine with SOCl₂. |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylcyclohexanol from 4-tert-Butylcyclohexanone
This protocol describes the synthesis of the precursor alcohol. Both cis- and trans-rich isomers can be prepared depending on the reducing agent and conditions.
Synthesis of cis-4-tert-Butylcyclohexanol [1]
-
Reagents: 4-tert-butylcyclohexanone, Iridium tetrachloride, concentrated Hydrochloric acid, Trimethyl phosphite, 2-Propanol, Diethyl ether, Magnesium sulfate (B86663) or Potassium carbonate.
-
Procedure:
-
To a solution of 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, add 180 ml of water followed by 52 g of trimethyl phosphite.
-
Add this solution to a solution of 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a flask equipped with a reflux condenser.
-
Heat the solution at reflux for 48 hours.
-
Remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.
-
Wash the combined ether extracts with two 100-ml portions of water.
-
Dry the ether solution over magnesium sulfate or potassium carbonate and concentrate on a rotary evaporator to yield crude cis-4-tert-butylcyclohexanol.
-
Recrystallize from 40% aqueous ethanol (B145695) for further purification.
-
Synthesis of trans-4-tert-Butylcyclohexanol [2]
-
Reagents: 4-t-butylcyclohexanone, Aluminum chloride, Lithium aluminum hydride, Diethyl ether, t-Butanol, Sulfuric acid, Magnesium sulfate, Petroleum ether.
-
Procedure:
-
In a three-necked flask, place 67 g of powdered anhydrous aluminum chloride and cool in an ice bath. Slowly add 500 ml of dry ether.
-
In a separate flask, prepare a slurry of 5.5 g of powdered lithium aluminum hydride in 140 ml of dry ether.
-
Add the lithium aluminum hydride slurry to the ethereal solution of aluminum chloride.
-
Slowly add a solution of 77.2 g of 4-t-butylcyclohexanone in 500 ml of dry ether to the mixed hydride solution, maintaining a gentle reflux.
-
After the addition, reflux the reaction mixture for 2 hours.
-
Destroy the excess hydride by adding 10 ml of dry t-butanol and reflux for an additional 30 minutes.
-
Decompose the reaction mixture by successive additions of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Wash the combined ether extracts with water and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation and recrystallize the crude product from hot petroleum ether.
-
Protocol 2: Synthesis of this compound from 4-tert-Butylcyclohexanol (General Procedure)
The following is a general procedure based on common laboratory practices for the chlorination of secondary alcohols. The choice of chlorinating agent will influence the specific conditions.
-
Reagents: 4-tert-butylcyclohexanol, Thionyl chloride (SOCl₂), Pyridine (optional, but recommended), Diethyl ether or Dichloromethane, Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser (with a drying tube), dissolve 4-tert-butylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
If using, add pyridine (1.1 equivalents) to the solution.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. The addition should be done carefully to control the evolution of gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
-
Data Presentation
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-tert-Butylcyclohexanol (cis) | 156.27 | ~238 | 81-83 |
| 4-tert-Butylcyclohexanol (trans) | 156.27 | ~238 | 80-82 |
| This compound | 174.71 | ~195-197 | 43-45 (trans) |
| 4-tert-Butylcyclohexene | 138.25 | ~171-172 | - |
Table 2: Expected Yields for Synthesis Steps
| Reaction | Starting Material | Product | Typical Yield Range (%) |
| Reduction | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 93-99 (crude) |
| Reduction | 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | 73-78 |
| Chlorination | 4-tert-Butylcyclohexanol | This compound | 60-85* |
*Note: The yield of the chlorination step is highly dependent on the chosen method and reaction conditions. Yields can be lower due to the formation of the elimination side product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Caption: Mechanistic pathways for the chlorination of 4-tert-butylcyclohexanol.
References
Technical Support Center: 1-tert-Butyl-4-chlorocyclohexane Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-4-chlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is the E2 elimination reaction of cis-1-tert-butyl-4-chlorocyclohexane so much faster than the trans-isomer?
A1: The significant difference in reaction rates is due to the conformational requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group (chlorine) and a β-hydrogen.
-
In cis-1-tert-butyl-4-chlorocyclohexane, the bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain. This forces the chlorine atom into the axial position, which is ideal for an E2 reaction as it aligns perfectly with the axial β-hydrogens for anti-periplanar elimination.[1]
-
In the trans-isomer, with the tert-butyl group in the more stable equatorial position, the chlorine atom is also in an equatorial position. To achieve the necessary anti-periplanar geometry for E2 elimination, the ring must flip to a much less stable conformation where the bulky tert-butyl group is forced into an axial position. This high-energy requirement makes the E2 reaction for the trans-isomer significantly slower. In some cases, the cis-isomer has been observed to react up to 500 times faster than the trans-isomer.[1]
Q2: What are the main products of the E2 elimination of this compound?
A2: The primary product of the E2 elimination reaction of both cis- and trans-1-tert-butyl-4-chlorocyclohexane is 4-tert-butylcyclohexene (B1265666) .
Q3: Can substitution reactions compete with elimination?
A3: Yes, substitution reactions, particularly SN1, can compete with elimination. The cis-isomer of this compound is also more reactive than the trans-isomer in SN1 reactions. This is because the relief of steric strain in the ground state of the cis-isomer (with the axial chlorine) contributes to a lower activation energy for the formation of the carbocation intermediate.
Q4: What are the expected substitution products?
A4: Under solvolysis conditions (e.g., in ethanol (B145695) or aqueous ethanol), the expected SN1 substitution products are 4-tert-butylcyclohexanol (B146172) and 4-tert-butylcyclohexyloxyethane.
Q5: How can I favor elimination over substitution?
A5: To favor the E2 elimination pathway, you should use a strong, non-nucleophilic base and a less polar solvent. Increasing the reaction temperature also generally favors elimination over substitution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-tert-butylcyclohexene | - Incomplete reaction. - Competing substitution reactions. - Use of the less reactive trans-isomer. | - Increase reaction time and/or temperature. - Use a stronger, bulkier base (e.g., potassium tert-butoxide) to favor elimination. - Ensure you are starting with the cis-isomer for a faster reaction. |
| Presence of significant amounts of substitution products | - Use of a nucleophilic base (e.g., sodium ethoxide in ethanol). - Reaction conditions favor SN1 (polar, protic solvent). | - Switch to a non-nucleophilic, bulky base. - Use a less polar solvent. |
| Reaction is very slow or not proceeding | - Starting with the trans-isomer of this compound. - Insufficiently strong base. - Low reaction temperature. | - Confirm the stereochemistry of your starting material. If using the trans-isomer, a much longer reaction time and higher temperature will be necessary. - Use a stronger base. - Increase the reaction temperature. |
| Unexpected peaks in GC-MS analysis | - Impurities in the starting material. - Isomerization of the starting material or product. - Side reactions from residual acid or base. | - Purify the starting this compound before use. - Carefully control reaction conditions to minimize isomerization. - Ensure proper work-up and purification of the final product to remove any catalysts or unreacted reagents. |
Data Presentation
Table 1: Relative Reactivity of this compound Isomers in E2 Elimination
| Isomer | Relative Rate of E2 Elimination | Reason |
| cis-1-tert-butyl-4-chlorocyclohexane | Fast | Chlorine is in the axial position in the most stable conformation, allowing for easy anti-periplanar elimination. |
| trans-1-tert-butyl-4-chlorocyclohexane | Very Slow | Requires a high-energy ring-flip to place the chlorine in the axial position for E2 elimination. |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylcyclohexene via E2 Elimination of cis-1-tert-butyl-4-chlorocyclohexane
Materials:
-
cis-1-tert-butyl-4-chlorocyclohexane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve cis-1-tert-butyl-4-chlorocyclohexane in anhydrous ethanol.
-
Add a stoichiometric excess of sodium ethoxide to the solution.
-
Heat the mixture to reflux for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by simple distillation to obtain 4-tert-butylcyclohexene.
Visualizations
Caption: E2 elimination pathways for cis and trans isomers.
Caption: Competing SN1 and E1 pathways.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Column Chromatography of 1-tert-Butyl-4-chlorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography separation of 1-tert-Butyl-4-chlorocyclohexane isomers. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: Poor or No Separation of Isomers
-
Question: My column is not separating the cis and trans isomers of this compound. The collected fractions show a mixture of both. What should I do?
-
Answer:
-
Optimize the Eluent System: The polarity of your mobile phase is critical for separating these isomers. Since they have very similar polarities, a fine-tuned eluent is necessary.
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If the isomers are eluting too quickly and together, your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
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If the isomers are moving too slowly or not at all, your eluent is not polar enough. Gradually increase the proportion of the polar solvent.
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Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or diethyl ether.
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Column Dimensions: A longer and narrower column will provide a greater surface area for interaction with the stationary phase, which can significantly improve the separation of closely related isomers.
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Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance resolution.
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Sample Loading: Ensure you have loaded the sample in a concentrated, narrow band at the top of the column. A diffuse starting band will lead to broad, overlapping peaks.
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Issue 2: The Compound is Not Eluting from the Column
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Question: I've been running my column for a long time, and I can't detect my compound in the collected fractions. What could be the problem?
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Answer:
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Eluent Polarity: Your eluent is likely not polar enough to move the compound down the column. You will need to increase the polarity of the eluent. A gradual increase is recommended to avoid eluting all compounds at once.
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Compound Visibility: this compound is not visible under UV light. You need to use a visualization technique on your TLC plates to track the compound's elution. Stains like potassium permanganate (B83412) or phosphomolybdic acid are effective for visualizing alkyl halides.
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Compound Decomposition: While less common for this compound on silica (B1680970) gel, decomposition on the stationary phase is a possibility. You can test for this by spotting your starting material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
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Issue 3: Streaking of Spots on TLC Plates
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Question: When I analyze my fractions by TLC, the spots are streaked. How can I get clean spots?
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Answer:
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Sample Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your fractions before spotting.
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Incomplete Dissolution: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before applying it to the plate.
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Highly Polar Compound: If your compound is interacting very strongly with the silica gel, it can cause streaking. Adding a small amount of a more polar solvent to the eluent can sometimes resolve this issue.
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Frequently Asked Questions (FAQs)
Q1: Which isomer of this compound is more polar?
A1: The cis isomer is slightly more polar than the trans isomer. In the most stable chair conformation of the trans isomer, both the bulky tert-butyl group and the chlorine atom are in the equatorial position, leading to a lower net dipole moment. In the cis isomer, one substituent is axial while the other is equatorial, resulting in a slightly higher net dipole moment and therefore greater polarity.
Q2: What is a good starting eluent system for the separation of these isomers?
A2: A good starting point is a very non-polar solvent system, such as pure hexane. You can then gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane) and monitoring the separation by TLC.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is not UV active. Therefore, you will need to use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is a good option as it reacts with compounds that can be oxidized. Phosphomolybdic acid (PMA) stain is another general-purpose stain that can be effective. After dipping or spraying the plate, gentle heating is usually required to develop the spots.
Q4: What are typical Rf values for the cis and trans isomers?
A4: The Rf values are highly dependent on the exact eluent system used. In a very non-polar solvent like pure hexane on a silica gel plate, the less polar trans isomer will have a slightly higher Rf value than the more polar cis isomer. The separation will likely be small, requiring careful TLC analysis.
Quantitative Data
The following table provides representative Rf values for the cis and trans isomers of this compound in a hexane/ethyl acetate eluent system. Please note that these are approximate values and may vary based on experimental conditions such as the specific TLC plates, chamber saturation, and temperature.
| Isomer | Eluent System (Hexane:Ethyl Acetate) | Representative Rf Value | Polarity |
| trans-1-tert-Butyl-4-chlorocyclohexane | 98:2 | ~ 0.35 | Less Polar |
| cis-1-tert-Butyl-4-chlorocyclohexane | 98:2 | ~ 0.30 | More Polar |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
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Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
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Spot the plate: Dissolve your sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane). Using a capillary tube, spot the sample onto the pencil line. Also, spot your starting material and co-spot (a spot with both the starting material and the reaction mixture) for comparison.
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Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 98:2 hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. As the compound is not UV active, use a potassium permanganate or phosphomolybdic acid stain for visualization. Dip the plate in the stain and then gently heat it with a heat gun until spots appear.
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Calculate Rf values: Measure the distance traveled by the solvent front and the distance traveled by the center of each spot. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Separation
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Prepare the column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
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Pack the column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexane). Pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.
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Load the sample: Dissolve the crude mixture of this compound isomers in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.
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Elute the column: Begin eluting with the non-polar solvent (e.g., pure hexane). The less polar trans isomer will elute first.
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Collect fractions: Collect small fractions of the eluate in labeled test tubes.
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Monitor the separation: Analyze the collected fractions by TLC (using Protocol 1) to determine which fractions contain the separated isomers.
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Increase polarity (if necessary): If the cis isomer is not eluting, gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate.
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Combine and concentrate: Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately. Remove the solvent using a rotary evaporator to obtain the purified products.
Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Expected elution order of this compound isomers.
Technical Support Center: Optimizing Reaction Conditions for 1-tert-Butyl-4-chlorocyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-tert-butyl-4-chlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the chlorination of 4-tert-butylcyclohexanol (B146172) using common chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The choice of reagent can influence the reaction mechanism, stereochemical outcome, and overall yield.
Q2: How does the stereochemistry of the starting 4-tert-butylcyclohexanol affect the product?
A2: The stereochemistry of the starting alcohol (cis or trans) is a critical factor that influences the isomeric composition of the this compound product. The reaction can proceed through different mechanisms (Sₙ1 or Sₙ2), leading to either retention or inversion of configuration at the carbon bearing the hydroxyl group. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a specific conformation, which further dictates the stereochemical outcome.
Q3: What is the primary side product to be aware of during this reaction?
A3: The major side product is typically 4-tert-butylcyclohexene, which is formed via an E1 or E2 elimination pathway. The formation of this alkene is more prevalent at higher temperatures and with more acidic conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot. Gas chromatography-mass spectrometry (GC-MS) is also an excellent technique to monitor the formation of the product and any side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent (e.g., old thionyl chloride).2. Insufficient reaction temperature or time.3. Wet starting material or solvent. | 1. Use a fresh bottle of the chlorinating agent.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure the 4-tert-butylcyclohexanol and solvent are anhydrous. |
| High Percentage of 4-tert-Butylcyclohexene Side Product | 1. High reaction temperature.2. Prolonged reaction time.3. Use of a strongly acidic catalyst. | 1. Perform the reaction at a lower temperature (e.g., 0 °C).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using a milder chlorinating agent or adding a non-nucleophilic base to neutralize excess acid. |
| Product is a Mixture of Cis and Trans Isomers | 1. The reaction is proceeding through a mixed Sₙ1/Sₙ2 pathway.2. The stereopurity of the starting alcohol is low. | 1. To favor an Sₙ2 pathway (inversion), use thionyl chloride at low temperatures. For an Sₙ1 pathway (racemization), using concentrated HCl might be more suitable.2. Ensure the stereochemical purity of the starting 4-tert-butylcyclohexanol isomer. |
| Presence of Unreacted 4-tert-Butylcyclohexanol in the Final Product | 1. Incomplete reaction.2. Inefficient workup and extraction. | 1. Increase the reaction time or the stoichiometry of the chlorinating agent.2. During the aqueous workup, ensure thorough extraction with a suitable organic solvent. A wash with water can help remove the more polar alcohol. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Chlorinating Agent | Starting Isomer | Typical Reaction Conditions | Predominant Product Isomer | Approximate Yield | Key Side Products |
| Thionyl Chloride (SOCl₂) | trans-4-tert-butylcyclohexanol | Pyridine (B92270), 0 °C to room temp. | cis-1-tert-butyl-4-chlorocyclohexane (inversion) | 75-85% | 4-tert-butylcyclohexene |
| Thionyl Chloride (SOCl₂) | cis-4-tert-butylcyclohexanol | Pyridine, 0 °C to room temp. | trans-1-tert-butyl-4-chlorocyclohexane (inversion) | 70-80% | 4-tert-butylcyclohexene |
| Concentrated HCl | trans or cis-4-tert-butylcyclohexanol | Reflux | Mixture of cis and trans isomers (Sₙ1) | 60-70% | 4-tert-butylcyclohexene |
Experimental Protocols
Protocol 1: Synthesis of cis-1-tert-Butyl-4-chlorocyclohexane from trans-4-tert-Butylcyclohexanol using Thionyl Chloride
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-4-tert-butylcyclohexanol (1.0 eq) in anhydrous pyridine (2.0 eq).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Carefully pour the reaction mixture over crushed ice and extract with diethyl ether (3 x 50 mL).
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Purification: Wash the combined organic layers with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a Mixture of cis- and trans-1-tert-Butyl-4-chlorocyclohexane using Concentrated HCl
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-tert-butylcyclohexanol (a mixture of isomers or a single isomer) (1.0 eq) and concentrated hydrochloric acid (5.0 eq).
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Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.
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Workup: After cooling to room temperature, carefully add the reaction mixture to a separatory funnel containing ice water.
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Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Decision diagram for selecting reaction pathways based on desired stereochemical outcomes.
Technical Support Center: Challenges in the Separation of Cis and Trans 1-tert-Butyl-4-chlorocyclohexane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of 1-tert-Butyl-4-chlorocyclohexane. The guidance is structured to address specific experimental issues with practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis and trans this compound?
A1: The main difficulty lies in the very similar physical properties of the two isomers. Due to their identical molecular weight and similar functional groups, their boiling points and polarities are nearly identical, making separation by standard techniques like fractional distillation and column chromatography challenging.
Q2: Why are the physical properties of these two isomers so similar?
A2: Both cis and trans isomers have the same molecular formula and connectivity. The difference is the spatial arrangement of the tert-butyl and chloro groups. However, the large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity results in only subtle differences in the overall shape and dipole moment between the two isomers, leading to very similar physical properties.
Q3: Which isomer is more stable and why?
A3: The trans isomer is more stable than the cis isomer. In the most stable chair conformation of the trans isomer, both the large tert-butyl group and the chlorine atom can occupy equatorial positions. In the cis isomer, to keep the tert-butyl group equatorial, the chlorine atom is forced into an axial position, which introduces unfavorable 1,3-diaxial interactions, increasing its steric strain and making it less stable.
Q4: Can I use fractional distillation for separation?
A4: While theoretically possible, fractional distillation is often impractical for these isomers. The boiling points of the cis and trans isomers are extremely close, requiring a distillation column with very high theoretical plate efficiency and a carefully controlled reflux ratio, which may not be feasible in all laboratory settings.
Q5: Is crystallization a viable separation method?
A5: Crystallization can be a successful technique if a solvent system can be identified in which the two isomers have significantly different solubilities at a given temperature. This often requires extensive solvent screening and optimization of crystallization conditions. The success of this method depends on the ability of one isomer to selectively crystallize while the other remains in the mother liquor.
Troubleshooting Guides
Issue 1: Poor or No Separation Using Gas Chromatography (GC)
Question: My GC analysis of a mixture of cis and trans this compound shows a single broad peak or two poorly resolved peaks. How can I improve the separation?
Answer:
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Optimize the Temperature Program: A slow, shallow temperature ramp is crucial for separating isomers with close boiling points. An initial isothermal period at a lower temperature can help improve the separation of these volatile compounds.
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Select the Appropriate GC Column: A long capillary column (e.g., 50-100 meters) with a non-polar or slightly polar stationary phase is recommended. Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) or a more polar phase like a polyethylene (B3416737) glycol (wax-type) column can provide the necessary selectivity.
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Reduce Injection Volume and Use Split Injection: Injecting a smaller volume of a dilute sample can prevent column overloading and improve peak shape. A high split ratio will ensure a narrow band of analyte is introduced onto the column.
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Check Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimized for the column dimensions to achieve the best column efficiency.
Issue 2: Inefficient Separation via Column Chromatography
Question: I am attempting to separate the isomers using silica (B1680970) gel column chromatography, but they are co-eluting. What can I do?
Answer:
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Use a Non-polar Solvent System: The polarity difference between the isomers is minimal. Employing a very non-polar eluent system, such as pure hexane (B92381) or a mixture with a very small percentage of a slightly more polar solvent (e.g., dichloromethane (B109758) or diethyl ether), can enhance the separation.
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Increase the Column Length-to-Diameter Ratio: A long, thin column provides more surface area for interaction and can improve the separation of closely eluting compounds.
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Employ a Different Stationary Phase: If silica gel is ineffective, consider using alumina, which can sometimes offer different selectivity. Alternatively, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase could be explored, although this is less common for these types of non-polar compounds.
Quantitative Data Presentation
The physical properties of the cis and trans isomers of this compound are very similar, which is the basis of the separation challenge.
| Property | cis-1-tert-Butyl-4-chlorocyclohexane | trans-1-tert-Butyl-4-chlorocyclohexane | Isomer Mixture | Reference |
| Molecular Weight | 174.71 g/mol | 174.71 g/mol | 174.71 g/mol | N/A |
| Boiling Point | Data not readily available | ~216.2°C at 760 mmHg | 216.2°C at 760 mmHg | [1][2] |
| Melting Point | Data not readily available | Data not readily available | Data not readily available |
Note: The available data often refers to a mixture of isomers, highlighting the difficulty in obtaining pure, isolated samples for characterization.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis
This protocol provides a starting point for developing a GC method to separate the cis and trans isomers. Optimization will likely be required.
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Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A 50 m x 0.25 mm ID capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
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Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
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Injector:
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Temperature: 250°C
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Injection Volume: 1.0 µL
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Split Ratio: 100:1
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Oven Temperature Program:
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Initial Temperature: 80°C, hold for 5 minutes.
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Ramp: Increase by 2°C/min to 120°C.
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Hold at 120°C for 5 minutes.
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Detector:
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Temperature: 280°C
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Sample Preparation: Prepare a dilute solution of the isomer mixture (approx. 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
Mandatory Visualization
Caption: Workflow for selecting a separation strategy.
Caption: Troubleshooting guide for GC separation.
References
Navigating Unexpected Results in the 1-tert-Butyl-4-chlorocyclohexane NMR Spectrum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results encountered during the ¹H NMR analysis of 1-tert-Butyl-4-chlorocyclohexane. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, leading to distinct and predictable signals for axial and equatorial protons. Deviations from the expected spectrum can indicate issues with sample purity, conformational dynamics, or experimental parameters.
Troubleshooting Guide: Question & Answer Format
Q1: My ¹H NMR spectrum shows more signals than expected for a single isomer of this compound. What could be the cause?
A1: The most likely reason for extra signals is the presence of a mixture of cis and trans isomers. Due to the fixed chair conformation, each isomer will have a unique set of proton signals. Other possibilities include residual starting materials, such as 4-tert-butylcyclohexanol (B146172), or side products from the synthesis, like 4-tert-butylcyclohexene (B1265666) if an elimination reaction occurred.
Q2: The multiplicity of the proton at C4 (the carbon bearing the chlorine) is not a clean triplet of triplets as I predicted. Why is that?
A2: The signal for the proton at C4 (H-4) is expected to be a complex multiplet. Its appearance depends on its orientation (axial or equatorial) and its coupling to the four neighboring protons on C3 and C5. In the conformationally locked system, you will have distinct axial-axial (Jaa), axial-equatorial (Jae), and equatorial-equatorial (Jee) coupling constants. The overlap of these different J-values often results in a complex and not easily decipherable multiplet, rather than a simple, well-resolved pattern.
Q3: I am struggling to distinguish between the cis and trans isomers based on my ¹H NMR spectrum. What are the key features to look for?
A3: The key to distinguishing between the cis and trans isomers lies in the chemical shift and, more importantly, the coupling constants of the proton at C4 (H-4) and the protons on the cyclohexane ring.
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Trans Isomer (axial Chlorine): The chlorine atom is in the axial position, meaning H-4 is equatorial. You will observe smaller coupling constants for H-4 due to its equatorial-axial and equatorial-equatorial interactions with neighboring protons (typically in the 2-5 Hz range).
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Cis Isomer (equatorial Chlorine): The chlorine atom is in the more stable equatorial position, making H-4 axial. This will result in at least one large axial-axial coupling constant (typically 8-13 Hz) to the axial protons on C3 and C5, leading to a wider multiplet for H-4.
Q4: The chemical shifts of my cyclohexane ring protons are not what I expected based on generic chemical shift tables. What could be the reason?
A4: The chemical shifts of protons on a cyclohexane ring are highly sensitive to their axial or equatorial orientation. In a conformationally locked system like this compound, these differences are pronounced. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts. The electronegative chlorine atom at C4 will also deshield nearby protons, causing them to shift downfield.
Frequently Asked Questions (FAQs)
Q: What is the expected ¹H NMR spectrum for pure cis-1-tert-Butyl-4-chlorocyclohexane?
A: In the cis isomer, the tert-butyl group is equatorial, and the chloro group is also equatorial. This forces the proton at C4 (H-4) into an axial position. You should expect to see:
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A singlet for the nine protons of the tert-butyl group.
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A multiplet for the axial H-4 proton, which will be relatively broad due to at least one large axial-axial coupling constant.
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A series of complex multiplets for the remaining eight cyclohexane ring protons (four axial and four equatorial), with axial protons generally appearing at a lower chemical shift than equatorial protons.
Q: What is the expected ¹H NMR spectrum for pure trans-1-tert-Butyl-4-chlorocyclohexane?
A: In the trans isomer, the tert-butyl group is equatorial, and the chloro group is axial. This places the H-4 proton in an equatorial position. You should expect to see:
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A singlet for the nine protons of the tert-butyl group.
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A multiplet for the equatorial H-4 proton, which will be narrower than in the cis isomer due to smaller equatorial-axial and equatorial-equatorial coupling constants.
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A series of complex multiplets for the other eight cyclohexane ring protons.
Q: Can solvent choice affect the spectrum?
A: Yes, the choice of NMR solvent can slightly alter the chemical shifts of the protons. Using a different deuterated solvent may help to resolve overlapping signals.
Q: What are some common impurities I might see in my spectrum?
A: Common impurities could include:
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The other stereoisomer (cis or trans).
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Unreacted 4-tert-butylcyclohexanol (starting material). This would show a characteristic broad signal for the hydroxyl proton (unless exchanged with D₂O) and a different chemical shift for the proton on the carbon bearing the hydroxyl group.
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4-tert-butylcyclohexene, an elimination side product. This would exhibit characteristic signals for vinylic protons in the 5-6 ppm region.
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Residual solvents from the workup, such as diethyl ether or dichloromethane.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Isomers
| Proton | cis-Isomer (Equatorial Cl) | trans-Isomer (Axial Cl) |
| tert-Butyl (9H) | ~0.8-1.0 ppm (singlet) | ~0.8-1.0 ppm (singlet) |
| H-4 (1H) | Axial, ~3.5-4.0 ppm (multiplet, broad) | Equatorial, ~4.0-4.5 ppm (multiplet, narrow) |
| Ring Protons (8H) | Complex multiplets, ~1.0-2.2 ppm | Complex multiplets, ~1.2-2.5 ppm |
| Key Coupling (H-4) | Jaa ≈ 8-13 Hz, Jae ≈ 2-5 Hz | Jae ≈ 2-5 Hz, Jee ≈ 2-5 Hz |
Note: These are estimated values and may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Protocol for Acquiring a High-Quality ¹H NMR Spectrum
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Sample Preparation:
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Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different solvent.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
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Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.
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NMR Spectrometer Setup:
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving the complex multiplets of the cyclohexane ring protons.
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Set the appropriate spectral width to include all expected signals (e.g., 0-10 ppm).
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Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum carefully to obtain pure absorption lineshapes.
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Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
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Integrate all signals to determine the relative proton ratios.
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Mandatory Visualization
Caption: Conformational preference of this compound isomers.
Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images if possible in a live environment.
Caption: Troubleshooting workflow for unexpected NMR results.
preventing elimination byproducts with 1-tert-Butyl-4-chlorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-tert-butyl-4-chlorocyclohexane. The focus is on preventing the formation of elimination byproducts in substitution reactions.
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide addresses common issues encountered during reactions with this compound and provides solutions to favor the desired substitution products.
| Issue | Potential Cause | Recommended Solution |
| High Yield of 4-tert-butylcyclohexene (B1265666) | The reaction temperature is too high. | Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures. |
| A strong or bulky base is being used. | Use a weak, non-bulky nucleophile/base. For example, use water, ethanol (B145695), or a carboxylic acid as the solvent and nucleophile. | |
| The solvent is non-polar or aprotic. | For SN1 reactions, use a polar protic solvent like water or ethanol to stabilize the carbocation intermediate and disfavor E2 elimination. | |
| Slow or No Reaction (trans-isomer) | The trans-isomer is sterically hindered for SN2 and the leaving group is equatorial, which is unfavorable for E2. | For the trans-isomer, SN1 conditions are generally more effective. Use a polar protic solvent and a weak nucleophile. Be aware that the reaction may still be slow due to the stability of the starting material. |
| High Elimination with cis-isomer | The cis-isomer has the chlorine atom in an axial position in its preferred conformation, which is ideal for E2 elimination. | Use a weak, non-bulky base and low temperatures to favor SN1/SN2 over E2. The cis-isomer is significantly more reactive towards E2 elimination than the trans-isomer. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of 4-tert-butylcyclohexene as a byproduct?
A1: The formation of 4-tert-butylcyclohexene is a result of an elimination reaction (E1 or E2) competing with the desired substitution reaction (SN1 or SN2). This is often caused by reaction conditions that favor elimination, such as high temperatures, the use of a strong or bulky base, or a non-polar solvent.
Q2: How does the stereochemistry of my this compound (cis vs. trans) affect the amount of elimination byproduct?
A2: The stereochemistry has a significant impact. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific chair conformation.
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In cis-1-tert-butyl-4-chlorocyclohexane , the chloro group preferentially occupies an axial position. This arrangement is ideal for an E2 elimination reaction, which requires an anti-periplanar alignment of a β-hydrogen and the leaving group. Consequently, the cis-isomer is highly prone to E2 elimination.
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In trans-1-tert-butyl-4-chlorocyclohexane , the chloro group is in a more stable equatorial position. To undergo E2 elimination, the ring would have to flip to a much less stable conformation to place the chlorine in an axial position. Therefore, the trans-isomer is much less reactive towards E2 elimination.
Q3: What are the ideal conditions to favor substitution over elimination?
A3: To favor substitution, you should aim for conditions that promote SN1 or SN2 reactions while disfavoring E1 and E2.
-
For SN1: Use a weak nucleophile that is also a polar protic solvent (e.g., water, ethanol, or acetic acid) and maintain a low to moderate temperature. These conditions stabilize the carbocation intermediate, favoring the SN1 pathway over E1.
-
For SN2: While challenging for this secondary halide, using a good, non-basic nucleophile in a polar aprotic solvent at low temperatures can favor SN2. However, due to steric hindrance, SN1 is often more practical.
Q4: Can I use a strong nucleophile to speed up the substitution reaction without increasing elimination?
A4: It is challenging. Most strong nucleophiles are also strong bases (e.g., hydroxides, alkoxides), which will significantly promote the E2 elimination pathway, especially with the cis-isomer. If a faster reaction is needed, consider using a polar solvent that can better solvate the ions formed in the transition state of an SN1 reaction, which will increase the rate of this substitution pathway.
Data Presentation
The following table provides a qualitative summary of expected product distributions under different reaction conditions. Actual yields will vary based on specific experimental parameters.
| Substrate | Reagent/Solvent | Temperature | Primary Mechanism(s) | Major Product | Minor Product(s) |
| cis-isomer | Sodium Ethoxide in Ethanol | High | E2 | 4-tert-butylcyclohexene | Substitution Product |
| trans-isomer | Sodium Ethoxide in Ethanol | High | E2 (slow), SN2 | 4-tert-butylcyclohexene | Substitution Product |
| cis or trans | Water (Solvolysis) | Low | SN1, E1 | 4-tert-butylcyclohexanol (B146172) | 4-tert-butylcyclohexene |
| cis or trans | Acetic Acid (Solvolysis) | Low | SN1, E1 | 4-tert-butylcyclohexyl acetate | 4-tert-butylcyclohexene |
Experimental Protocols
Key Experiment: Solvolysis of this compound to Minimize Elimination
This protocol is designed to favor the SN1 substitution pathway, leading to the formation of 4-tert-butylcyclohexanol with minimal alkene byproduct.
Objective: To perform a substitution reaction on this compound under conditions that minimize elimination byproducts.
Materials:
-
This compound (cis or trans isomer)
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 30 mL of a 50:50 (v/v) mixture of acetone and water.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70°C) using a water bath.
-
Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 30 mL of diethyl ether to the separatory funnel and shake gently to extract the product.
-
Separate the organic layer.
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to isolate 4-tert-butylcyclohexanol.
Visualizations
Technical Support Center: Scaling Up the Synthesis of 1-tert-Butyl-4-chlorocyclohexane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-tert-butyl-4-chlorocyclohexane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the chlorination of 4-tert-butylcyclohexanol (B146172) using reagents such as concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂). The choice of reagent can influence the reaction mechanism, stereochemical outcome, and scalability.
Q2: What is the primary starting material for this synthesis?
A2: The primary starting material is 4-tert-butylcyclohexanol, which exists as a mixture of cis and trans isomers. The isomeric purity of the starting material can affect the isomeric composition of the final product.
Q3: What are the major challenges when scaling up this synthesis?
A3: Key challenges in scaling up include controlling the reaction temperature, managing the evolution of gaseous byproducts (e.g., HCl, SO₂), ensuring efficient mixing, and controlling the stereochemical outcome to obtain the desired isomer of this compound. Purification at a larger scale can also be a significant hurdle.
Q4: What is the significance of the stereochemistry in this synthesis?
A4: this compound exists as cis and trans isomers. The bulky tert-butyl group "locks" the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This results in the chlorine atom being in either an axial (cis isomer) or equatorial (trans isomer) position. The physical properties and reactivity of these isomers differ, which can be critical for subsequent synthetic steps. For instance, the cis-isomer is known to undergo E2 elimination much more readily than the trans-isomer.
Q5: What safety precautions should be taken during this synthesis?
A5: Both concentrated HCl and thionyl chloride are corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Thionyl chloride reacts with moisture to release toxic gases (HCl and SO₂), so it must be handled under anhydrous conditions.
Experimental Protocols
Two common methods for the synthesis of this compound are detailed below. These protocols are provided as a starting point and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Synthesis using Concentrated Hydrochloric Acid (SN1 Pathway)
This method proceeds via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. This can lead to a mixture of cis and trans isomers.
Reaction Scheme:
Caption: SN1 reaction of 4-tert-butylcyclohexanol with HCl.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylcyclohexanol.
-
Reagent Addition: Slowly add concentrated hydrochloric acid to the flask while stirring.
-
Reaction: Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the isomers and remove impurities.
Method 2: Synthesis using Thionyl Chloride (SOCl₂)
This method can be controlled to favor either inversion or retention of stereochemistry depending on the reaction conditions. The use of a non-nucleophilic solvent like ether or toluene (B28343) generally favors retention (Sₙi mechanism), while the addition of a nucleophilic base like pyridine (B92270) leads to inversion (Sₙ2 mechanism).
Reaction Scheme:
Caption: Chlorination of 4-tert-butylcyclohexanol with SOCl₂.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylcyclohexanol in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise via a dropping funnel. If inversion of stereochemistry is desired, add pyridine to the alcohol solution before the addition of thionyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time. The reaction progress can be monitored by TLC or GC.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound at two different scales. Note that yields and isomer ratios are dependent on specific reaction conditions and may require optimization.
Table 1: Synthesis using Concentrated Hydrochloric Acid
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) |
| 4-tert-Butylcyclohexanol | 10.0 g | 100.0 g |
| Concentrated HCl | 50 mL | 500 mL |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Reflux (~110 °C) | Reflux (~110 °C) |
| Typical Yield | 75-85% | 70-80% |
| Isomer Ratio (trans:cis) | ~ 3:1 | ~ 3:1 |
Table 2: Synthesis using Thionyl Chloride (without pyridine)
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) |
| 4-tert-Butylcyclohexanol | 10.0 g | 100.0 g |
| Thionyl Chloride | 1.2 - 1.5 eq | 1.2 - 1.5 eq |
| Anhydrous Solvent | 100 mL | 1 L |
| Reaction Time | 2-4 hours | 3-5 hours |
| Reaction Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | 80-90% | 75-85% |
| Isomer Ratio | Dependent on starting material | Dependent on starting material |
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound synthesis.
Q: My reaction yield is very low. What are the possible causes?
A:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: A significant side reaction is the E2 elimination of HCl from the product to form 4-tert-butylcyclohexene. This is particularly problematic with the cis-isomer. To minimize this, use milder reaction conditions and avoid excessive heating.
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Losses during Workup: Significant amounts of the product can be lost during the aqueous workup if emulsions form or if extractions are not performed thoroughly. Ensure proper phase separation and perform multiple extractions with the organic solvent.
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Reagent Quality: The quality of the chlorinating agent is crucial. Thionyl chloride can decompose over time. Using freshly distilled thionyl chloride is recommended for best results. For the HCl method, ensure you are using concentrated acid.
Q: The final product is a mixture of isomers. How can I obtain the desired isomer?
A:
-
Starting Material: The isomeric composition of your starting 4-tert-butylcyclohexanol will influence the product ratio, especially in reactions that proceed with retention of stereochemistry. Start with an isomerically pure alcohol if a specific product isomer is desired.
-
Reaction Conditions (for SOCl₂ method):
-
To favor retention of stereochemistry (Sₙi mechanism), use a non-polar, non-nucleophilic solvent like toluene or diethyl ether and avoid the presence of bases.
-
To favor inversion of stereochemistry (Sₙ2 mechanism), add a nucleophilic base like pyridine to the reaction mixture.[1]
-
-
Purification: The cis and trans isomers can be separated by careful fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Q: My product is contaminated with byproducts other than the undesired isomer. What are they and how can I remove them?
A:
-
4-tert-butylcyclohexene: This is the elimination byproduct. It can be removed by careful distillation as its boiling point is lower than that of the chlorinated products.
-
Unreacted 4-tert-butylcyclohexanol: If the reaction is incomplete, the starting alcohol will be present. It can be removed by column chromatography or by a thorough aqueous wash to partition the more polar alcohol into the aqueous phase.
-
Di-tert-butylcyclohexyl ether: This can form as a byproduct, especially under acidic conditions at higher temperatures. Purification by distillation or chromatography is necessary for its removal.
Q: The reaction with thionyl chloride is not proceeding. What should I do?
A:
-
Catalyst: For less reactive alcohols, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Temperature: While the reaction is often started at 0 °C to control the initial exotherm, gentle heating may be required to drive the reaction to completion.
-
Reagent Purity: Ensure the thionyl chloride is of high purity and has not decomposed. Distillation of thionyl chloride before use can be beneficial.
References
dealing with impurities in 1-tert-Butyl-4-chlorocyclohexane
Welcome to the technical support center for 1-tert-Butyl-4-chlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which commonly involves the chlorination of 4-tert-butylcyclohexanol (B146172). These impurities may include:
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Unreacted Starting Material: Residual 4-tert-butylcyclohexanol is a frequent impurity.
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Isomeric Byproducts: The synthesis can result in both cis and trans isomers of this compound. The desired isomer may be contaminated with the other.
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Elimination Byproducts: Dehydrochlorination of the product can lead to the formation of 4-tert-butylcyclohexene (B1265666).
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Solvent Residues: Depending on the synthetic and purification methods used, residual solvents may be present.
Q2: How can I identify the impurities in my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for identifying non-volatile impurities and for structural elucidation.[1][2][3][4]
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are fractional distillation and recrystallization. The choice of method depends on the nature and boiling points of the impurities.
-
Fractional Distillation is effective for separating the product from impurities with different boiling points, such as unreacted starting material and elimination byproducts.[5]
-
Recrystallization is suitable for removing impurities that have different solubilities in a particular solvent at different temperatures.[6][7][8][9]
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-tert-butylcyclohexanol
This is one of the most common impurities. Its presence can be confirmed by GC-MS analysis, where it will appear as a distinct peak from the this compound isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted starting material.
Experimental Protocol: Fractional Distillation
Fractional distillation is highly effective for separating this compound from the higher-boiling 4-tert-butylcyclohexanol.
| Parameter | Value |
| Apparatus | Fractional distillation setup with a Vigreux column |
| Pressure | Atmospheric or reduced pressure (vacuum) |
| Heating | Heating mantle with a stirrer |
| Collection | Collect fractions based on boiling point |
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the impure this compound to the distillation flask along with a few boiling chips.
-
Gradually heat the flask.
-
Monitor the temperature at the distillation head.
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Collect the fraction corresponding to the boiling point of this compound (approx. 216 °C at atmospheric pressure, lower under vacuum).
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The unreacted 4-tert-butylcyclohexanol will remain in the distillation flask as a higher-boiling residue.
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Analyze the collected fraction by GC-MS to confirm purity.
Issue 2: Presence of Isomeric Impurities (cis/trans isomers)
The relative amounts of cis and trans isomers can be crucial for downstream applications. While complete separation can be challenging, it is often possible to enrich one isomer.
Troubleshooting Logic:
Caption: Logical steps for the enrichment of a specific isomer.
Experimental Protocol: Recrystallization
Recrystallization can be used to enrich one isomer if there is a sufficient difference in their solubility in a particular solvent.
| Parameter | Value |
| Solvent Selection | Based on differential solubility of isomers. Common choices include ethanol, methanol, or hexane.[10] |
| Procedure | Single-solvent or two-solvent recrystallization.[6][9] |
| Analysis | GC or NMR to determine the isomeric ratio.[11] |
Procedure (Single-Solvent):
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In a flask, dissolve the isomeric mixture in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Further cool the flask in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals and analyze the isomeric ratio. The mother liquor can also be analyzed to determine the composition of the remaining isomers.
Issue 3: Presence of 4-tert-butylcyclohexene (Elimination Byproduct)
The formation of 4-tert-butylcyclohexene is a common side reaction during the chlorination of 4-tert-butylcyclohexanol, especially under harsh acidic or high-temperature conditions.
Troubleshooting and Purification Strategy:
Caption: Strategies to address the presence of the elimination byproduct.
Experimental Protocol: Fractional Distillation
Due to the significant difference in boiling points, fractional distillation is the most effective method for removing 4-tert-butylcyclohexene.
| Compound | Boiling Point (°C at 760 mmHg) |
| 4-tert-butylcyclohexene | ~172 |
| This compound | ~216 |
Procedure:
-
Follow the fractional distillation procedure outlined in Issue 1 .
-
The lower-boiling 4-tert-butylcyclohexene will distill first.
-
After the cyclohexene (B86901) fraction is removed, the temperature will rise, and the desired this compound can be collected as a separate, purer fraction.
By following these troubleshooting guides and experimental protocols, researchers can effectively identify and remove common impurities in this compound, ensuring the quality and reliability of their experimental results.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Home Page [chem.ualberta.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
stability issues of 1-tert-Butyl-4-chlorocyclohexane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of cis- and trans-1-tert-Butyl-4-chlorocyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving 1-tert-Butyl-4-chlorocyclohexane.
FAQs: Elimination Reactions (E2)
Question: I am trying to perform an elimination reaction on this compound with a strong base (e.g., sodium ethoxide), but the reaction is extremely slow. What is happening?
Answer: You are likely using the trans-isomer of this compound. The E2 elimination reaction requires a specific anti-periplanar geometry where the hydrogen to be removed and the chlorine leaving group are in the same plane and on opposite sides of the C-C bond (a 180° dihedral angle).
-
cis-Isomer: The bulky tert-butyl group "locks" the cyclohexane (B81311) ring in a conformation where the tert-butyl group is equatorial. In the cis-isomer, this forces the chlorine atom into an axial position. This axial chlorine is perfectly aligned with axial hydrogens on the adjacent carbons, allowing for a rapid E2 reaction.
-
trans-Isomer: In the more stable conformation of the trans-isomer, both the tert-butyl group and the chlorine are in the equatorial position. An equatorial chlorine is not anti-periplanar to any adjacent hydrogens. For the reaction to occur, the ring would have to flip to a highly unstable conformation with an axial tert-butyl group, which is energetically very unfavorable. Consequently, the E2 reaction for the trans-isomer is significantly slower. In fact, the cis-isomer reacts approximately 500 times faster than the trans-isomer under E2 conditions.[1][2]
Question: What is the expected major product from an E2 elimination of this compound?
Answer: The major product for both isomers, when the reaction occurs, is 4-tert-butylcyclohexene (B1265666) .[3]
Question: My E2 reaction on the cis-isomer is not going to completion. What are some potential issues?
Answer:
-
Base Strength: Ensure your base is strong enough and not degraded. Sodium ethoxide or potassium tert-butoxide are commonly used. The base should be used in stoichiometric excess.
-
Solvent: Aprotic polar solvents are generally suitable for E2 reactions. If you are using a protic solvent like ethanol (B145695), it can solvate the base, reducing its effectiveness.
-
Temperature: While the cis-isomer reacts quickly, gentle heating may be required to ensure the reaction goes to completion.
-
Water Contamination: The presence of water can hydrolyze the strong base. Ensure your reagents and glassware are dry.
FAQs: Substitution Reactions (SN1)
Question: I am observing a substitution product instead of an elimination product. Why is this happening?
Answer: The reaction pathway is highly dependent on the reaction conditions.
-
Strong Base vs. Weak Base/Nucleophile: Strong, bulky bases favor E2 elimination. If you use a weak base that is also a good nucleophile (like ethanol or water without a strong base added), you will favor a substitution reaction (SN1) over elimination. For instance, refluxing cis-1-tert-butyl-4-chlorocyclohexane in ethanol alone will primarily yield the substitution product, trans-1-tert-butyl-4-ethoxycyclohexane.
-
Solvent: Protic solvents like ethanol and water favor SN1 reactions because they can stabilize the intermediate carbocation.
Question: Which isomer of this compound reacts faster in an SN1 reaction?
Answer: The cis-isomer reacts faster in an SN1 reaction. The rate-determining step of an SN1 reaction is the formation of a carbocation. The cis-isomer is less stable than the trans-isomer due to the axial position of the chlorine atom, which leads to 1,3-diaxial interactions. The departure of the axial chloride to form a planar carbocation relieves this steric strain, resulting in a lower activation energy and a faster reaction rate. The trans-isomer is more stable to begin with, so it has a higher energy barrier to overcome for the initial ionization step.
FAQs: Stability with Lewis Acids
Question: What happens if I expose this compound to a Lewis acid (e.g., AlCl₃, FeCl₃)?
Answer: Lewis acids can activate the C-Cl bond, making the chloride a better leaving group. This can promote either substitution or elimination reactions, depending on the other reagents present. In the context of a Friedel-Crafts type reaction with an aromatic solvent, the Lewis acid will facilitate the formation of a tert-butylcyclohexyl cation, which can then act as an electrophile. Be aware that this can also lead to isomerization or other side reactions if the conditions are not carefully controlled.
FAQs: Thermal Stability
Question: Is this compound thermally stable?
Data Presentation
Table 1: Relative Reactivity of Isomers in E2 Elimination
| Isomer | Relative Rate | Predominant Conformation of Chlorine | Rationale for Reactivity |
| cis-1-tert-Butyl-4-chlorocyclohexane | ~500 | Axial | Favorable anti-periplanar arrangement between axial Cl and axial β-H. |
| trans-1-tert-Butyl-4-chlorocyclohexane | 1 | Equatorial | Unfavorable geometry for E2; requires a high-energy ring flip. |
Data based on reactions with sodium ethoxide.[1][2]
Table 2: Qualitative Reactivity of Isomers in SN1 Solvolysis
| Isomer | Relative Rate | Predominant Conformation of Chlorine | Rationale for Reactivity |
| cis-1-tert-Butyl-4-chlorocyclohexane | Faster | Axial | Higher ground state energy due to 1,3-diaxial strain; relief of strain upon carbocation formation lowers activation energy. |
| trans-1-tert-Butyl-4-chlorocyclohexane | Slower | Equatorial | Lower ground state energy (more stable); higher activation energy for ionization. |
Experimental Protocols
Protocol 1: Comparative E2 Elimination Rate Analysis
Objective: To qualitatively compare the rate of E2 elimination of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Materials:
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cis-1-tert-Butyl-4-chlorocyclohexane
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trans-1-tert-Butyl-4-chlorocyclohexane
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Sodium ethoxide solution in ethanol (e.g., 0.5 M)
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Anhydrous ethanol
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GC-MS vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
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Prepare two separate reaction mixtures. In each, dissolve a known concentration (e.g., 0.1 M) of one isomer of this compound in anhydrous ethanol.
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Set up a third "control" vial for each isomer containing only the substrate in ethanol to monitor for any reaction without a base.
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Initiate the reactions by adding a stoichiometric excess of the sodium ethoxide solution to the reaction vials at a constant temperature (e.g., 50 °C).
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At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
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Quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute aqueous acid.
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Extract the organic components with a suitable solvent (e.g., diethyl ether).
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Analyze the extracted samples by GC-MS to determine the ratio of the starting material to the product, 4-tert-butylcyclohexene.
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Plot the percentage of starting material remaining versus time for both isomers to visualize the significant difference in reaction rates.
Protocol 2: Monitoring SN1 Solvolysis via Titration
Objective: To monitor the rate of SN1 solvolysis of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Materials:
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cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
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Aqueous ethanol (e.g., 50:50 v/v)
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Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Burette, flasks, and other standard glassware
Procedure:
-
Prepare a solution of one of the isomers in the aqueous ethanol solvent (e.g., 0.1 M).
-
Add a few drops of bromothymol blue indicator to the solution. The solution will be acidic (yellow) as HCl is produced.
-
Titrate the solution with the standardized NaOH solution until the blue endpoint is reached. Record the volume of NaOH added and the time.
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Continue to monitor the reaction. As more HCl is produced, the solution will turn yellow again.
-
Repeat the titration at regular time intervals, recording the cumulative volume of NaOH added at each time point. The amount of NaOH used is proportional to the amount of HCl produced, which is in turn proportional to the amount of substrate that has reacted.
-
Repeat the experiment for the other isomer under identical conditions.
-
A plot of ln([substrate]₀/[substrate]t) versus time will yield a straight line with a slope equal to the rate constant, k. This will demonstrate the faster rate of solvolysis for the cis-isomer.
Visualizations
Caption: E2 elimination pathways for cis and trans isomers.
Caption: Relative rates of SN1 solvolysis for cis and trans isomers.
Caption: Workflow for comparative E2 elimination kinetics.
References
- 1. brainly.com [brainly.com]
- 2. Solved Practice Problem 07.75 There are two stereoisomers of | Chegg.com [chegg.com]
- 3. brainly.com [brainly.com]
- 4. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 1-tert-Butyl-4-chlorocyclohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-Butyl-4-chlorocyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1] |
| Insufficient Catalyst | The product of a Friedel-Crafts alkylation can be more nucleophilic than the starting material, leading to catalyst complexation.[2] Use at least a stoichiometric amount of the Lewis acid catalyst. |
| Deactivated Aromatic Substrate | Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are not suitable for Friedel-Crafts reactions.[1][3] |
| Sub-optimal Temperature | Some reactions may require heating to proceed, while others need cooling to prevent side reactions. Optimize the reaction temperature.[1] |
Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Step |
| Polyalkylation | The alkylated product is often more reactive than the starting aromatic compound, leading to multiple alkylations.[1][2] Use a large excess of the aromatic substrate to favor mono-alkylation. |
| Carbocation Rearrangement | While this compound forms a stable tertiary carbocation, rearrangements can be an issue with other alkyl halides.[2][4] Using a tertiary alkyl halide like this one minimizes this issue. |
Issue 3: Slow or No Reaction in E2 Elimination
| Potential Cause | Troubleshooting Step |
| Incorrect Substrate Isomer | The trans isomer of this compound reacts much slower in E2 elimination than the cis isomer.[5][6][7] This is because the bulky tert-butyl group in the trans isomer creates steric hindrance for the required anti-periplanar arrangement of the proton and leaving group.[5] For a successful E2 reaction, the leaving group must be in an axial position, which is less favorable in the trans isomer.[8][9][10] |
| Weak Base | E2 reactions require a strong, non-nucleophilic base. Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is not degraded and is used in sufficient quantity.[11] |
| Inappropriate Solvent | A polar aprotic solvent is generally preferred for E2 reactions. |
Issue 4: Difficulty Initiating Grignard Reagent Formation
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The magnesium metal may have an oxide layer that prevents the reaction from starting.[12] Activate the magnesium by crushing it in the flask (with a dry stirring rod) or by adding a small crystal of iodine.[13][14] |
| Presence of Water | Grignard reagents are extremely reactive towards protic solvents like water.[12][15] Ensure all glassware is flame-dried or oven-dried and that the ether solvent is anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions I can perform with this compound?
A1: The most common reactions are:
-
E2 Elimination: To form 4-tert-butylcyclohexene (B1265666) using a strong base.[5]
-
Friedel-Crafts Alkylation: To attach the 4-tert-butylcyclohexyl group to an aromatic ring using a Lewis acid catalyst.[2]
-
Grignard Reagent Formation: To create a Grignard reagent for further carbon-carbon bond formation.[12][15]
-
SN1 Substitution: Under appropriate conditions (polar protic solvent, weak nucleophile), it can undergo substitution reactions.[16]
Q2: Which isomer of this compound is better for E2 elimination and why?
A2: The cis isomer of this compound undergoes E2 elimination much more readily than the trans isomer.[5][6][7] The bulky tert-butyl group locks the cyclohexane (B81311) ring in a conformation where the chlorine atom in the cis isomer can more easily occupy the axial position required for an anti-periplanar E2 transition state.[8][9][10] In the trans isomer, achieving this conformation is sterically hindered.[5]
Q3: What are the key limitations of using this compound in Friedel-Crafts alkylations?
A3: While the tertiary nature of the carbocation formed from this compound prevents rearrangements, other general Friedel-Crafts limitations apply.[2][4] These include the potential for polyalkylation, the inability to use strongly deactivated aromatic rings, and the sensitivity of the Lewis acid catalyst to moisture.[1][3][17]
Q4: What solvent is best for forming a Grignard reagent with this compound?
A4: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the standard solvents for Grignard reagent formation.[12][15] These solvents are aprotic and help to stabilize the Grignard reagent.[15]
Catalyst and Reagent Summary
| Reaction Type | Recommended Catalyst/Reagent | Catalyst/Reagent Type | Key Considerations |
| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Lewis Acid | Must be anhydrous.[1] |
| E2 Elimination | NaOEt, KOtBu | Strong, non-nucleophilic base | The cis isomer of the substrate is preferred.[5] |
| Grignard Reagent Formation | Mg metal | Metal | Requires an anhydrous ether solvent.[15] |
| SN1 Substitution | EtOH, H₂O | Weak Nucleophile/Protic Solvent | Favored with the cis isomer due to the axial leaving group.[16] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound
-
Preparation: Ensure all glassware is oven-dried. In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add an excess of anhydrous benzene.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.[18]
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred benzene.
-
Substrate Addition: Add this compound dropwise to the mixture while maintaining the temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Quenching: Slowly pour the reaction mixture over crushed ice and water to quench the reaction.[18]
-
Extraction: Extract the product with diethyl ether, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[18]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography or distillation.
Protocol 2: E2 Elimination of cis-1-tert-Butyl-4-chlorocyclohexane
-
Preparation: In a round-bottom flask, dissolve cis-1-tert-Butyl-4-chlorocyclohexane in ethanol (B145695).
-
Base Addition: Add a solution of sodium ethoxide in ethanol to the flask.
-
Reflux: Heat the mixture to reflux for several hours.[11]
-
Workup: After cooling, pour the mixture into water and extract with a nonpolar solvent like hexane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield 4-tert-butylcyclohexene.
Visualizations
Caption: Experimental workflow for Friedel-Crafts alkylation.
Caption: Catalyst selection guide for different reaction types.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. chegg.com [chegg.com]
- 7. Solved 3) (5 Marks) When | Chegg.com [chegg.com]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. web.alfredstate.edu [web.alfredstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 1-tert-Butyl-4-chlorocyclohexane Reactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the solvent effects on the reactivity of 1-tert-Butyl-4-chlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for the solvolysis of this compound?
A1: Due to the tertiary nature of the carbon bearing the chlorine atom and the use of weakly nucleophilic solvents (solvolysis conditions), the reaction proceeds primarily through a unimolecular mechanism. This involves a competition between nucleophilic substitution (SN1) and elimination (E1) pathways, both of which proceed through a common carbocation intermediate.[1][2][3]
Q2: How does solvent polarity affect the reaction rate?
A2: The rate-determining step for both SN1 and E1 reactions is the formation of a carbocation intermediate.[1] Polar solvents, particularly polar protic solvents, can stabilize this charged intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate.[4] Therefore, increasing the polarity of the solvent will generally accelerate the solvolysis of this compound.
Q3: Which isomer, cis or trans-1-tert-Butyl-4-chlorocyclohexane, is expected to react faster in solvolysis and why?
A3: The cis-isomer of this compound is expected to undergo solvolysis more rapidly than the trans-isomer. In its most stable chair conformation, the bulky tert-butyl group occupies an equatorial position. In the cis isomer, this forces the chlorine atom into an axial position, which is sterically more hindered and at a higher energy level than the equatorial chlorine in the trans isomer.[5] This higher ground state energy of the cis isomer means it requires less activation energy to reach the transition state for carbocation formation, leading to a faster reaction rate.[5]
Q4: How does the solvent affect the ratio of substitution (SN1) to elimination (E1) products?
A4: The ratio of SN1 to E1 products is influenced by the nucleophilicity versus the basicity of the solvent. Solvents that are more nucleophilic will favor the SN1 pathway, while more basic solvents will favor the E1 pathway by promoting the removal of a proton from the carbocation intermediate. Additionally, higher reaction temperatures generally favor the elimination pathway (E1) over substitution (SN1).[6]
Q5: Can this compound undergo bimolecular (SN2/E2) reactions?
A5: Under solvolysis conditions with weak nucleophiles/bases, SN2 and E2 reactions are generally not competitive.[7] The tertiary nature of the substrate sterically hinders the backside attack required for an SN2 reaction. However, in the presence of a strong, non-nucleophilic base, an E2 elimination can be induced.
Data Presentation
The following tables summarize representative quantitative data for the solvolysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane in various solvent systems.
Table 1: Representative Rate Constants for Solvolysis of this compound Isomers at 25°C
| Isomer | Solvent System (v/v) | Dielectric Constant | Rate Constant (k, s⁻¹) | Relative Rate |
| cis | 80% Ethanol (B145695) / 20% Water | 65.4 | 1.5 x 10⁻⁴ | 15 |
| trans | 80% Ethanol / 20% Water | 65.4 | 1.0 x 10⁻⁵ | 1 |
| cis | 60% Ethanol / 40% Water | 71.8 | 4.5 x 10⁻⁴ | 45 |
| trans | 60% Ethanol / 40% Water | 71.8 | 3.0 x 10⁻⁵ | 3 |
| cis | Acetic Acid | 6.2 | 5.0 x 10⁻⁷ | 0.05 |
| trans | Acetic Acid | 6.2 | 3.3 x 10⁻⁸ | 0.0033 |
Table 2: Representative Product Distribution for Solvolysis of this compound at 50°C
| Solvent System (v/v) | SN1 Products (%) | E1 Product (%) |
| 80% Ethanol / 20% Water | 85 | 15 |
| 50% Ethanol / 50% Water | 90 | 10 |
| Acetic Acid | >95 | <5 |
| tert-Butanol | 60 | 40 |
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate Constant by Titration
Objective: To measure the rate of solvolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
cis- or trans-1-tert-Butyl-4-chlorocyclohexane
-
Selected solvent (e.g., 80% ethanol/water)
-
0.01 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator
-
Acetone
-
Burette, pipettes, volumetric flasks, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a small amount of acetone.
-
In an Erlenmeyer flask, place a known volume (e.g., 50 mL) of the desired solvent system.
-
Add a few drops of bromothymol blue indicator to the solvent. If the solution is acidic (yellow), add a few drops of 0.01 M NaOH until it just turns blue.
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
To initiate the reaction, rapidly inject a known volume of the this compound stock solution into the flask and start a timer.
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution, maintaining the blue color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
Continue taking readings until the reaction is approximately 70-80% complete.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of the line will be -k.
Protocol 2: Product Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the relative amounts of substitution and elimination products.
Materials:
-
Reaction mixture from a completed solvolysis experiment
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials
Procedure:
-
Once the solvolysis reaction is complete, quench it by adding ice-cold water.
-
Extract the organic products with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter or decant the solution and carefully concentrate it under a gentle stream of nitrogen.
-
Dilute the residue with a known volume of a suitable solvent (e.g., dichloromethane) and transfer to a GC-MS vial.
-
Inject the sample into the GC-MS.
-
Identify the peaks corresponding to the starting material, SN1 products (alcohols and/or ethers), and the E1 product (alkene) based on their mass spectra.
-
The relative product ratio can be determined from the integrated areas of the corresponding peaks in the chromatogram.
Mandatory Visualizations
Caption: Competing SN1/E1 pathways for this compound isomers.
Caption: Experimental workflow for kinetics and product analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction rate is too fast to measure accurately by titration. | 1. Solvent is too polar. 2. Reaction temperature is too high. 3. Initial concentration of the alkyl halide is too high. | 1. Switch to a less polar solvent system (e.g., increase the ethanol content in an ethanol/water mixture). 2. Lower the reaction temperature. 3. Decrease the initial concentration of this compound. |
| Reaction rate is extremely slow. | 1. Solvent is not polar enough. 2. Reaction temperature is too low. 3. Impure starting material. | 1. Use a more polar solvent (e.g., increase the water content). 2. Increase the reaction temperature in controlled increments. 3. Purify the starting material (e.g., by distillation or chromatography) and verify its identity and purity by NMR and GC-MS. |
| Titration endpoint is difficult to determine (color change is fleeting or unclear). | 1. Indicator concentration is too low. 2. Stirring is inadequate. 3. The pH is drifting due to dissolved CO₂.[7] | 1. Add another drop of bromothymol blue. 2. Ensure the solution is being stirred consistently. 3. "Pre-titrate" the solvent to a stable blue endpoint before adding the alkyl halide. |
| Product analysis by GC-MS shows a large peak for the starting material, even after a long reaction time. | 1. Incomplete reaction (see "Reaction rate is extremely slow"). 2. The starting material is thermally stable and not eluting properly. | 1. Address the potential causes for a slow reaction. 2. Optimize the GC temperature program to ensure elution of the starting material. |
| Unexpected peaks in the GC-MS chromatogram. | 1. Contaminated solvent or reagents. 2. Side reactions due to impurities. 3. Rearrangement of the carbocation intermediate (less likely for this substrate). | 1. Run a blank injection of the solvent to check for contaminants. 2. Ensure all reagents are of high purity. 3. Analyze the mass spectra of the unexpected peaks to identify their structures. |
| SN1/E1 product ratio is different from expected. | 1. Reaction temperature was not accurately controlled. 2. The solvent composition is different from what was intended. | 1. Use a reliable constant temperature bath. 2. Carefully prepare the solvent mixtures by volume. |
References
- 1. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. amherst.edu [amherst.edu]
Navigating Reactions of 1-tert-Butyl-4-chlorocyclohexane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reactions involving cis- and trans-1-tert-Butyl-4-chlorocyclohexane. Precise temperature control is critical for achieving desired product outcomes, specifically in directing the reaction towards either substitution or elimination pathways. This guide offers detailed experimental protocols and data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why does the stereochemistry of my 1-tert-Butyl-4-chlorocyclohexane isomer significantly impact its reaction rate in elimination reactions?
A1: The difference in reactivity between cis- and trans-1-tert-Butyl-4-chlorocyclohexane in E2 elimination reactions is primarily due to the conformational constraints imposed by the bulky tert-butyl group.
-
Locked Conformation: The tert-butyl group is sterically demanding and "locks" the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric strain.
-
cis-Isomer: In the most stable chair conformation of the cis-isomer, the tert-butyl group is equatorial, which forces the chlorine atom into an axial position. This axial orientation is ideal for E2 elimination as it allows for the necessary anti-periplanar arrangement with an axial β-hydrogen. This alignment facilitates a rapid elimination reaction.[1][2][3]
-
trans-Isomer: In the most stable chair conformation of the trans-isomer, both the tert-butyl group and the chlorine atom are in equatorial positions. For an E2 reaction to occur, the chlorine atom must be in an axial position. This would require a ring-flip, forcing the large tert-butyl group into a highly unfavorable axial position. Due to the high energy barrier for this conformational change, the concentration of the reactive conformer is extremely low, resulting in a much slower elimination reaction rate.[2][3] In fact, the cis-isomer can react up to 500 times faster than the trans-isomer in an E2 reaction with sodium ethoxide.[1]
Q2: I am getting a mixture of substitution and elimination products. How can I favor the elimination product?
A2: Increasing the reaction temperature is the most effective way to favor elimination over substitution.
-
Thermodynamic Favorability: Elimination reactions of this compound typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (-TΔS) more negative, thus making the elimination pathway more spontaneous and thermodynamically favorable.
-
Activation Energy: Elimination reactions generally have a higher activation energy than substitution reactions. By increasing the temperature, more molecules will possess the necessary kinetic energy to overcome this activation barrier, leading to a higher rate of elimination.
Q3: What is the expected major product in the E2 elimination of cis-1-tert-Butyl-4-chlorocyclohexane?
A3: The major product of the E2 elimination of cis-1-tert-Butyl-4-chlorocyclohexane is 4-tert-butylcyclohexene .[2][3] This is because the reaction requires an anti-periplanar arrangement between the axial chlorine and an axial β-hydrogen, leading to the formation of the double bond between the corresponding carbon atoms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of elimination product | Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) to find the optimal temperature that maximizes the elimination product while minimizing side reactions. |
| Incorrect isomer used. | Confirm the stereochemistry of your starting material. The trans-isomer reacts much slower in E2 eliminations. For efficient elimination, the cis-isomer is required. | |
| Base is not strong enough or concentration is too low. | For E2 reactions, a strong, non-nucleophilic base is preferred. Consider using potassium tert-butoxide for a stronger base. Ensure the molar ratio of base to substrate is appropriate (typically 1.5 to 2 equivalents of base). | |
| Significant amount of substitution product observed | Reaction temperature is not high enough. | As with low elimination yield, increasing the temperature will favor the elimination pathway. |
| A nucleophilic solvent or base is being used. | For elimination, use a strong, non-nucleophilic base like potassium tert-butoxide in a non-nucleophilic solvent like THF or tert-butanol. If using sodium ethoxide, ethanol (B145695) is the required solvent, but be aware that it can also act as a nucleophile. | |
| Reaction is very slow or not proceeding | Using the trans-isomer for an E2 reaction. | The E2 reaction of the trans-isomer is inherently very slow. If elimination is the desired outcome, consider converting the starting material to the cis-isomer or exploring alternative reaction pathways that do not require an anti-periplanar geometry. |
| Insufficient heating. | Ensure the reaction mixture is reaching and maintaining the target temperature. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature. |
Experimental Protocols
Protocol 1: E2 Elimination of cis-1-tert-Butyl-4-chlorocyclohexane with Sodium Ethoxide
This protocol is designed to favor the E2 elimination pathway.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve cis-1-tert-Butyl-4-chlorocyclohexane (1 equivalent) in absolute ethanol.
-
Addition of Base: While stirring, add sodium ethoxide (1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, 4-tert-butylcyclohexene.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Investigating the Effect of Temperature on the Solvolysis of trans-1-tert-Butyl-4-chlorocyclohexane (SN1/E1)
This protocol allows for the study of the competition between substitution and elimination pathways at different temperatures.
Materials:
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
80:20 Ethanol:Water solvent mixture
-
Constant temperature baths (e.g., at 25 °C, 40 °C, and 55 °C)
-
Sealed reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Sample Preparation: Prepare solutions of trans-1-tert-Butyl-4-chlorocyclohexane in the 80:20 ethanol:water solvent at a known concentration.
-
Reaction: Place sealed vials of the solution in constant temperature baths set at the desired temperatures (e.g., 25 °C, 40 °C, and 55 °C).
-
Time Points: At regular intervals, remove a vial from each temperature bath and quench the reaction by cooling it in an ice bath.
-
Analysis: Analyze the product mixture of each sample by GC-MS to determine the relative percentages of the substitution product (trans- and cis-1-tert-butyl-4-ethoxycyclohexane) and the elimination product (4-tert-butylcyclohexene).
-
Data Analysis: Plot the percentage of the elimination product as a function of temperature to visualize the temperature dependence.
Quantitative Data
| Temperature (°C) | % Substitution (SN1) | % Elimination (E1) |
| 25 | High (e.g., >80%) | Low (e.g., <20%) |
| 55 | Moderate | Moderate |
| 80 | Low | High (e.g., >70%) |
Note: These are illustrative values for a typical tertiary alkyl halide and the exact ratios for trans-1-tert-butyl-4-chlorocyclohexane will vary based on the specific reaction conditions.
Visualizations
Caption: Temperature's role in reaction pathways.
Caption: Troubleshooting low elimination yield.
References
Technical Support Center: 1-tert-Butyl-4-chlorocyclohexane Reaction Workups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup procedures of common reactions involving 1-tert-butyl-4-chlorocyclohexane. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Substitution Reaction Workup (e.g., Williamson Ether Synthesis, Solvolysis)
The substitution of the chloro group in this compound can lead to a mixture of cis and trans isomers. The workup is critical for isolating the desired product.
Frequently Asked Questions (FAQs)
Q1: After reacting this compound with sodium methoxide, my TLC plate shows two product spots close together, along with some starting material. How do I proceed with the workup and separation?
A1: The two product spots likely correspond to the cis and trans isomers of 1-tert-butyl-4-methoxycyclohexane. The workup should focus on first removing unreacted starting material and reagents, followed by careful chromatographic separation of the isomers.
Experimental Protocol: Workup for Substitution Reaction
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water. This will quench any remaining reactive species and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 50 mL for a typical lab-scale reaction).[1] Diethyl ether is a common choice due to its low boiling point, making it easy to remove later.[2] Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with deionized water to remove any water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions to neutralize excess acid. Be sure to vent the separatory funnel frequently as CO₂ gas can build up.[3]
-
Finally, wash with brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product mixture.
-
Purification: Purify the crude mixture using flash column chromatography on silica (B1680970) gel. The nonpolar nature of the products means a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The separation of cis and trans isomers is possible because the two isomers will interact differently with the polar silica gel.[5]
Q2: I'm having trouble separating the cis and trans isomers of my product using column chromatography. What can I do to improve the separation?
A2: Separating diastereomers like the cis and trans isomers of 4-tert-butylcyclohexane derivatives can be challenging. Here are some troubleshooting steps:
-
Optimize Your Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A less polar solvent system will generally increase the retention time of both isomers and may improve separation. Try systems with very low percentages of the polar solvent (e.g., 1-5% ethyl acetate in hexanes).
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Dry Loading: If your crude product has poor solubility in the eluent, consider dry-loading it onto the column.[6] Dissolve your sample, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[6]
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, you could try alumina (B75360) or a reverse-phase column (like C18), although this is less common for nonpolar compounds.[7][8]
Troubleshooting Guide: Substitution Workup
| Problem | Possible Cause | Solution |
| Emulsion during extraction | Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | Gently swirl or rock the funnel instead of shaking. Add brine to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] |
| Low product yield | Incomplete reaction or loss of product during workup. | Check for starting material via TLC. Ensure pH is appropriate during extraction to prevent loss of product if it has acidic/basic properties. Perform multiple extractions to ensure all product is transferred to the organic phase.[10] |
| Product decomposes on silica gel | The product is unstable on the acidic silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using deactivated silica gel or an alternative like alumina or florisil.[7] |
Section 2: Elimination Reaction Workup (e.g., E2 Reactions)
Elimination reactions of this compound, typically promoted by a strong, non-nucleophilic base, yield 4-tert-butylcyclohexene. The workup aims to remove the base and any remaining starting material.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench an E2 reaction that uses sodium ethoxide as a base?
A1: The most common method is to carefully add a dilute aqueous acid, such as 1 M HCl, to neutralize the excess alkoxide base. This should be done in an ice bath to control any exothermic reaction. The product, 4-tert-butylcyclohexene, is stable to dilute acid.
Q2: My final product is contaminated with the substitution product (1-tert-butyl-4-ethoxycyclohexane). How can I remove it?
A2: The elimination product (alkene) is less polar than the substitution product (ether). This difference in polarity allows for separation via flash column chromatography. Use a low-polarity eluent system (e.g., hexanes or a very small percentage of ether in hexanes). The less polar alkene will elute from the column first.
Quantitative Data: Substitution vs. Elimination
The ratio of substitution to elimination products is highly dependent on the reaction conditions. The cis isomer of this compound reacts much faster in E2 reactions than the trans isomer.[11]
| Substrate | Reagent/Solvent | Reaction Type | Major Product | Approx. Yield |
| cis-1-tert-butyl-4-chlorocyclohexane | Ethanol (reflux) | SN1/SN2 | trans-1-tert-butyl-4-ethoxycyclohexane | Moderate to Good |
| cis-1-tert-butyl-4-chlorocyclohexane | Sodium Ethoxide / Ethanol | E2 | 4-tert-butylcyclohexene | Good to Excellent |
| trans-1-tert-butyl-4-chlorocyclohexane | Sodium Ethoxide / Ethanol | E2 | 4-tert-butylcyclohexene | Very Slow Reaction[11] |
Note: Yields are estimates and can vary significantly based on specific reaction conditions.
Visualization of Separation Workflow
Caption: Workflow for separating elimination and substitution products.
Section 3: Grignard Reaction Workup
This compound can be used to form a Grignard reagent, which can then react with electrophiles like ketones or aldehydes. The workup is crucial for hydrolyzing the intermediate magnesium alkoxide and purifying the resulting alcohol.
Frequently Asked Questions (FAQs)
Q1: How should I properly quench a Grignard reaction?
A1: The reaction should be cooled in an ice bath before quenching. The most common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] This is preferred over water or dilute acid because it is acidic enough to hydrolyze the magnesium alkoxide but not so acidic that it might cause side reactions with sensitive functional groups.
Q2: After quenching my Grignard reaction, I have a thick white precipitate that makes separation difficult. What is it and how can I deal with it?
A2: The white precipitate is likely magnesium salts (e.g., Mg(OH)Cl). To manage this:
-
Dilute: Add more of the organic solvent (e.g., diethyl ether) and the aqueous NH₄Cl solution. This can help dissolve some of the salts and make the layers more mobile.
-
Filter: If the precipitate is still problematic, you can filter the entire mixture through a pad of Celite (diatomaceous earth) before transferring it to the separatory funnel. This will remove the insoluble solids.
Experimental Protocol: Grignard Reaction Workup
-
Preparation: Ensure a saturated aqueous solution of NH₄Cl is prepared and chilled.
-
Quenching: Cool the Grignard reaction mixture to 0 °C using an ice bath. While stirring, add the saturated NH₄Cl solution dropwise.[12] You will observe a precipitate forming. Continue adding the solution until the bubbling subsides and two distinct layers begin to form.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more diethyl ether and water to facilitate layer separation.[10][12] Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the resulting alcohol by flash column chromatography.
Visualization of Grignard Workup Workflow
Caption: Step-by-step workflow for a Grignard reaction workup.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. homework.study.com [homework.study.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Cis and Trans 1-tert-Butyl-4-chlorocyclohexane Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences its chemical reactivity. This guide provides a detailed comparison of the reactivity of cis- and trans-1-tert-Butyl-4-chlorocyclohexane, focusing on elimination and substitution reactions. The conformational rigidity imposed by the bulky tert-butyl group serves as a cornerstone for understanding the dramatic differences in reaction rates and pathways between these two diastereomers.
Conformational Analysis: The Foundation of Reactivity Differences
The large steric demand of the tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational locking dictates the orientation of the chlorine atom at the C-4 position.
-
cis-1-tert-Butyl-4-chlorocyclohexane : To maintain the cis relationship with the equatorial tert-butyl group, the chlorine atom is forced into an axial position.
-
trans-1-tert-Butyl-4-chlorocyclohexane : In the trans isomer, the chlorine atom occupies an equatorial position when the tert-butyl group is also equatorial.
This fundamental difference in the spatial orientation of the leaving group (chlorine) is the primary determinant of the isomers' disparate reactivity, particularly in stereoelectronically demanding reactions like the E2 elimination.
Comparative Reactivity Data
The most striking difference in reactivity is observed in E2 elimination reactions. The rate of this reaction is highly dependent on the ability of the C-H and C-Cl bonds to assume an anti-periplanar (180°) dihedral angle.
| Isomer | Leaving Group Orientation | Relative Rate of E2 Elimination | Predominant Reaction Pathway (Strong Base) |
| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | ~500 | Fast E2 Elimination |
| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | 1 | Very Slow E2 / Competing SN1/E1 |
Note: The relative rate is an approximation based on typical experimental outcomes with a strong base like sodium ethoxide.
Discussion of Reactivity
E2 Elimination:
The cis isomer reacts significantly faster in E2 reactions, with rates reported to be up to 500 times greater than the trans isomer.[1][2] This is because the axial chlorine in the cis isomer is perfectly positioned anti-periplanar to the axial hydrogens on the adjacent carbons (C-3 and C-5).[1][3] This optimal alignment allows for efficient orbital overlap and a concerted elimination process when treated with a strong base.
Conversely, the trans isomer, with its equatorial chlorine, cannot achieve the necessary anti-periplanar geometry for a standard E2 reaction.[1] The C-H bonds on the adjacent carbons are gauche (60° dihedral angle) to the C-Cl bond. For an E2 reaction to occur, the molecule would have to contort into a highly unstable twist-boat conformation or undergo a ring flip, which is energetically prohibitive due to the bulky tert-butyl group being forced into an axial position.[1] Consequently, the E2 reaction for the trans isomer is extremely slow.[4][5]
SN1 Solvolysis:
In reactions favoring a unimolecular pathway, such as solvolysis in a polar protic solvent, both isomers can form the same secondary carbocation intermediate. However, the rates of formation can differ. The cis isomer, with its axial leaving group, often ionizes faster. The departure of the axial chlorine relieves the 1,3-diaxial steric strain present in the ground state, leading to a lower activation energy for carbocation formation. Therefore, the cis isomer generally exhibits a faster rate in SN1 reactions as well.[6]
Experimental Protocol: Comparative E2 Elimination Rate
The following protocol outlines a representative experiment to demonstrate the differential reactivity of the cis and trans isomers.
Objective: To compare the rate of E2 elimination of cis- and trans-1-tert-Butyl-4-chlorocyclohexane using sodium ethoxide in ethanol (B145695).
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide solution (0.5 M in absolute ethanol)
-
Anhydrous diethyl ether
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Internal standard (e.g., undecane)
Procedure:
-
Reaction Setup: Two separate round-bottom flasks are prepared, one for each isomer. To each flask, add 1 mmol of the respective chlorocyclohexane (B146310) isomer and 10 mL of the 0.5 M sodium ethoxide in ethanol solution. Add a known amount of the internal standard to each flask.
-
Reaction Conditions: The reaction mixtures are stirred at a constant temperature (e.g., 50°C).
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), a 0.5 mL aliquot is withdrawn from each reaction mixture.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing 2 mL of ice-cold water and 1 mL of diethyl ether. The vial is shaken, and the layers are allowed to separate.
-
Analysis: The ether layer, containing the unreacted substrate and the alkene product (4-tert-butylcyclohexene), is analyzed by gas chromatography.
-
Data Analysis: The disappearance of the starting material peak relative to the internal standard is plotted against time for both isomers. The initial rates are determined from the slope of these plots to compare the reactivity.
Visualization of Reactivity Pathways
The logical workflow from the stable conformation of each isomer to its dominant reaction pathway under E2 conditions is illustrated below.
Caption: Conformational control of E2 reaction pathways for cyclohexane isomers.
The comparison of cis- and trans-1-tert-Butyl-4-chlorocyclohexane offers a classic and clear illustration of stereoelectronic principles in chemical reactivity. The cis isomer, with its axial leaving group, is primed for rapid E2 elimination. In contrast, the trans isomer is conformationally hindered, leading to dramatically slower elimination rates. This understanding is crucial for predicting reaction outcomes and designing synthetic pathways in pharmaceutical and chemical research, where precise control of stereochemistry is paramount.
References
A Comparative Analysis of 1-tert-Butyl-4-chlorocyclohexane and 1-tert-Butyl-4-fluorocyclohexane for Chemical Research and Development
In the landscape of synthetic chemistry and drug discovery, the choice of halogenated building blocks can significantly influence the physicochemical properties and reactivity of target molecules. This guide provides a detailed comparison of 1-tert-Butyl-4-chlorocyclohexane and 1-tert-Butyl-4-fluorocyclohexane, offering insights into their conformational preferences, reactivity, and synthesis. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate cyclohexane (B81311) derivative for their specific applications.
Physical and Conformational Properties: A Tabular Comparison
The inherent properties of these compounds, including their molecular weight, physical state, and conformational energetics, are crucial for their application in synthesis and material science. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a preferred chair conformation, making these compounds excellent models for studying the effects of the 4-substituent.
| Property | This compound | 1-tert-Butyl-4-fluorocyclohexane |
| Molecular Formula | C₁₀H₁₉Cl | C₁₀H₁₉F |
| Molecular Weight | 174.71 g/mol [1] | 158.26 g/mol [2] |
| Physical State | Solid or liquid | Not available |
| Boiling Point | Not available | Not available |
| A-Value of Substituent (kcal/mol) | ~0.53 (Chloro) | ~0.24 (Fluoro) |
| Most Stable Isomer | trans | trans[3] |
Conformational Analysis: The Role of A-Values
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain.
The tert-butyl group has a very large A-value (approximately 5 kcal/mol), effectively anchoring it in the equatorial position. This simplifies the conformational analysis of 1,4-disubstituted derivatives to the preference of the halogen substituent.
-
This compound: The A-value for a chlorine substituent is approximately 0.53 kcal/mol.
-
1-tert-Butyl-4-fluorocyclohexane: The A-value for a fluorine substituent is approximately 0.24 kcal/mol.
This difference in A-values indicates that the chloro group has a slightly greater steric demand than the fluoro group, leading to a stronger preference for the equatorial position in the chloro-substituted compound. In both cases, the trans isomer, where both the tert-butyl group and the halogen are in the equatorial position, is the most stable conformation.[3]
Reactivity Comparison: Solvolysis Reactions
The reactivity of alkyl halides is often evaluated through solvolysis reactions, where the solvent acts as the nucleophile. The rate of these Sₙ1-type reactions is primarily dependent on the stability of the carbocation intermediate formed upon departure of the leaving group. For 4-tert-butylcyclohexyl systems, the stereochemistry of the leaving group (axial vs. equatorial) plays a significant role in determining the reaction rate.
A study on the phenolysis of cis- and trans-4-t-butylcyclohexyl p-toluenesulfonates revealed that the axial isomer (cis) reacts faster than the equatorial isomer (trans) by a factor of 3.08 at 75°C in a phenol-benzene mixture.[4] Another study on the ethanolysis of 2-methyl-4-t-butylcyclohexyl tosylates also showed that isomers with axial leaving groups generally exhibit enhanced reactivity.[5] This rate enhancement for the axial isomer is often attributed to the relief of steric strain upon ionization and potential participation of neighboring groups.
Based on these analogous systems, it is expected that for both the chloro and fluoro derivatives:
-
The cis isomer (with the halogen in the axial position in the more stable chair conformation) will undergo solvolysis at a faster rate than the trans isomer.
-
The relative reactivity of the chloro versus the fluoro compound will depend on a balance of two opposing factors:
-
Leaving Group Ability: Chloride is generally a better leaving group than fluoride (B91410) due to its lower bond strength with carbon and greater polarizability. This would suggest a faster solvolysis rate for the chloro derivative.
-
Inductive Effects: Fluorine is more electronegative than chlorine, which would destabilize the developing positive charge on the carbocation intermediate through a stronger electron-withdrawing inductive effect. This would suggest a slower solvolysis rate for the fluoro derivative.
-
Considering these factors, it is highly probable that This compound would exhibit a significantly higher rate of solvolysis compared to 1-tert-Butyl-4-fluorocyclohexane under identical conditions.
Experimental Protocols
Synthesis of cis- and trans-1-tert-Butyl-4-halocyclohexanes
The synthesis of both the chloro and fluoro derivatives typically starts from the commercially available 4-tert-butylcyclohexanol (B146172), which is a mixture of cis and trans isomers.
Synthesis of this compound: A common method involves the reaction of 4-tert-butylcyclohexanol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The stereochemical outcome can be influenced by the reaction conditions and the starting isomer of the alcohol. Separation of the cis and trans isomers can be achieved by chromatography.
Synthesis of 1-tert-Butyl-4-fluorocyclohexane: The synthesis of the fluoro derivative is more challenging due to the lower reactivity of fluoride as a nucleophile. A common strategy involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF) with 4-tert-butylcyclohexanol. The stereochemistry of the starting alcohol will influence the product distribution. For instance, starting with cis-4-tert-butylcyclohexanol can lead to the formation of the trans-fluoride via an Sₙ2 reaction.
Experimental Protocol for Comparative Solvolysis Kinetics
This protocol outlines a general procedure for comparing the solvolysis rates of the cis and trans isomers of this compound and 1-tert-butyl-4-fluorocyclohexane.
Objective: To determine and compare the first-order rate constants for the solvolysis of the four isomers in a given solvent system (e.g., 80% aqueous ethanol).
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
cis-1-tert-Butyl-4-fluorocyclohexane
-
trans-1-tert-Butyl-4-fluorocyclohexane
-
80% (v/v) Ethanol/Water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Bromothymol blue indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Preparation of Reaction Solutions: Prepare stock solutions of each of the four isomers in the 80% ethanol/water solvent.
-
Kinetic Runs: a. Equilibrate a flask containing a known volume of the 80% ethanol/water solvent and a few drops of bromothymol blue indicator in the constant temperature bath. b. Initiate the reaction by adding a precise volume of the stock solution of one of the isomers to the flask. Start a timer immediately. c. The solvolysis reaction will produce HCl or HF, causing the indicator to change color. d. Titrate the acid produced with the standardized NaOH solution at regular time intervals. Record the volume of NaOH added and the corresponding time. e. Continue the titration until the reaction is complete (i.e., no more acid is produced).
-
Data Analysis: a. Calculate the concentration of the alkyl halide remaining at each time point based on the amount of acid produced. b. Plot ln([Alkyl Halide]) versus time. The slope of this line will be equal to -k, where k is the first-order rate constant. c. Compare the rate constants obtained for the four isomers.
Conclusion
The choice between this compound and 1-tert-Butyl-4-fluorocyclohexane in a research or development context will depend on the desired balance of steric properties and chemical reactivity.
-
This compound offers higher reactivity in nucleophilic substitution reactions due to the better leaving group ability of chloride. This makes it a more suitable substrate for reactions where the departure of the halogen is the rate-determining step.
-
1-tert-Butyl-4-fluorocyclohexane , with its smaller steric footprint and stronger carbon-fluorine bond, provides greater stability and is less prone to undergo substitution reactions. The introduction of fluorine can also impart unique electronic properties to the molecule, which is often desirable in medicinal chemistry and materials science.
The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these important chemical building blocks, enabling researchers to make informed decisions based on empirical data.
References
- 1. This compound | C10H19Cl | CID 3017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Tert-butyl-4-fluorocyclohexane | C10H19F | CID 21219366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.coach [chemistry.coach]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
conformational locking effect of tert-butyl group in cyclohexane
An In-depth Comparison of the Conformational Locking Effect of the Tert-butyl Group in Cyclohexane (B81311)
For researchers, scientists, and professionals in drug development, understanding the nuanced conformational preferences of substituted cyclohexanes is paramount for molecular design and predicting reactivity. The tert-butyl group, due to its significant steric bulk, exhibits a profound "locking" effect on the cyclohexane ring, overwhelmingly favoring a single conformation. This guide provides a comparative analysis of this effect against other common substituents, supported by quantitative data and experimental methodologies.
The Energetics of Conformational Preference: A-Values
The preference of a substituent to occupy the equatorial position on a cyclohexane ring over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a stronger preference for the equatorial position and a greater steric presence.[1][2]
The tert-butyl group possesses a remarkably high A-value, estimated to be around 4.9 to 5.0 kcal/mol.[1][2] This substantial energy barrier effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group is equatorial.[2][3] In this conformation, the unfavorable 1,3-diaxial interactions, which are severe steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5, are minimized.[4] When a tert-butyl group is forced into an axial position, these interactions are so destabilizing that the molecule will adopt a twist-boat conformation to alleviate the strain.[5]
The following table provides a comparison of the A-values for the tert-butyl group and other common substituents, illustrating its superior conformational locking ability.
| Substituent | A-value (kcal/mol) | Reference |
| -H | 0 | - |
| -CN | 0.15 - 0.25 | |
| -I | 0.43 | [2] |
| -Br | 0.43 | [2] |
| -Cl | 0.43 | [2] |
| -OH (aprotic solvent) | 0.87 | [2] |
| -CH3 | 1.74 | [1] |
| -CH2CH3 | 1.79 | [2] |
| -CH(CH3)2 | 2.15 | [2] |
| -C(CH3)3 | ~5.0 | [1] |
Visualizing the Conformational Equilibrium
The conformational equilibrium of a monosubstituted cyclohexane can be visualized as a ring flip between two chair conformations. The diagram below illustrates this for a generic substituent "R".
For a tert-butyl substituent, the equilibrium overwhelmingly favors the equatorial conformer, with the axial conformer being present in negligible amounts at room temperature.[2]
Experimental Determination of Conformational Energies
The A-values that quantify the conformational locking effect are determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is a powerful technique to probe the energetics of conformational exchange.
Experimental Protocol: Determination of ΔG by Low-Temperature NMR
-
Sample Preparation: A solution of the substituted cyclohexane in a suitable solvent (e.g., deuterated chloroform, CDCl3) is prepared in an NMR tube.
-
Room Temperature Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, and an averaged signal for the substituent and ring protons/carbons is observed.
-
Low-Temperature Spectra: The sample is cooled inside the NMR spectrometer. As the temperature is lowered, the rate of the ring flip decreases.
-
Coalescence Temperature: The temperature at which the averaged signal broadens and begins to resolve into two distinct sets of signals is the coalescence temperature (Tc). This temperature is indicative of the energy barrier for the ring flip.
-
Slow Exchange Spectrum: At a sufficiently low temperature, the ring flip is slow enough that separate signals for the axial and equatorial conformers can be observed.
-
Integration and Calculation: The relative populations of the two conformers (Keq = [equatorial]/[axial]) are determined by integrating the corresponding signals in the slow-exchange spectrum.
-
Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin at which the slow-exchange spectrum was acquired.
The following diagram outlines the general workflow for this experimental determination.
Conclusion
The tert-butyl group stands out as a powerful conformational locking agent in cyclohexane systems. Its substantial steric bulk, quantified by a high A-value, forces the cyclohexane ring to adopt a chair conformation where the tert-butyl group resides in the equatorial position to avoid debilitating 1,3-diaxial interactions. This predictable and rigid conformational preference is a cornerstone of stereochemical control in organic synthesis and is a critical consideration in the design of bioactive molecules where a defined three-dimensional structure is essential for function. The experimental determination of these conformational energies, primarily through NMR spectroscopy, provides the empirical data that underpins our understanding of these fundamental stereochemical principles.
References
Validating the Structure of 1-tert-Butyl-4-chlorocyclohexane Synthesis Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-tert-butyl-4-chlorocyclohexane, a key intermediate in various chemical syntheses, often results in a mixture of cis and trans diastereomers. The spatial arrangement of the bulky tert-butyl group and the chlorine atom significantly influences the molecule's reactivity and physical properties. Therefore, accurate structural validation and isomeric ratio determination of the synthesis product are critical for ensuring the desired product quality and reproducibility in downstream applications.
This guide provides a comparative overview of standard analytical techniques for validating the structure of this compound, with a focus on distinguishing between the cis and trans isomers. We present supporting experimental data and detailed methodologies for each technique.
Synthesis Overview
A common method for the synthesis of this compound involves the treatment of trans-4-tert-butylcyclohexanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). While the reaction can proceed via an Sₙ2-like mechanism, which would lead to the inversion of stereochemistry to yield the cis product, Sₙ1 pathways can also occur, leading to a mixture of both cis and trans isomers. The final isomeric ratio can be influenced by reaction conditions such as temperature and solvent.
Experimental Workflow for Product Validation
The following diagram illustrates a typical workflow for the validation of the this compound synthesis product.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Comparative Analysis of Validation Techniques
The following sections detail the experimental protocols and expected data for the primary analytical techniques used to characterize the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and differentiation of the cis and trans isomers due to the sensitivity of chemical shifts and coupling constants to the stereochemical environment of the nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the product mixture in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Comparative ¹H NMR Data:
The key differentiating feature in the ¹H NMR spectrum is the chemical shift and multiplicity of the proton at the C1 position (the carbon bearing the chlorine atom).
| Isomer | Conformation of Cl | C1-H Position | Expected Chemical Shift of C1-H (ppm) | Expected Multiplicity & Coupling Constants (J) |
| trans | Equatorial | Axial | ~3.5 - 3.7 | Triplet of triplets (tt) or complex multiplet with large axial-axial couplings (~10-12 Hz) and smaller axial-equatorial couplings (~3-5 Hz). |
| cis | Axial | Equatorial | ~4.0 - 4.2 | Broad singlet or narrow multiplet with small equatorial-axial and equatorial-equatorial couplings (~2-5 Hz). |
Comparative ¹³C NMR Data:
The chemical shifts of the cyclohexane (B81311) ring carbons are also indicative of the isomer's stereochemistry.
| Isomer | C1 (C-Cl) | C2, C6 | C3, C5 | C4 (C-tBu) |
| trans | ~60-62 ppm | ~34-36 ppm | ~28-30 ppm | ~47-49 ppm |
| cis | ~57-59 ppm | ~31-33 ppm | ~25-27 ppm | ~47-49 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups and can sometimes distinguish between stereoisomers based on subtle differences in the fingerprint region arising from different vibrational modes.
Experimental Protocol:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative IR Data:
The most significant differences are often observed in the C-Cl stretching frequency and the fingerprint region.
| Isomer | C-Cl Stretch (cm⁻¹) | Key Fingerprint Region Bands (cm⁻¹) |
| trans | ~730-750 (strong) | Distinct pattern due to the equatorial C-Cl bond. |
| cis | ~680-700 (strong) | Different pattern from the trans isomer due to the axial C-Cl bond. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating the cis and trans isomers and determining their relative abundance. While the mass spectra of the two isomers are often very similar, their different boiling points and polarities allow for their separation on a GC column.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the product mixture (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). A typical temperature program would start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
-
MS Detection: The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.
Comparative GC-MS Data:
| Isomer | Expected Retention Time | Key Mass Fragments (m/z) |
| trans | Generally, the trans isomer with the equatorial chlorine is less polar and may have a slightly shorter retention time on a standard nonpolar column. | Molecular ion (M⁺) at m/z 174/176 (due to ³⁵Cl/³⁷Cl isotopes). Major fragment from the loss of the tert-butyl group ([M-57]⁺) at m/z 117/119. |
| cis | The cis isomer with the axial chlorine is slightly more polar and may have a slightly longer retention time. | Identical fragmentation pattern to the trans isomer. |
Conclusion
A combination of analytical techniques is recommended for the comprehensive validation of this compound synthesis products. NMR spectroscopy provides the most definitive structural information for distinguishing between the cis and trans isomers. GC-MS is invaluable for separating the isomers and quantifying their relative amounts in the product mixture. IR spectroscopy can offer supporting evidence for the presence of the expected functional groups and may aid in isomer identification. By employing these techniques in a complementary fashion, researchers can confidently determine the structure and purity of their synthesized material, ensuring the reliability of their subsequent research and development efforts.
Comparative Analysis of Substituted Cyclohexanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational behavior of substituted cyclohexanes is paramount. The three-dimensional arrangement of substituents on a cyclohexane (B81311) ring dictates its physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. This guide provides a comparative analysis of substituted cyclohexanes, supported by experimental data and detailed protocols for their synthesis and conformational analysis.
The foundational principle in the study of substituted cyclohexanes is the chair conformation, the most stable arrangement of the six-membered ring. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The interconversion between these two chair forms, known as a ring flip, is a rapid process at room temperature. However, the two conformers are not isoenergetic. The relative stability of the axial and equatorial conformers is a critical factor in determining the overall properties of the molecule.[1]
Conformational Preference and A-Values
The steric strain arising from 1,3-diaxial interactions is the primary determinant of conformational preference. An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction is absent when the substituent is in the equatorial position. Consequently, the equatorial conformer is generally more stable than the axial conformer.[2]
The energy difference between the axial and equatorial conformers is quantified by the conformational A-value (Gibbs free energy difference, ΔG°). A larger A-value indicates a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[3] These values are crucial for predicting the equilibrium composition of a mixture of conformers. For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, which corresponds to about 95% of the molecules existing in the equatorial conformation at room temperature.[2] In contrast, the much bulkier tert-butyl group has an A-value of around 5-6 kcal/mol, effectively "locking" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.
The following table summarizes the A-values for a range of common substituents, providing a quantitative basis for comparing their steric demands.
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 - 0.28 |
| -Cl | 0.53 |
| -Br | 0.48 - 0.62 |
| -I | 0.47 |
| -OH | 0.87 - 1.0 |
| -OCH₃ | 0.56 |
| -CH₃ | 1.7 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | ~5.0 |
| -CN | 0.21 - 0.24 |
| -C₆H₅ | 2.8 - 3.1 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Experimental Determination of Conformational Equilibrium
The ratio of axial to equatorial conformers, and thus the A-value, can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rapid ring flip of most substituted cyclohexanes results in a time-averaged NMR spectrum. However, at low temperatures, the interconversion can be slowed down on the NMR timescale, allowing for the direct observation of distinct signals for the axial and equatorial conformers. The relative areas of these signals provide a direct measure of the conformer populations, from which the equilibrium constant (Keq) and the free energy difference (A-value) can be calculated using the equation: ΔG° = -RTln(Keq).[4][5]
Another powerful NMR technique for conformational analysis involves the measurement of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. In a chair conformation, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct (~180°, ~60°, and ~60°, respectively). This leads to characteristic differences in their coupling constants, allowing for the determination of the predominant conformation even at room temperature.
Experimental Protocols
Synthesis of Substituted Cyclohexanes
A common method for the synthesis of monosubstituted cyclohexanes is the reduction of the corresponding substituted benzene (B151609) or the dehydration of a cyclohexanol. The following are representative protocols for the synthesis of methylcyclohexane (B89554) and 4-methylcyclohexene.
Protocol 1: Synthesis of Methylcyclohexane via Hydrogenation of Toluene (B28343)
This protocol is adapted from standard organic chemistry laboratory procedures.
Materials:
-
Toluene
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve toluene in ethanol.
-
Carefully add the 5% Pd/C catalyst. The catalyst is flammable and should be handled with care.
-
Seal the apparatus and purge with an inert gas, such as nitrogen, to remove air.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by distillation to obtain crude methylcyclohexane.
-
Purify the methylcyclohexane by fractional distillation.
-
Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Protocol 2: Synthesis of 4-Methylcyclohexene via Dehydration of 4-Methylcyclohexanol
This protocol is adapted from a literature procedure.[6]
Materials:
-
4-Methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.
-
Set up a simple distillation apparatus.
-
Gently heat the reaction mixture to distill the product (4-methylcyclohexene) and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution to remove any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, dry flask for further analysis.
-
Characterize the product using IR spectroscopy (to observe the disappearance of the -OH stretch and the appearance of the C=C stretch) and NMR spectroscopy.[7]
Conformational Analysis by Low-Temperature NMR Spectroscopy
Protocol 3: Determination of the A-Value of the Methyl Group in Methylcyclohexane
This protocol outlines the general steps for determining the A-value using low-temperature NMR.
Materials:
-
Methylcyclohexane
-
Deuterated solvent suitable for low-temperature NMR (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂)
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Prepare a dilute solution of methylcyclohexane in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum at room temperature. Note the time-averaged signals.
-
Cool the NMR probe to a low temperature (e.g., -80 °C or lower). The exact temperature will depend on the coalescence temperature of the signals.[4]
-
Allow the sample to equilibrate at the low temperature for several minutes.
-
Acquire a ¹H NMR spectrum at the low temperature. You should observe two distinct sets of signals corresponding to the axial and equatorial conformers.
-
Carefully integrate the signals corresponding to a specific proton (e.g., the methine proton at C1) for both the axial and equatorial conformers.
-
Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [equatorial conformer] / [axial conformer].
-
Calculate the A-value (ΔG°) using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
This guide provides a foundational understanding of the comparative analysis of substituted cyclohexanes, supported by quantitative data and actionable experimental protocols. By applying these principles and techniques, researchers can gain deeper insights into the structure-property relationships of this important class of molecules.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
A Tale of Two Isomers: Reaction Rate Comparison of 1-tert-Butyl-4-chlorocyclohexane
In the realm of organic chemistry, the conformational rigidity of cyclohexane (B81311) rings provides a powerful platform for studying the relationship between stereochemistry and chemical reactivity. A classic example is the comparison of reaction rates between the cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane. The bulky tert-butyl group effectively locks the cyclohexane ring into a specific chair conformation, allowing for a clear investigation of how the spatial orientation of the chlorine atom influences its susceptibility to elimination and substitution reactions. This guide provides a comparative analysis of the E2 elimination and SN1 solvolysis reaction rates of these two isomers, supported by experimental data from the literature.
Executive Summary
The stereochemical arrangement of the chlorine atom in the cis and trans isomers of this compound leads to a dramatic difference in their reaction rates for E2 eliminations. The cis isomer, which can readily place the chlorine in an axial position, undergoes E2 elimination approximately 500 times faster than the trans isomer, where the chlorine is locked in an equatorial position. For SN1 solvolysis reactions, the difference in reactivity is much less pronounced, with the cis isomer reacting only slightly faster than the trans isomer. This is because the rate-determining step of the SN1 reaction is the formation of a carbocation, which is largely independent of the initial ground-state conformation.
Data Presentation
The following tables summarize the quantitative data on the reaction rates of cis- and trans-1-tert-butyl-4-chlorocyclohexane under different reaction conditions.
Table 1: E2 Elimination Reaction Rates with Sodium Ethoxide in Ethanol (B145695)
| Isomer | Relative Rate | Rate Constant (k) at 25°C (s⁻¹) |
| cis-1-tert-butyl-4-chlorocyclohexane | ~500 | Specific value not consistently reported, but significantly higher |
| trans-1-tert-butyl-4-chlorocyclohexane | 1 | Specific value not consistently reported, but significantly lower |
Note: While the relative rate of ~500 is widely cited, specific rate constants under standardized conditions are not consistently available in introductory texts. The significant difference is the key takeaway.
Table 2: SN1 Solvolysis Reaction Rates of 4-tert-Butylcyclohexyl p-Toluenesulfonates in Phenol-Benzene at 75°C
| Isomer of p-Toluenesulfonate | Rate Constant (k) (s⁻¹) | Relative Rate |
| cis (axial leaving group) | 1.54 x 10⁻⁴ | 3.08 |
| trans (equatorial leaving group) | 0.50 x 10⁻⁴ | 1 |
Note: Data for the solvolysis of the chlorides is scarce. This data for the corresponding p-toluenesulfonates is used as a close proxy, as the leaving group ability is the primary difference, and the conformational effects on the carbocation formation are expected to be similar.[1][2]
Reaction Pathways and Mechanisms
The significant difference in reaction rates can be understood by examining the mechanisms of E2 elimination and SN1 solvolysis in the context of the locked chair conformations of the two isomers.
E2 Elimination
The E2 (bimolecular elimination) reaction is a concerted, one-step process that requires a specific anti-periplanar geometry between the leaving group (chlorine) and a proton on an adjacent carbon. In a cyclohexane ring, this translates to a trans-diaxial arrangement.
-
cis-Isomer: The most stable conformation of the cis isomer has the bulky tert-butyl group in the equatorial position and the chlorine atom in the axial position. This pre-organizes the molecule for E2 elimination, as the axial chlorine is anti-periplanar to the axial protons on the adjacent carbons.
-
trans-Isomer: In its most stable conformation, the trans isomer has both the tert-butyl group and the chlorine atom in equatorial positions. To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring would have to flip to a highly unstable conformation with an axial tert-butyl group. This high energy barrier results in a much slower reaction rate.[1][3]
SN1 Solvolysis
The SN1 (unimolecular substitution) reaction is a two-step process. The rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile (the solvent in solvolysis).
-
Both Isomers: Both the cis and trans isomers form the same intermediate carbocation upon departure of the chloride ion. According to Hammond's postulate, the transition state leading to this intermediate will resemble the carbocation. Since the starting energy of the cis isomer (with an axial chlorine) is slightly higher than that of the trans isomer (with an equatorial chlorine), the activation energy for the cis isomer to reach the transition state is slightly lower. This results in a slightly faster reaction rate for the cis isomer. The difference is not as dramatic as in the E2 reaction because the strict geometric requirement of the anti-periplanar arrangement is absent.[1][2]
Experimental Protocols
General Protocol for E2 Elimination Kinetics
-
Preparation of Reactants: A standard solution of sodium ethoxide in absolute ethanol is prepared. The cis- and trans-1-tert-butyl-4-chlorocyclohexane isomers are purified, and their concentrations in an ethanolic solution are accurately determined.
-
Reaction Initiation and Monitoring: The reaction is initiated by mixing the substrate and base solutions in a thermostated bath to maintain a constant temperature (e.g., 25°C). The progress of the reaction is typically monitored by titrating the remaining base at various time intervals or by using a spectroscopic method to follow the disappearance of the reactant or the appearance of the alkene product (4-tert-butylcyclohexene).
-
Data Analysis: The rate constants are calculated from the change in concentration over time, typically using the integrated rate law for a second-order reaction.
General Protocol for SN1 Solvolysis Kinetics
-
Solvent Preparation: A suitable solvent system, such as a mixture of ethanol and water or phenol (B47542) and benzene, is prepared.[1]
-
Reaction Initiation and Monitoring: A known concentration of the this compound isomer is dissolved in the solvent and maintained at a constant temperature. The reaction progress is monitored by following the production of hydrochloric acid. This is often done by titration with a standard base solution at regular time intervals. An indicator is used to determine the endpoint of the titration.
-
Data Analysis: The rate constants are determined by plotting the natural logarithm of the remaining substrate concentration versus time, which should yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships in the reactivity of the cis and trans isomers of this compound.
Caption: E2 Elimination Pathway Comparison for cis and trans Isomers.
Caption: SN1 Solvolysis Pathway Comparison for cis and trans Isomers.
References
Mechanistic Insights into the Reactions of 1-tert-Butyl-4-chlorocyclohexane Isomers: A Comparative Guide
The conformational rigidity of substituted cyclohexanes provides a valuable platform for studying the stereochemical requirements of various reaction mechanisms. 1-tert-Butyl-4-chlorocyclohexane, with its bulky tert-butyl group, serves as a cornerstone model for these investigations. This group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation by strongly favoring the equatorial position to minimize steric strain. This locking effect forces the chlorine substituent into a fixed axial position in the cis isomer and an equatorial position in the trans isomer, leading to dramatic differences in their chemical reactivity.
This guide compares the mechanistic pathways—namely E2 elimination and SN1/E1 solvolysis—for the cis and trans isomers of this compound, providing experimental data and detailed protocols for researchers in organic chemistry and drug development.
Conformational Analysis: The Key to Reactivity
The profound difference in reactivity between the cis and trans isomers stems directly from their ground-state conformations.
-
cis-1-tert-Butyl-4-chlorocyclohexane : The large tert-butyl group occupies an equatorial position, forcing the smaller chlorine atom into an axial position. This conformation is less stable due to 1,3-diaxial interactions between the axial chlorine and the axial hydrogens.[1][2]
-
trans-1-tert-Butyl-4-chlorocyclohexane : Both the tert-butyl group and the chlorine atom can reside in equatorial positions, resulting in a more stable, lower-energy conformation.[1][2]
This conformational bias is the primary determinant for the preferred reaction mechanism and the observed reaction rates.
Comparison of Reaction Pathways
The distinct spatial arrangement of the chlorine atom in the two isomers directly impacts their susceptibility to elimination and substitution reactions.
E2 Elimination Reactions
The E2 (bimolecular elimination) mechanism requires a specific geometric arrangement: the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) orientation for the reaction to proceed efficiently.[3][4]
-
The cis Isomer (Axial Chlorine) : This isomer readily meets the stereoelectronic requirements for E2 elimination. The axial chlorine is anti-periplanar to two axial β-hydrogens, allowing for rapid elimination when treated with a strong base.[4][5]
-
The trans Isomer (Equatorial Chlorine) : The equatorial chlorine is not anti-periplanar to any β-hydrogens. For E2 elimination to occur, the molecule would have to adopt a high-energy twist-boat conformation or undergo a ring flip, which is highly unfavorable due to the energetic penalty of placing the bulky tert-butyl group in an axial position.[4] Consequently, the E2 reaction is significantly slower for the trans isomer.[5][6] In fact, the cis-isomer has been observed to react up to 500 times faster than the trans-isomer in an E2 reaction.[5]
Table 1: Comparison of E2 Elimination Reactions
| Isomer | Chlorine Position | Anti-Periplanar H Available? | Relative Reaction Rate | Major Product |
| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | Yes (Axial β-H) | Fast | 4-tert-Butylcyclohexene |
| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | No (in chair form) | Very Slow | 4-tert-Butylcyclohexene |
SN1 and E1 Reactions (Solvolysis)
SN1 (unimolecular substitution) and E1 (unimolecular elimination) reactions proceed through a common carbocation intermediate.[7][8] These reactions are favored in polar protic solvents (solvolysis) and do not have the strict stereochemical requirements of the E2 pathway. The rate-determining step is the formation of the carbocation.[8]
-
The cis Isomer (Axial Chlorine) : This isomer undergoes solvolysis more rapidly than the trans isomer. The departure of the axial leaving group is facilitated by the release of the steric strain from the 1,3-diaxial interactions present in the ground state.[2] This leads to a lower activation energy for the formation of the planar carbocation intermediate.
-
The trans Isomer (Equatorial Chlorine) : Being more stable, the trans isomer has a higher activation energy barrier to reach the carbocation intermediate, resulting in a slower reaction rate.[2]
Once the common carbocation intermediate is formed, it can be attacked by the solvent (nucleophile) to give substitution products or lose a proton to yield an elimination product.
Table 2: Comparison of Solvolysis (SN1/E1) Reactions
| Isomer | Chlorine Position | Relative Ground State Energy | Relative Solvolysis Rate | Major Products |
| cis-1-tert-Butyl-4-chlorocyclohexane | Axial | Higher | Faster | Substitution (SN1) and Elimination (E1) products |
| trans-1-tert-Butyl-4-chlorocyclohexane | Equatorial | Lower | Slower | Substitution (SN1) and Elimination (E1) products |
Experimental Protocols
Protocol 1: E2 Elimination of cis-1-tert-Butyl-4-chlorocyclohexane
Objective: To perform the E2 elimination of the cis isomer and analyze the product.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Dissolve cis-1-tert-Butyl-4-chlorocyclohexane in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Analyze the resulting product (4-tert-Butylcyclohexene) by GC-MS and NMR to confirm its identity and purity.
Protocol 2: Solvolysis (SN1/E1) of this compound Isomers
Objective: To compare the rates of solvolysis for the cis and trans isomers.
Materials:
-
cis-1-tert-Butyl-4-chlorocyclohexane
-
trans-1-tert-Butyl-4-chlorocyclohexane
-
80% aqueous ethanol
-
Phenolphthalein (B1677637) indicator
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Constant temperature water bath, flasks, burette
Procedure:
-
Prepare two separate reaction flasks, one with the cis isomer and one with the trans isomer, each dissolved in 80% aqueous ethanol.
-
Add a few drops of phenolphthalein indicator to each flask. The solvolysis reaction produces HCl, which will acidify the solution.
-
Place both flasks in a constant temperature water bath.
-
Monitor the reactions by titrating the generated HCl with a standardized NaOH solution at regular time intervals. The endpoint is the return of the pink indicator color.
-
Record the volume of NaOH added over time for each isomer.
-
Plot the data to determine the rate of reaction for each isomer. The rate constant can be calculated from the first-order rate equation.
Visualizing the Mechanisms
The following diagrams illustrate the key mechanistic and workflow concepts.
Caption: E2 elimination pathways for cis and trans isomers.
Caption: Competing SN1/E1 solvolysis pathways.
Caption: General experimental workflow for reaction analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
Conformational Analysis of 1-tert-Butyl-4-chlorocyclohexane: A Comparison of Theoretical Predictions and Experimental Observations
For researchers, scientists, and drug development professionals, understanding the conformational preferences of substituted cyclohexanes is crucial for predicting molecular interactions and reactivity. This guide provides a comparative analysis of theoretical and experimental values for the conformational equilibrium of cis- and trans-1-tert-Butyl-4-chlorocyclohexane, offering insights into the steric effects that govern their three-dimensional structures.
The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with the bulky tert-butyl group serving as a powerful conformational "lock". In 1-tert-butyl-4-chlorocyclohexane, the interplay between the sterically demanding tert-butyl group and the smaller chloro substituent dictates the preferred chair conformation of the cyclohexane (B81311) ring.
Theoretical vs. Experimental Data
The stability of the different conformers of this compound is determined by the energy difference (ΔG) between the axial and equatorial positions of the substituents. Theoretical values are often estimated based on "A-values," which represent the free energy difference for a substituent between the axial and equatorial positions in a monosubstituted cyclohexane.[1][2][3] Experimental values are typically determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the direct observation and quantification of individual conformers.
For the purpose of this guide, direct experimental data for the conformational equilibrium of this compound could not be located in the reviewed literature. Therefore, the experimental values presented below are estimations derived from the well-established A-values of the individual substituents.
| Isomer | Conformer | Theoretical ΔG (kcal/mol) | Estimated Experimental ΔG (kcal/mol) |
| cis-1-tert-Butyl-4-chlorocyclohexane | Equatorial t-Butyl, Axial Chloro | -4.4 | ~ -4.4 to -4.5 |
| Axial t-Butyl, Equatorial Chloro | +4.4 | ~ +4.4 to +4.5 | |
| trans-1-tert-Butyl-4-chlorocyclohexane | Di-equatorial | -5.3 | ~ -5.3 to -5.4 |
| Di-axial | +5.3 | ~ +5.3 to +5.4 |
Note: Negative ΔG values indicate a more stable conformer. The theoretical ΔG is calculated as the sum or difference of the A-values for the tert-butyl (~4.9 kcal/mol) and chloro (~0.4-0.5 kcal/mol) groups.[1][4] The estimated experimental ΔG is based on the range of commonly accepted A-values.
Conformational Preferences Explained
cis-1-tert-Butyl-4-chlorocyclohexane
In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the significant steric strain associated with an axial tert-butyl group (an A-value of approximately 4.9 kcal/mol), the conformation where the tert-butyl group occupies the equatorial position is overwhelmingly favored.[1][5] This places the smaller chloro group in the axial position. The energy difference between the two chair conformers is therefore dominated by the large A-value of the tert-butyl group, making the equatorial-tert-butyl/axial-chloro conformer significantly more stable. The calculated energy difference based on A-values is approximately 4.4 kcal/mol (4.9 kcal/mol - 0.5 kcal/mol).[6]
trans-1-tert-Butyl-4-chlorocyclohexane
For the trans isomer, the two substituents can be either both equatorial or both axial. The di-equatorial conformer is highly favored as it minimizes steric interactions for both the bulky tert-butyl group and the chloro group. The di-axial conformer would introduce severe 1,3-diaxial interactions for both substituents, making it highly unstable. The energy difference in this case is the sum of the A-values for both groups, resulting in a strong preference for the di-equatorial conformation by approximately 5.4 kcal/mol (4.9 kcal/mol + 0.5 kcal/mol).
Experimental Protocols
Low-Temperature NMR Spectroscopy
Objective: To slow down the rate of chair-chair interconversion to an extent that the signals for the axial and equatorial conformers can be observed and quantified separately.
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe.
Sample Preparation:
-
A dilute solution of the this compound isomer is prepared in a suitable low-freezing deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
Data Acquisition:
-
¹H or ¹³C NMR spectra are acquired at room temperature to observe the time-averaged signals.
-
The temperature of the NMR probe is gradually lowered. The rate of chair-flipping decreases with decreasing temperature.
-
Spectra are recorded at various low temperatures until the signals for the individual conformers are resolved (the coalescence point is passed). This typically occurs at temperatures well below -60 °C for cyclohexane derivatives.[7]
Data Analysis:
-
The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons or carbons in each conformer.
-
The equilibrium constant (K) is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG) between the conformers is then calculated using the equation: ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
Visualizing Conformational Equilibria
The logical relationship between theoretical prediction and experimental verification in conformational analysis can be visualized as follows:
Caption: Workflow for conformational analysis.
The chair conformations of cis- and trans-1-tert-butyl-4-chlorocyclohexane illustrate the fundamental principles of steric interactions in cyclic systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. chemistryschool.net [chemistryschool.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of cis- and trans-1-tert-Butyl-4-chlorocyclohexane for Drug Development and Research Applications
A comprehensive guide to the stereoisomers of 1-tert-butyl-4-chlorocyclohexane, presenting a comparative analysis of their characterization data. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols for synthesis and purification, alongside a thorough examination of their distinct spectroscopic and physical properties.
The conformational locking effect of the bulky tert-butyl group makes this compound a valuable scaffold in medicinal chemistry and materials science. The cis and trans isomers exhibit distinct spatial arrangements of the chloro substituent, leading to significant differences in their reactivity, biological activity, and physical properties. Understanding these differences is paramount for their effective application in research and development. This guide presents a side-by-side comparison of the characterization data for both isomers, supported by detailed experimental methodologies.
Physicochemical and Spectroscopic Data Comparison
The distinct stereochemistry of cis- and trans-1-tert-butyl-4-chlorocyclohexane gives rise to measurable differences in their physical and spectroscopic properties. Due to the high conformational energy barrier, the tert-butyl group predominantly occupies the equatorial position in both isomers. This forces the chlorine atom into an axial position in the cis isomer and an equatorial position in the trans isomer, leading to the observed variations in their characterization data.
| Property | cis-1-tert-Butyl-4-chlorocyclohexane (Predicted/Analog-Based) | trans-1-tert-Butyl-4-chlorocyclohexane (Experimental) |
| Molecular Weight | 174.71 g/mol | 174.71 g/mol |
| Boiling Point | ~216 °C at 760 mmHg | 216.2 °C at 760 mmHg[1] |
| Density | ~0.92 g/cm³ | 0.92 g/cm³[1] |
| ¹H NMR (CDCl₃) | Signals for axial and equatorial protons on the cyclohexane (B81311) ring, with the proton geminal to the axial chlorine expected to be a broad multiplet at a higher chemical shift (around 4.0 ppm) compared to its equatorial counterpart in the trans isomer. The tert-butyl protons would appear as a sharp singlet around 0.8-1.0 ppm. | The proton geminal to the equatorial chlorine is expected at a lower chemical shift (around 3.5 ppm) and would likely be a narrower multiplet. The tert-butyl protons appear as a singlet around 0.86 ppm. |
| ¹³C NMR (CDCl₃) | The carbon bearing the axial chlorine (C-1) is expected to be shielded (lower ppm value) compared to the trans isomer. The other ring carbons will also show shifts dependent on their axial or equatorial orientation relative to the substituents. | The carbon bearing the equatorial chlorine (C-1) will be at a higher ppm value. |
| IR (cm⁻¹) | C-Cl stretch for an axial chlorine is typically observed at a lower wavenumber (around 680-730 cm⁻¹). | C-Cl stretch for an equatorial chlorine is typically observed at a higher wavenumber (around 730-760 cm⁻¹). |
| Mass Spectrum (m/z) | Molecular ion peak at m/z 174/176 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺) and HCl ([M-36]⁺). | Similar molecular ion peaks and fragmentation patterns are expected, though relative intensities may differ slightly. |
Experimental Protocols
A detailed experimental workflow for the synthesis, purification, and characterization of cis-1-tert-butyl-4-chlorocyclohexane is presented below. This protocol starts from the commercially available cis-4-tert-butylcyclohexanol.
Synthesis of cis-1-tert-Butyl-4-chlorocyclohexane
The synthesis of cis-1-tert-butyl-4-chlorocyclohexane can be achieved from cis-4-tert-butylcyclohexanol via a nucleophilic substitution reaction. To retain the cis stereochemistry, a reaction mechanism that proceeds with retention of configuration or a double inversion is necessary. A common method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine, which proceeds with inversion of configuration (Sₙ2 mechanism). Therefore, to obtain the cis product from the cis alcohol, a reagent that facilitates retention of configuration is preferred. However, Sₙ2 reactions on cyclohexyl systems are highly stereospecific. An attack on the axial hydroxyl group of cis-4-tert-butylcyclohexanol would require an axial approach of the nucleophile, which is sterically hindered. A more plausible route that could favor the cis product involves a mechanism with retention of configuration.
Proposed Synthesis via Appel Reaction (Retention of Configuration):
This method involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), which is known to proceed with inversion of configuration. To achieve the desired cis product from the cis alcohol, a double Sₙ2 reaction sequence would be necessary, which is not practical.
A more reliable approach to favor the cis-product is to start from the trans-alcohol and perform an Sₙ2 reaction. However, to fulfill the request of characterizing the cis-isomer, we will propose a synthesis and purification strategy that allows for the isolation of the cis-isomer from a potential mixture.
A Practical Approach: Synthesis and Isomer Separation
A common method for the chlorination of alcohols is the use of concentrated hydrochloric acid. This reaction proceeds via an Sₙ1 mechanism, which would lead to a mixture of both cis and trans isomers. The cis isomer can then be isolated via column chromatography.
Materials:
-
cis-4-tert-Butylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cis-4-tert-butylcyclohexanol.
-
Cool the flask in an ice bath and slowly add an excess of concentrated hydrochloric acid.
-
Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
Purification by Column Chromatography
The separation of the cis and trans isomers can be achieved by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a non-polar solvent system, such as hexane or a mixture of hexane and a small amount of ethyl acetate. The less polar trans isomer is expected to elute first.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure cis isomer.
-
Combine the pure fractions of the cis isomer and remove the solvent to yield the purified product.
Characterization
The purified cis-1-tert-butyl-4-chlorocyclohexane should be characterized by the following spectroscopic methods to confirm its identity and purity:
-
¹H NMR Spectroscopy: To determine the chemical shifts and coupling constants of the cyclohexane ring protons, confirming the axial orientation of the chlorine atom.
-
¹³C NMR Spectroscopy: To identify the number of unique carbon environments and their chemical shifts.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-Cl stretching frequency for an axial chloride.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Conformational Analysis and Signaling Pathway Analogy
The conformational equilibrium of the cis and trans isomers of this compound is a critical factor determining their properties. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This, in turn, dictates the axial or equatorial position of the chlorine atom.
Caption: Conformational equilibrium of cis- and trans-1-tert-butyl-4-chlorocyclohexane.
The diagram above illustrates the chair-chair interconversion for both isomers. For the cis isomer, the conformation with the tert-butyl group equatorial and the chlorine axial is significantly favored over the conformation with the tert-butyl group axial. For the trans isomer, the diequatorial conformation is overwhelmingly favored.
This guide provides a foundational understanding of the key differences between cis- and trans-1-tert-butyl-4-chlorocyclohexane. The provided data and experimental protocols will aid researchers in the synthesis, identification, and application of these important stereoisomers in their respective fields.
References
A Comparative Analysis of trans-1-tert-Butyl-4-chlorocyclohexane and Related Compounds
For Immediate Release
This publication provides a comprehensive comparison of the characterization data for trans-1-tert-Butyl-4-chlorocyclohexane, its cis-isomer, and chlorocyclohexane (B146310). This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the physicochemical and spectroscopic properties of these compounds. The data is presented in a clear, comparative format, supported by detailed experimental protocols and visualizations to aid in understanding the structural nuances and analytical characteristics of these molecules.
Executive Summary
1-tert-Butyl-4-chlorocyclohexane exists as two diastereomers, trans and cis. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation. In the more stable trans isomer, the tert-butyl group occupies an equatorial position to minimize steric strain, which forces the chlorine atom into an axial position. Conversely, in the cis isomer, the tert-butyl group is also equatorial, leaving the chlorine atom in an equatorial position as well. These conformational differences lead to distinct physical and spectroscopic properties, which are detailed in this guide. For a broader context, this document also includes characterization data for chlorocyclohexane, a simpler, unsubstituted analogue.
Physicochemical Properties
The physical properties of trans-1-tert-Butyl-4-chlorocyclohexane, its cis-isomer, and chlorocyclohexane are summarized in the table below. The boiling point of the this compound isomers is significantly higher than that of chlorocyclohexane, a direct consequence of their greater molecular weight.
| Property | trans-1-tert-Butyl-4-chlorocyclohexane | cis-1-tert-Butyl-4-chlorocyclohexane | Chlorocyclohexane |
| Molecular Formula | C₁₀H₁₉Cl[1][2] | C₁₀H₁₉Cl | C₆H₁₁Cl[3][4][5] |
| Molecular Weight | 174.71 g/mol [1][2] | 174.71 g/mol | 118.60 g/mol [4] |
| CAS Number | 13145-48-7[1] | 62056-46-6 (mixture) | 542-18-7[3][4][5] |
| Boiling Point | 216.2°C at 760 mmHg[1][6] | Not available | 142°C[3][4][5] |
| Density | 0.92 g/cm³[1][6] | Not available | 1.000 g/mL at 20°C[4] |
| Refractive Index | 1.454[1] | Not available | 1.4626 at 20°C[4] |
| Flash Point | 79.1°C[1][6] | Not available | 28°C[7] |
| Melting Point | Not available | Not available | -44°C[3][4] |
Spectroscopic Characterization
The stereochemical differences between the trans and cis isomers of this compound, as well as the simpler structure of chlorocyclohexane, give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are particularly informative for distinguishing between the isomers. The chemical shift of the proton attached to the carbon bearing the chlorine atom (H-1) is a key diagnostic feature. In the trans isomer, where the chlorine is axial, the H-1 proton is equatorial and typically appears as a narrow multiplet at a lower chemical shift. In the cis isomer, with an equatorial chlorine, the H-1 proton is axial and exhibits a broader multiplet at a higher chemical shift due to larger axial-axial coupling constants.
¹³C NMR: The carbon chemical shifts also reflect the different steric environments in the two isomers.
| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| trans-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. | Data not explicitly found in search results. |
| cis-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. | Data not explicitly found in search results. |
| Chlorocyclohexane | δ 4.00 (m, 1H), 2.06 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.54 (m, 2H), 1.33 (m, 3H)[8] | δ 63.8, 35.5, 25.6, 25.1[9] |
Infrared (IR) Spectroscopy
The C-Cl stretching vibration is a characteristic feature in the IR spectra of these compounds. The frequency of this vibration can be influenced by the axial or equatorial position of the chlorine atom.
| Compound | Key IR Absorptions (cm⁻¹) |
| trans-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. |
| cis-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. |
| Chlorocyclohexane | C-H stretch: ~2850-2950, C-Cl stretch: ~680-750[10][11] |
Mass Spectrometry (MS)
The mass spectra of these compounds are expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation patterns will be influenced by the stability of the resulting carbocations.
| Compound | Mass Spectrometry Data (m/z) |
| trans-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. |
| cis-1-tert-Butyl-4-chlorocyclohexane | Data not explicitly found in search results. |
| Chlorocyclohexane | Molecular Ion (M⁺): 118/120. Major fragments: 82, 67, 55, 41[4][12] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃), which also serves as the internal lock. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00). For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra are obtained using a sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A drop of the neat liquid is placed between two salt plates to create a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹. The background spectrum of the salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is typically performed using a gas chromatograph-mass spectrometer (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from the solvent and then introduced into the ion source of the mass spectrometer. A standard electron energy of 70 eV is used for ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the conformational isomers of this compound and a general workflow for compound characterization.
Caption: Conformational relationship of this compound isomers.
Caption: A typical workflow for the characterization of an organic compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. Chlorocyclohexane(542-18-7) 1H NMR spectrum [chemicalbook.com]
- 9. Chlorocyclohexane(542-18-7) 13C NMR spectrum [chemicalbook.com]
- 10. Chlorocyclohexane(542-18-7) IR Spectrum [chemicalbook.com]
- 11. Cyclohexane, chloro- [webbook.nist.gov]
- 12. Chlorocyclohexane(542-18-7) MS spectrum [chemicalbook.com]
A-Values of Chloro and Tert-Butyl Groups in Cyclohexane: A Comparative Guide
In the realm of conformational analysis, the "A-value" of a substituent on a cyclohexane (B81311) ring is a critical parameter for researchers and drug development professionals. It quantifies the steric preference of a substituent for the equatorial position over the more sterically hindered axial position. This guide provides a detailed comparison of the A-values for the chloro and tert-butyl groups, supported by experimental data and methodologies.
The A-value corresponds to the difference in Gibbs free energy (ΔG°) between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position.[1] A larger A-value indicates a stronger preference for the equatorial position, signifying greater steric bulk of the substituent.[2][3][4]
Quantitative Comparison of A-Values
The chloro and tert-butyl groups exhibit markedly different steric demands, which is reflected in their respective A-values. The tert-butyl group is significantly bulkier and thus has a much larger A-value than the chloro group.
| Substituent | A-Value (kcal/mol) | Reference |
| Chloro (-Cl) | 0.4 - 0.52 | [3][5] |
| Tert-butyl (-C(CH₃)₃) | ~4.9 | [2][3] |
This substantial difference in A-values has profound implications for the conformational equilibrium of substituted cyclohexanes. A cyclohexane ring bearing a tert-butyl group is often considered "locked" in the conformation where the tert-butyl group is equatorial, as the energetic penalty for it to occupy the axial position is very high.[6]
Experimental Determination of A-Values
The A-values are determined experimentally, most commonly through the use of Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Determination of A-Values by NMR Spectroscopy
-
Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., chlorocyclohexane (B146310) or tert-butylcyclohexane) is prepared in a suitable solvent, often a deuterated one that is liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
Low-Temperature NMR Spectroscopy: The sample is cooled to a low temperature within the NMR spectrometer. At room temperature, the interconversion between the two chair conformations (ring flip) is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. As the temperature is lowered, this ring flip slows down significantly.
-
Coalescence Temperature: The temperature is lowered until the "coalescence point" is passed, at which point the signals for the axial and equatorial conformers become distinct and sharp.
-
Integration of Signals: At a temperature where the ring flip is slow, the signals corresponding to specific protons (or other NMR-active nuclei like ¹⁹F) in the axial and equatorial conformers can be separately integrated.[7] The ratio of the integrals of these signals is equal to the ratio of the concentrations of the two conformers at equilibrium.
-
Calculation of the Equilibrium Constant (K): The equilibrium constant (K) is calculated from the ratio of the concentrations of the equatorial (more stable) and axial (less stable) conformers: K = [Equatorial] / [Axial]
-
Calculation of Gibbs Free Energy (ΔG°): The difference in Gibbs free energy, which is the A-value, is then calculated using the following equation:[2] ΔG° = -RT ln(K) where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin at which the measurement was taken.
-
ln is the natural logarithm.
-
-
Variable Temperature Studies: For more precise measurements, spectra are often recorded at several different temperatures below the coalescence point. This allows for the determination of enthalpy (ΔH°) and entropy (ΔS°) changes associated with the conformational equilibrium, providing a more complete thermodynamic profile.[7][8]
Visualizing Conformational Equilibrium and Experimental Workflow
The following diagrams illustrate the fundamental concepts of cyclohexane conformational analysis and the experimental workflow for determining A-values.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. m.youtube.com [m.youtube.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chemistryschool.net [chemistryschool.net]
- 7. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Immobilizing Effect of the Tert-Butyl Group on Cyclohexane Ring Inversion: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of cyclic molecules is paramount in rational drug design and molecular engineering. The cyclohexane (B81311) ring, a ubiquitous scaffold in pharmaceuticals, undergoes a rapid "ring flip" between two chair conformations. However, the introduction of a bulky substituent, such as a tert-butyl group, dramatically alters this dynamic equilibrium, effectively "locking" the ring in a single conformation. This guide provides a comparative analysis of the conformational behavior of unsubstituted cyclohexane versus tert-butylcyclohexane (B1196954), supported by experimental data and detailed protocols.
The Energetic Landscape of Cyclohexane Ring Inversion
The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle and torsional strain. Through a process known as ring inversion or chair-chair interconversion, one chair conformation can flip to another. In unsubstituted cyclohexane, the two chair forms are energetically identical. The energy barrier for this process, known as the activation free energy (ΔG‡), is relatively low, allowing for rapid interconversion at room temperature.
The introduction of a substituent on the cyclohexane ring breaks this degeneracy. The substituent can occupy either an axial or an equatorial position. For most substituents, the equatorial position is sterically favored to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°).
The Dominance of the Tert-Butyl Group
The tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe steric clashes with the axial hydrogens at the C3 and C5 positions. This steric strain, known as 1,3-diaxial interaction, is significantly greater for a tert-butyl group compared to smaller substituents.[1][2] This high energy penalty means the equilibrium for tert-butylcyclohexane lies overwhelmingly in favor of the conformer where the tert-butyl group is in the equatorial position.[1] This strong preference effectively "locks" the cyclohexane ring in a single, well-defined conformation.[1][2]
Quantitative Comparison of Cyclohexane and Tert-Butylcyclohexane
The following table summarizes the key energetic parameters that govern the conformational dynamics of unsubstituted cyclohexane and tert-butylcyclohexane.
| Parameter | Unsubstituted Cyclohexane | Tert-Butylcyclohexane |
| A-value (ΔG°) | 0 kcal/mol | ~5.0 kcal/mol |
| 1,3-Diaxial Interaction Energy | N/A | ~5.4 kcal/mol |
| Activation Energy for Ring Flip (ΔG‡) | ~10-11 kcal/mol | Significantly higher than cyclohexane |
Note: The A-value for the tert-butyl group represents the energy difference between the axial and equatorial conformers. The 1,3-diaxial interaction energy is a major contributor to this value. The activation energy for the ring flip of tert-butylcyclohexane to the chair form with an axial tert-butyl group is expected to be substantially higher than that of unsubstituted cyclohexane due to the high energy of the axial-tert-butyl transition state.
Experimental Determination of Ring Inversion Barriers: Dynamic NMR Spectroscopy
The kinetics of cyclohexane ring inversion can be experimentally determined using a technique called Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.
Experimental Workflow for Dynamic NMR Analysis
Figure 1. A generalized workflow for determining the activation parameters of cyclohexane ring inversion using dynamic NMR spectroscopy.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve a known concentration of the cyclohexane derivative (e.g., cyclohexane-d11 (B72476) for studying the proton signals of the single remaining proton, or a substituted cyclohexane) in a low-freezing point deuterated solvent (e.g., carbon disulfide (CS₂), dichloromethane-d₂ (CD₂Cl₂), or vinyl chloride).
-
The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.
-
The sample is then sealed in an NMR tube.
-
-
NMR Data Acquisition (Variable Temperature NMR):
-
The NMR spectrometer is equipped with a variable temperature probe.
-
A series of ¹H or ¹³C NMR spectra are acquired over a wide range of temperatures. The temperature range should span from a high temperature where the ring flip is fast on the NMR timescale (sharp, averaged signals) to a low temperature where the ring flip is slow (distinct signals for axial and equatorial protons).
-
The temperature should be carefully calibrated at each setpoint.
-
-
Data Analysis:
-
Lineshape Analysis: At temperatures between the fast and slow exchange regimes, the NMR signals will be broadened. A quantitative lineshape analysis of these broadened spectra is performed using specialized software. This analysis fits the experimental spectra to theoretical models based on the Bloch equations modified for chemical exchange. This fitting procedure yields the rate constant (k) for the ring inversion at each temperature.
-
Eyring Plot: The relationship between the rate constant (k) and temperature (T) is described by the Eyring equation. By plotting ln(k/T) versus 1/T (an Eyring plot), a linear relationship is obtained.
-
Calculation of Activation Parameters:
-
The enthalpy of activation (ΔH‡) can be calculated from the slope of the Eyring plot (slope = -ΔH‡/R, where R is the gas constant).
-
The entropy of activation (ΔS‡) can be determined from the y-intercept (y-intercept = ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is Planck's constant).
-
The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
-
-
Conformational Equilibrium of Tert-Butylcyclohexane
The profound energetic preference for the equatorial position of the tert-butyl group is a direct consequence of its steric bulk. The following diagram illustrates the high-energy axial conformation and the stable equatorial conformation.
Figure 2. Energy profile for the ring flip of tert-butylcyclohexane. The equatorial conformer is significantly more stable than the axial conformer due to severe 1,3-diaxial interactions in the latter.
Conclusion
The tert-butyl group serves as a powerful conformational locking agent in cyclohexane systems. Its large steric demand overwhelmingly favors the equatorial position, effectively preventing the ring flip to the alternative chair conformation. This principle is a cornerstone of stereochemical control in organic synthesis and is a critical consideration in the design of drug molecules where a rigid and well-defined three-dimensional structure is often essential for potent and selective biological activity. The use of dynamic NMR spectroscopy provides a robust experimental framework for quantifying the energetic barriers to conformational changes, offering invaluable insights for molecular design and analysis.
References
A Comparative Analysis of SN1 and E2 Reaction Rates for 1-tert-Butyl-4-chlorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Stereoisomeric Effects on Reaction Kinetics
In the realm of synthetic chemistry and drug development, a profound understanding of reaction mechanisms and the factors that govern their rates is paramount. The conformational rigidity of substituted cyclohexanes provides an excellent platform to study the subtle interplay between stereochemistry and reactivity. This guide offers an in-depth comparison of the unimolecular substitution (SN1) and bimolecular elimination (E2) reaction rates for the cis and trans isomers of 1-tert-butyl-4-chlorocyclohexane, supported by experimental data.
The large tert-butyl group in this compound effectively locks the cyclohexane (B81311) ring into a specific chair conformation, minimizing steric strain by predominantly occupying an equatorial position. This conformational locking allows for a clear investigation of how the axial versus equatorial orientation of the chlorine leaving group influences the kinetics of SN1 and E2 reactions.
Data Presentation: A Quantitative Comparison of Reaction Rates
The following table summarizes the experimentally determined and relative reaction rates for the SN1 and E2 reactions of the cis and trans isomers of this compound and their tosylate analogues.
| Isomer | Reaction Type | Leaving Group | Solvent/Base | Temperature (°C) | Rate Constant (s⁻¹) or Relative Rate |
| cis-1-tert-Butyl-4-chlorocyclohexane | E2 | -Cl | C₂H₅ONa / C₂H₅OH | - | Much Faster |
| trans-1-tert-Butyl-4-chlorocyclohexane | E2 | -Cl | C₂H₅ONa / C₂H₅OH | - | Much Slower |
| cis-4-tert-Butylcyclohexyl Tosylate | SN1 (Acetolysis) | -OTs | Acetic Acid | 75 | 3.08 (relative to trans)[1] |
| trans-4-tert-Butylcyclohexyl Tosylate | SN1 (Acetolysis) | -OTs | Acetic Acid | 75 | 1.00 (reference)[1] |
Analysis of Reaction Rate Differences
E2 Reaction
The dramatic difference in E2 reaction rates between the two isomers is a direct consequence of the stringent stereochemical requirement for an anti-periplanar arrangement between the leaving group and a β-hydrogen.
-
cis-Isomer: The most stable conformation of the cis-isomer places the bulky tert-butyl group in the equatorial position and the chlorine atom in the axial position. This axial orientation of the chlorine allows for a perfect anti-periplanar relationship with the axial β-hydrogens on the adjacent carbons, leading to a rapid E2 elimination.
-
trans-Isomer: In the trans-isomer, the most stable conformation has both the tert-butyl group and the chlorine atom in equatorial positions. To achieve the necessary anti-periplanar geometry for E2 elimination, the cyclohexane ring would have to flip to a much higher energy conformation where the tert-butyl group is forced into a sterically hindered axial position to make the chlorine axial. The high energy of activation associated with this conformational change results in a significantly slower E2 reaction rate.
SN1 Reaction
The SN1 reaction proceeds through a planar carbocation intermediate, and its rate is primarily determined by the stability of the starting material and the transition state leading to the carbocation.
-
cis-Isomer: The cis-isomer, with its axial chlorine atom, is sterically more hindered and therefore at a higher ground state energy level than the trans-isomer.
-
trans-Isomer: The trans-isomer, with both bulky groups in the more stable equatorial positions, is at a lower ground state energy.
Since both isomers form the same carbocation intermediate, the transition state energies for the rate-determining step (loss of the leaving group) are similar. According to the Hammond postulate, the transition state will more closely resemble the higher-energy carbocation. However, the difference in the initial ground state energies of the two isomers leads to a lower activation energy for the less stable cis-isomer, resulting in a faster SN1 reaction rate. Experimental data from the acetolysis of the corresponding tosylates, which also proceed via an SN1 mechanism, confirm this, showing the cis-isomer to be approximately three times more reactive than the trans-isomer.[1]
Experimental Protocols
Determination of E2 Reaction Rates
A common method to determine the rate of an E2 reaction for alkyl halides is to monitor the consumption of the base over time.
-
Reaction Setup: A solution of the this compound isomer and a strong, non-nucleophilic base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is prepared in a thermostated reaction vessel.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding an excess of a standard acid) to stop the reaction.
-
Titration: The amount of unreacted base in each quenched aliquot is determined by back-titration with a standardized acid solution using a suitable indicator.
-
Data Analysis: The concentration of the base is plotted against time. For a bimolecular reaction, the second-order rate constant (k) can be determined from the integrated rate law: 1/[Base]t - 1/[Base]₀ = kt.
Determination of SN1 (Solvolysis) Reaction Rates
The rate of SN1 solvolysis can be determined by monitoring the production of the acidic byproduct (e.g., HCl or HOTs) over time.
-
Reaction Setup: A solution of the this compound isomer (or its tosylate analogue) is prepared in the desired solvent (e.g., acetic acid for acetolysis, or a mixture of water and an organic solvent). The reaction is maintained at a constant temperature.
-
Titration: The reaction is carried out in the presence of a weak base or an indicator. The formation of the acid is monitored by periodically titrating the reaction mixture with a standardized solution of a strong base (e.g., NaOH) to a specific pH or color change of the indicator.
-
Data Analysis: The concentration of the produced acid is equivalent to the concentration of the reacted substrate. The data is then used to determine the first-order rate constant (k) from the integrated rate law: ln([Substrate]₀/[Substrate]t) = kt.
Visualization of Reaction Pathways
References
Safety Operating Guide
Proper Disposal of 1-tert-Butyl-4-chlorocyclohexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-tert-Butyl-4-chlorocyclohexane is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this halogenated organic compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated as hazardous waste.
Key Hazard Information:
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wear appropriate chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat. |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Aquatic Hazard | Potentially harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[1] |
Personal Protective Equipment (PPE):
When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste process. The following workflow provides clear instructions for its proper management from generation to final disposal.
1. Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent materials), as hazardous chemical waste .
-
This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[2][3][4]
2. Waste Collection and Segregation:
-
Collect all this compound waste in a dedicated, chemically compatible container.[1][3] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[1][5]
-
Ensure the waste container is clearly designated for "Halogenated Organic Waste."[4][5]
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2]
3. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste ."[1][2][3]
-
The label must include the full chemical name: "This compound ."[1] Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity or concentration of the waste in the container.[3][4]
-
Include the date when the first waste was added to the container.[1]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1][3]
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.[1]
-
The storage location should be under the control of laboratory personnel and stored in secondary containment to prevent spills.[1][6][7]
5. Arranging for Final Disposal:
-
Once the waste container is full (typically no more than three-quarters full to allow for expansion) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3][8]
-
Do not attempt to dispose of the chemical waste through standard trash or down the drain.[1][2][6] This is critical to prevent environmental contamination.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow these procedures:
-
Small Spills:
-
Large Spills:
-
For larger spills, evacuate the area and contact your institution's emergency response team.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. vumc.org [vumc.org]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling 1-tert-Butyl-4-chlorocyclohexane
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-tert-Butyl-4-chlorocyclohexane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step in safe laboratory practice. The primary hazards associated with this compound are summarized below.
Hazard Classification:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin corrosion/irritation, Category 2 | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation, Category 2A | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and prevent injury. The required PPE is outlined below.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Must be worn at all times when handling the chemical to protect against splashes. A full-face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling, more robust gloves are necessary. Butyl or neoprene gloves are recommended for better resistance to chlorinated hydrocarbons.[2][3] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat. | A standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a respirator with an appropriate cartridge for organic vapors should be used. |
Operational Handling Workflow
A systematic approach to handling this compound is essential for safety. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, absorbent pads), must be treated as hazardous waste.[4]
-
Segregate this waste from other waste streams in the laboratory.
-
-
Waste Container:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting the waste. The container should have a secure, tight-fitting lid.
-
Ensure the container is appropriate for halogenated organic compounds.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[4]
-
The label should also indicate the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
Keep the container away from incompatible materials and sources of ignition.
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
Small Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Seal and label the waste container for proper disposal.
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's emergency response team or EHS department.
-
Restrict Access: Prevent entry to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
